molecular formula C8H13NO3 B083817 (Cyclohexylamino)(oxo)acetic acid CAS No. 13144-62-2

(Cyclohexylamino)(oxo)acetic acid

Cat. No.: B083817
CAS No.: 13144-62-2
M. Wt: 171.19 g/mol
InChI Key: JXKXKOUBASQQOF-UHFFFAOYSA-N
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Description

(Cyclohexylamino)(oxo)acetic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKXKOUBASQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426372
Record name (cyclohexylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13144-62-2
Record name (cyclohexylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Cyclohexylamino)(oxo)acetic Acid: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxamic acid, is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a cyclohexyl moiety with an oxoacetic acid group, make it a versatile intermediate for creating a diverse range of complex molecules. This guide provides a detailed exploration of the synthesis and characterization of this compound, offering field-proven insights and robust protocols for its preparation and analysis.

Introduction: Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry. The incorporation of the cyclohexyl group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic properties, such as absorption and distribution. The oxoacetic acid moiety provides a reactive handle for further chemical modifications, allowing for the construction of amides, esters, and other functional groups. This versatility has led to the investigation of its derivatives in various therapeutic areas.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound involves the reaction of cyclohexylamine with a derivative of oxalic acid, such as an oxalyl ester halide or diethyl oxalate.[1][2] This nucleophilic acyl substitution reaction proceeds via a well-established mechanism.

Causality Behind Experimental Choices

The choice of an oxalic acid derivative is critical for the success of the reaction. Oxalyl halides, such as oxalyl chloride, are highly reactive and can lead to the formation of side products if the reaction conditions are not carefully controlled. Diethyl oxalate, on the other hand, offers a more controlled reaction, though it may require heating to proceed at a reasonable rate. The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the acidic byproduct (e.g., HCl or ethanol) and drive the reaction to completion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexylamine Cyclohexylamine Reaction_Vessel Reaction in Inert Solvent (e.g., Dichloromethane) with Base Cyclohexylamine->Reaction_Vessel Oxalic_Acid_Derivative Oxalic Acid Derivative (e.g., Diethyl Oxalate) Oxalic_Acid_Derivative->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cyclohexylamine and diethyl oxalate.

Materials:

  • Cyclohexylamine

  • Diethyl oxalate

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with 1M hydrochloric acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.[3][4][5][6]

Characterization of this compound: A Multi-technique Approach

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key expected signals include those for the cyclohexyl ring protons and the N-H proton of the amide.[7][8]

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the two carbonyl carbons (amide and carboxylic acid) and the carbons of the cyclohexyl ring.[9][10][11]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14][15] Key characteristic absorption bands for this compound include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3400-2400 cm⁻¹.[12]

  • A C=O stretch from the carboxylic acid around 1730-1700 cm⁻¹.[12]

  • A C=O stretch from the amide (Amide I band) around 1680-1630 cm⁻¹.

  • An N-H bend from the amide (Amide II band) around 1550-1510 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[16][17] The molecular ion peak corresponding to the mass of this compound should be observed.

Physical Characterization

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can indicate the presence of impurities.

Purity Analysis: High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound.

Characterization Data Summary
Technique Expected Observations
¹H NMR Signals for cyclohexyl protons and N-H proton.[7][8]
¹³C NMR Signals for two carbonyl carbons and cyclohexyl carbons.[9][10][11]
IR Spectroscopy Broad O-H stretch, two distinct C=O stretches (acid and amide), N-H bend.[12][13][14][15]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.[16][17]
Melting Point A sharp and defined melting point for a pure sample.
HPLC A single major peak indicating high purity.
Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_confirmation Structure & Purity Confirmation Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Melting_Point Melting Point Determination Synthesized_Product->Melting_Point HPLC HPLC Purity Analysis Synthesized_Product->HPLC Confirmation Structure and Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Melting_Point->Confirmation HPLC->Confirmation

Caption: A comprehensive workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing the detailed protocols outlined, researchers and scientists can confidently prepare and validate this important synthetic intermediate. The robust characterization of this compound is paramount to ensuring the reliability and reproducibility of subsequent research and development efforts in the pursuit of novel chemical entities.

References

  • Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Google Patents. (n.d.). CA2047656A1 - Oxalic acid derivatives, their preparation and plant growth regulators containing them.
  • Filo. (2025). Question What is the final product F in the reaction sequence shown in t... Retrieved from [Link]

  • YouTube. (2014, November 20). Recrystallization. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, oxo(phenylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclopentylamino)(oxo)acetic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • mzCloud. (2017, March 1). 2 1 2 Oxo 2 2 pyridinylmethyl amino ethyl cyclohexyl acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexaneacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2033688A2 - Oxalic acid derivatives and their use as physiological cooling agents.
  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2025, September 20). The figure below shows the FTIR spectra for acetic acid, CH. Retrieved from [Link]

  • PubMed. (1986, April). Mass spectrometry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Glacial acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]

  • European Patent Office. (n.d.). New method of preparation of oxalic acid esters and amides. Retrieved from [Link]

  • ResearchGate. (2025). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxalamic acid, is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexylamino group linked to an oxoacetic acid moiety, suggests a balance of lipophilic and hydrophilic characteristics that are critical for pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their determination. Understanding these properties is paramount for its potential development as a therapeutic agent.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 13144-62-2[1]

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • SMILES: O=C(O)C(=O)NC1CCCCC1[2]

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using reputable computational models. It is crucial to note that these are theoretical estimations and experimental verification is highly recommended.

PropertyPredicted ValuePrediction Tool
pKa (acidic) 2.05SwissADME
logP (octanol/water) 1.26SwissADME
Aqueous Solubility (logS) -1.88SwissADME
Melting Point 135.4 °CAAT Bioquest MP Predictor

Ionization Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Predicted pKa and Its Implications:

The predicted acidic pKa of 2.05 for this compound suggests that the carboxylic acid group is a relatively strong acid. At physiological pH (around 7.4), this group will be predominantly deprotonated, rendering the molecule negatively charged. This ionization state will significantly enhance its aqueous solubility but may decrease its ability to passively diffuse across biological membranes.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the acid) and monitoring the resulting change in pH.

Methodology Rationale:

This method directly measures the pH change as the acidic proton is neutralized by the base. The pKa corresponds to the pH at which half of the acid has been neutralized, which is the midpoint of the titration curve. This provides a robust and direct measurement of the compound's acidity.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the steepest point of the curve (the equivalence point) and dividing the corresponding volume by two.

Diagram of pKa Determination Workflow:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup Calibrate pH Meter & Setup prep_analyte->setup prep_titrant Prepare Standardized Titrant prep_titrant->setup titrate Add Titrant Increments setup->titrate record Record pH and Volume titrate->record Stabilize record->titrate Repeat plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka logP_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Reference Standards inject_standards Inject Standards & Record Retention Times prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample & Record Retention Time prep_sample->inject_sample calc_k Calculate Capacity Factors (k') inject_standards->calc_k inject_sample->calc_k plot_cal Plot Calibration Curve (log(k') vs. logP) calc_k->plot_cal determine_logp Determine logP of Sample calc_k->determine_logp plot_cal->determine_logp solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Quantification add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temperature (24-48h) add_excess->agitate filter Filter Supernatant agitate->filter analyze Analyze by HPLC-UV or LC-MS/MS filter->analyze determine_sol Determine Solubility from Standard Curve analyze->determine_sol

Sources

(Cyclohexylamino)(oxo)acetic Acid: A Technical Guide to its Mechanism of Action as a Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of (Cyclohexylamino)(oxo)acetic acid, a derivative of oxamic acid, as a potent inhibitor of lactate dehydrogenase (LDH). Synthesizing data from biochemical assays, cellular studies, and molecular modeling, this document elucidates the molecular interactions, kinetic profile, and downstream cellular consequences of LDH inhibition by this class of compounds. Detailed experimental protocols are provided for the characterization of this compound and related analogs, alongside a discussion of its therapeutic potential, particularly in the context of oncology. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cancer metabolism and the development of novel therapeutics targeting metabolic pathways.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit a profound alteration in their metabolic circuitry, a phenomenon famously described as the "Warburg effect". This metabolic reprogramming is characterized by a preference for glycolysis even in the presence of ample oxygen, leading to the production and secretion of large amounts of lactate.[1] Lactate dehydrogenase (LDH), particularly the LDHA isoform, is the pivotal enzyme in this process, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation/reduction of NADH/NAD+.[2][3] The regeneration of NAD+ by LDH is critical for sustaining the high glycolytic flux required for rapid cell proliferation.[1][4]

The overexpression of LDHA is a common feature in a multitude of cancers and is often associated with tumor progression, metastasis, and poor prognosis.[5] This dependency on LDH presents a compelling therapeutic window, suggesting that its inhibition could selectively induce a metabolic crisis in cancer cells, leading to cell death and the suppression of tumor growth.[5][6]

This compound, an N-substituted derivative of oxamic acid, belongs to a class of compounds that function as structural analogs of pyruvate.[1] This guide will delve into the precise mechanism by which this molecule and its congeners exert their inhibitory effects on LDH and the subsequent cascade of cellular events.

Molecular Mechanism of LDH Inhibition

Competitive Inhibition at the Pyruvate Binding Site

This compound and other N-substituted oxamates act as competitive inhibitors of lactate dehydrogenase with respect to the substrate, pyruvate.[7][8] The oxamic acid moiety is isosteric and isoelectronic to pyruvate, allowing it to bind to the active site of LDH.[8]

The binding of oxamate is stabilized by a network of hydrogen bonds with key amino acid residues within the active site. Crucially, the carboxyl group of the inhibitor forms strong ionic interactions with the guanidinium group of Arginine 168 (Arg168), mimicking the binding of pyruvate's carboxyl group.[9][10] Additional hydrogen bonds are formed with the backbone amide of other residues, and the carbonyl oxygen interacts with the imidazole ring of Histidine 192 (His192), a key catalytic residue.[9]

The binding of the inhibitor and the cofactor NADH induces a conformational change in a mobile loop (residues 96-111) that closes over the active site, sequestering the inhibitor and preventing the binding and conversion of pyruvate.[9]

The Role of the Cyclohexyl Substituent: Structure-Activity Relationship

While the oxamic acid core is responsible for the primary interaction with the active site, the N-substituent, in this case, the cyclohexyl group, plays a significant role in modulating the inhibitor's potency and isoform selectivity. The cyclohexyl group, being a bulky and hydrophobic moiety, is predicted to occupy a hydrophobic pocket near the entrance of the active site. This interaction with the mobile loop can further stabilize the closed conformation of the enzyme-inhibitor complex.

Below is a diagram illustrating the binding of an N-substituted oxamate within the LDH active site.

LDH_Inhibition cluster_LDH_Active_Site LDH Active Site Pyruvate_Pocket Pyruvate Binding Pocket NADH_Pocket NADH Binding Pocket Arg168 Arg168 His192 His192 Loop Mobile Loop (96-111) Inhibitor This compound Inhibitor->Pyruvate_Pocket Binds competitively with pyruvate Oxamate_Moiety Oxamate Moiety Oxamate_Moiety->Arg168 H-bonds Oxamate_Moiety->His192 Interaction Cyclohexyl_Group Cyclohexyl Group Cyclohexyl_Group->Loop Hydrophobic interaction

Caption: Binding of this compound in the LDH active site.

Cellular Consequences of LDH Inhibition

The inhibition of LDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of glycolysis and the subsequent metabolic stress.

Metabolic Reprogramming and Oxidative Stress

By blocking the conversion of pyruvate to lactate, LDH inhibition leads to an accumulation of pyruvate and a depletion of NAD+. The lack of NAD+ regeneration stalls glycolysis, leading to a decrease in ATP production from this pathway.[4] This forces cancer cells to redirect pyruvate into the mitochondria for oxidative phosphorylation.[2] While this may seem to be a more efficient way of generating ATP, the often-impaired mitochondrial function in cancer cells, coupled with the increased electron transport chain activity, leads to a surge in the production of reactive oxygen species (ROS).[2][11] This increase in ROS induces significant oxidative stress, which can damage cellular components and trigger cell death pathways.[2]

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of ROS and the disruption of cellular energy homeostasis are potent inducers of apoptosis.[5][11] LDH inhibition has been shown to lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11] Furthermore, the metabolic stress can lead to cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[12]

The following diagram illustrates the signaling pathways affected by LDH inhibition.

Cellular_Effects Inhibitor This compound LDHA LDH-A Inhibitor->LDHA Inhibits Glycolysis Glycolysis Inhibitor->Glycolysis Disrupts TCA TCA Cycle Inhibitor->TCA Redirects Pyruvate to CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest Akt_mTOR Akt-mTOR Pathway Inhibitor->Akt_mTOR Inhibits Lactate Lactate LDHA->Lactate Converts NAD NAD+ LDHA->NAD Regenerates Pyruvate Pyruvate Pyruvate->LDHA Glycolysis->Pyruvate NADH NADH Mitochondria Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Akt_mTOR->Glycolysis Promotes

Caption: Downstream cellular effects of LDH-A inhibition.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). While specific data for the cyclohexyl derivative is sparse, the following table presents representative Ki values for other N-substituted oxamic acid derivatives against different human LDH isoforms, illustrating the impact of the substituent on potency and selectivity.

InhibitorLDH-A4 (Ki, mM)LDH-B4 (Ki, mM)LDH-C4 (Ki, mM)Reference
Oxamic Acid0.0800.0600.030[7]
N-Ethyl oxamate0.1400.0350.002[7]
N-Propyl oxamate1.7500.8870.012[7]
N-Butyl oxamate9.1007.0000.750[7]
N-Isobutyl oxamate6.0007.0002.000[7]
N-sec-Butyl oxamate12.50014.5000.400[7]

Note: Lower Ki values indicate higher inhibitory potency.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of this compound.

Synthesis of this compound

A representative protocol for the synthesis of N-substituted oxamic acids involves the reaction of an amine with a derivative of oxalic acid. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Cyclohexylamine

  • Diethyl oxalate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the resulting crude ethyl (cyclohexylamino)(oxo)acetate, add a solution of NaOH (2 equivalents) in water/ethanol.

  • Stir the mixture at room temperature for 1-2 hours to hydrolyze the ester.

  • Acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

LDH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on LDH. The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified LDH enzyme (e.g., human recombinant LDHA)

  • NADH

  • Sodium pyruvate

  • Tris-HCl buffer (pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the desired concentrations of this compound. Include a control with no inhibitor.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding sodium pyruvate to all wells.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of NADH oxidation (decrease in absorbance over time) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

  • To determine the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and pyruvate and analyze the data using Lineweaver-Burk plots.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299)

  • Complete cell culture medium

  • This compound

  • CCK-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with this compound for a predetermined time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds that effectively target the metabolic vulnerability of cancer cells by inhibiting lactate dehydrogenase. Their mechanism of action, centered on competitive inhibition at the pyruvate binding site, leads to a disruption of glycolysis, increased oxidative stress, and ultimately, cancer cell death. The detailed protocols provided in this guide offer a robust framework for the further investigation and characterization of these and other LDH inhibitors.

Future research should focus on obtaining specific kinetic and structural data for N-cycloalkyl derivatives to better understand their interaction with the LDH active site and to guide the rational design of more potent and isoform-selective inhibitors. Furthermore, exploring the synergistic effects of LDH inhibitors with other anticancer agents, such as those targeting other metabolic pathways or conventional chemotherapeutics, holds significant promise for developing more effective cancer therapies.

References

  • Nowicki, M.W., Wear, M.A., McNae, I.W., & Blackburn, E.A. (2016). Co-crystal structure of LDH liganded with oxamate. RCSB PDB. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Granchi, C., & Minutolo, F. (2012). Molecular Pathways: Targeting Cellular Energy Metabolism in Cancer via Inhibition of SLC2A1 and LDHA. Clinical Cancer Research, 18(23), 6545–6550*. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042*. [Link]

  • Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer cell, 9(6), 425-434*. [Link]

  • Shi, Y., & Pinto, B. M. (2014). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. Acta Naturae, 6(3), 60–68*. [Link]

  • Mishra, D., & Kengeri, S. S. (2017). Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment. Cancers, 9(7), 72*. [Link]

  • Rodríguez-Páez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 579-585*. [Link]

  • Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Bioorganic & medicinal chemistry letters, 21(1), 139-142*. [Link]

  • Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. The Journal of clinical investigation, 123(9), 3685-3692*. [Link]

  • Chandra, A., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Bone, 142, 115714. [Link]

  • Singh, M., & Kapur, J. (1987). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. The Journal of steroid biochemistry, 26(1), 135-139*. [Link]

  • Sheng, H., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 6(1), 433-443*. [Link]

  • Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

  • Sheng, H., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 6(1), 433-443*. [Link]

  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of (Cyclohexylamino)(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Cyclohexylamino)(oxo)acetic acid derivatives represent a class of organic compounds with significant potential in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a primary focus on their antimicrobial, antiviral, and anticancer properties. Drawing from established research on related cyclohexylamine and oxoacetic acid structures, this document synthesizes the current understanding of their mechanisms of action, outlines detailed protocols for their biological evaluation, and presents key data to inform future drug discovery and development efforts. The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the therapeutic promise of this chemical scaffold.

Introduction to this compound Derivatives

The intersection of a cyclohexylamine ring and an (oxo)acetic acid moiety creates a unique chemical scaffold that has garnered interest for its potential to interact with various biological targets. The inherent properties of these constituent parts—the lipophilicity and conformational flexibility of the cyclohexane ring, and the reactive and hydrogen-bonding capabilities of the oxoacetic acid group—provide a versatile platform for the design of novel therapeutic agents.

Chemical Structure and Properties

The core structure of a this compound derivative is characterized by a cyclohexyl group attached to a nitrogen atom, which is in turn part of an amide linkage to an oxoacetic acid. This arrangement allows for a multitude of substitutions on both the cyclohexane ring and the acetic acid portion, enabling the fine-tuning of physicochemical properties such as solubility, stability, and bioavailability.

Rationale for Biological Investigation

The rationale for investigating the biological activities of these derivatives is multifaceted. Cyclohexylamine-containing compounds have been associated with a range of biological effects.[1] Similarly, molecules containing the oxoacetic acid functional group are known to be biologically active. The combination of these two pharmacophores presents an opportunity to explore novel chemical space and identify compounds with enhanced potency and selectivity against various diseases.

Antimicrobial Activity

Derivatives of cyclohexylamine have demonstrated notable antimicrobial properties. While direct studies on this compound derivatives are emerging, related structures have shown efficacy against a spectrum of bacterial and fungal pathogens.[2][3]

Mechanism of Action against Bacteria and Fungi

The proposed mechanism of antimicrobial action for many cationic amphiphilic molecules, a category that some this compound derivatives may fall into, involves the disruption of microbial cell membranes.[3] These compounds can interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane permeabilization and cell death.[3]

In Vitro Antimicrobial Screening Protocols

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

Methodology:

  • Plate Preparation: A sterile agar plate is uniformly inoculated with the test microorganism.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Summary of Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of some amide derivatives, which share a similar functional group with this compound derivatives.

CompoundTarget OrganismActivityReference
Amide Derivative 2Aspergillus fumigatus96.5% inhibition[2]
Amide Derivative 6Helminthosporium sativum93.7% inhibition[2]
Amide Derivative 3Bacillus subtilis37.6% growth inhibition[2]
Amide Derivative 4Pseudomonas aeruginosa33.2% growth inhibition[2]
Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Start compound Synthesized Derivatives start->compound cultures Microbial Cultures start->cultures disc_diffusion Agar Disc Diffusion compound->disc_diffusion broth_dilution Broth Microdilution (MIC) compound->broth_dilution cultures->disc_diffusion cultures->broth_dilution zone_measurement Measure Inhibition Zones disc_diffusion->zone_measurement mic_determination Determine MIC Values broth_dilution->mic_determination activity_assessment Assess Activity Spectrum zone_measurement->activity_assessment mic_determination->activity_assessment end Identify Lead Compounds activity_assessment->end

Caption: Workflow for antimicrobial screening of derivatives.

Antiviral Activity

Cycloheximide, a compound containing a cyclohexyl group, and its derivatives have been reported to exhibit antiviral activities against a range of DNA and RNA viruses.[4][5] This suggests that this compound derivatives may also possess antiviral potential.

Targeting Viral Replication and Entry

The antiviral mechanism of cycloheximide involves the inhibition of protein synthesis in eukaryotic cells, which is a critical step for viral replication.[4] It is plausible that derivatives of this compound could interfere with viral replication through similar or different mechanisms, such as inhibiting viral enzymes or blocking viral entry into host cells.

In Vitro Antiviral Assay Protocols

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques, which are localized areas of cell death in a monolayer of host cells.

Methodology:

  • Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

  • Infection: The cell monolayer is infected with a known concentration of the virus.

  • Compound Treatment: After viral adsorption, the cells are overlaid with a semi-solid medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated to allow for plaque formation.

  • Staining and Counting: Plaques are visualized by staining and counted to determine the reduction in plaque number compared to an untreated control.

This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate.

  • Infection and Treatment: Cells are infected with the virus and simultaneously treated with different concentrations of the test compound.

  • Incubation: The plate is incubated until CPE is observed in the virus-infected, untreated control wells.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, to quantify the protective effect of the compound.

Key Findings on Antiviral Efficacy

The following table presents data on the antiviral activity of cycloheximide, which shares a structural feature with the topic compounds.

VirusActivityReference
HIV-1Strong inhibitory activity[5]
Influenza virusesStrong inhibitory activity[5]
Coxsackie B virusStrong inhibitory activity[4][5]
Enterovirus (EV71)Strong inhibitory activity[5]
Herpes Simplex Virus (HSV)Strong inhibitory activity[5]
Human Cytomegalovirus (HCMV)Strong inhibitory activity[5]
Signaling Pathway of a Potential Viral Target

Viral_Replication_Pathway cluster_entry Viral Entry cluster_replication Replication Cycle cluster_release Viral Release virus Virus receptor Host Cell Receptor virus->receptor entry Entry & Uncoating receptor->entry rna_synthesis Viral RNA Synthesis entry->rna_synthesis protein_synthesis Viral Protein Synthesis rna_synthesis->protein_synthesis assembly Virion Assembly protein_synthesis->assembly release Release of New Virions assembly->release infection Infection of New Cells release->infection inhibitor (Cyclohexylamino)(oxo)acetic acid derivative inhibitor->protein_synthesis Inhibition

Caption: Potential inhibition of viral protein synthesis.

Anticancer Activity

Derivatives of bispidine, which contain a bicyclic amine structure, have shown cytotoxic activity against cancer cells.[6] This provides a rationale for investigating the anticancer potential of this compound derivatives.

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer activity of certain compounds is often mediated through the induction of apoptosis, or programmed cell death.[7] Some bispidine derivatives have been shown to induce apoptosis in cancer cells while being less toxic to normal cells.[6] The mechanism may involve the modulation of polyamine metabolism, which is crucial for cell growth and proliferation.[6]

In Vitro Anticancer Screening Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

This technique allows for the differentiation of live, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Comparative Cytotoxicity Data

The following table shows the IC50 values of some bispidine derivatives against a cancer cell line and a normal cell line.

CompoundHepG2 (Cancer Cells) IC50WI-38 (Normal Fibroblasts) IC50Reference
4cModerate activity (3–25 µM)Less cytotoxic[6]
4eHigh activity (3–9 µM)More sensitive than 4c[6]
7aLess active (7–25 µM)Increased viability at low conc.[6]
Apoptosis Induction Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome compound (Cyclohexylamino)(oxo)acetic acid derivative caspase9 Caspase-9 (Initiator) compound->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified pathway of apoptosis induction.

Enzyme Inhibition

Phenoxy acetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8] This suggests that this compound derivatives could also be designed as enzyme inhibitors.

Targeting Specific Enzymes in Disease Pathways

Enzyme inhibition is a common strategy in drug design. By targeting specific enzymes, it is possible to modulate physiological pathways that are dysregulated in disease states. For example, inhibiting COX-2 can reduce inflammation and pain.[8]

Enzyme Inhibition Assay Protocols

This assay measures the peroxidase activity of COX enzymes.

Methodology:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: The reaction mixture contains a buffer, heme, a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Absorbance Measurement: The oxidation of TMPD is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 595 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.

Summary of Enzyme Inhibitory Activity

The following table shows the COX-2 inhibitory activity of some phenoxy acetic acid derivatives.

CompoundCOX-2 IC50 (µM)Reference
5d0.06 - 0.09[8]
5e0.06 - 0.09[8]
5f0.06 - 0.09[8]
7b0.06 - 0.09[8]
10c0.06 - 0.09[8]
10d0.06 - 0.09[8]
10e0.06 - 0.09[8]
10f0.06 - 0.09[8]
Enzyme Inhibition Workflow

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis cluster_conclusion Conclusion start Start enzyme Purified Enzyme start->enzyme substrate Substrate start->substrate compound Test Compound start->compound reaction_mix Prepare Reaction Mixture enzyme->reaction_mix substrate->reaction_mix compound->reaction_mix incubation Incubate reaction_mix->incubation measurement Measure Product Formation incubation->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc ic50_determination Determine IC50 inhibition_calc->ic50_determination end Identify Potent Inhibitors ic50_determination->end

Caption: Workflow for determining enzyme inhibitory activity.

Synthesis Strategies

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions.

General Synthetic Routes

A common method for the synthesis of amides involves the coupling of a carboxylic acid with an amine. In the context of this compound derivatives, this would typically involve reacting an oxoacetic acid derivative with cyclohexylamine or a substituted cyclohexylamine.

Example Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for amide synthesis is described.[2] This can be adapted for the synthesis of the target compounds.

General Procedure for Amide Synthesis:

  • Reactant Mixture: A mixture of the carboxylic acid and the amine (in this case, an oxoacetic acid derivative and cyclohexylamine) is prepared in a suitable solvent.

  • Coupling Agent: A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added to the mixture.

  • Reaction: The reaction is stirred for a specified time to allow for amide bond formation.

  • Work-up and Purification: The reaction mixture is filtered to remove by-products, and the solvent is removed under reduced pressure. The resulting product is then purified, typically by column chromatography.

Synthetic Scheme

Synthesis_Scheme start1 Cyclohexylamine plus + start1->plus start2 (Oxo)acetic acid derivative reagents Coupling Agent (e.g., DCC) start2->reagents plus->start2 product This compound derivative reagents->product Amide Coupling

Caption: General synthetic scheme for amide formation.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with the potential for a wide range of biological activities. The synthesis of a focused library of these derivatives and their systematic evaluation against various biological targets is a logical next step. Future research should aim to establish clear structure-activity relationships (SAR) to guide the design of more potent and selective agents. Furthermore, investigations into their mechanisms of action will be crucial for their development as potential therapeutic candidates. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.

References

  • ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes.
  • PubMed. (n.d.). [Antiviral activities of cycloheximide and its derivatives].
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.
  • ResearchGate. (n.d.). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid.
  • ResearchGate. (n.d.). Antiviral activities of cycloheximide and its derivatives | Request PDF.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives.
  • Journal of Chemical Technology and Metallurgy. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids.
  • MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.
  • Semantic Scholar. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.
  • (No author). (n.d.). This compound | 13144-62-2.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide.
  • ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors.
  • (No author). (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.
  • ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • (No author). (2024). Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom.
  • MDPI. (n.d.). Synthesis and Inhibition of Influenza H1N1 Virus by Propargylaminoalkyl Derivative of Lithocholic Acid.
  • eScholarship. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac.
  • (No author). (n.d.). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents.
  • BLD Pharm. (n.d.). 13144-62-2|2-(Cyclohexylamino)-2-oxoacetic acid.
  • ResearchGate. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives.
  • MDPI. (n.d.). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin.

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In vitro evaluation of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of (Cyclohexylamino)(oxo)acetic acid

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity (NCE) to a viable therapeutic candidate is a rigorous process of meticulous evaluation. This guide focuses on this compound (CAS: 13144-62-2), a small molecule with a structure suggestive of potential biological activity.[1][2][3] Given the limited publicly available data on this specific compound, this document serves as a comprehensive, first-principles framework for its initial in vitro characterization and screening.

Our approach is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The goal is to build a foundational dataset that characterizes the molecule's fundamental properties and explores its potential biological effects in a systematic, self-validating manner. This framework is structured to enable informed decision-making at critical early stages of the research and development pipeline.

Section 1: Foundational Physicochemical Characterization

Before any biological activity can be reliably assessed, a thorough understanding of the compound's fundamental physicochemical properties is paramount.[4][5] These characteristics influence every subsequent experiment, from stock solution preparation to the interpretation of biological data, and are critical determinants of a compound's potential for further development.[6]

Identity, Purity, and Stability Assessment

The first step is to unequivocally confirm the identity and purity of the supplied compound. This ensures that any observed biological effects are attributable to this compound and not to impurities or degradation products.

  • Causality: Impurities can have their own biological activities, leading to false-positive results. Degradation of the compound during storage or experimentation can lead to a loss of activity and inaccurate concentration calculations, resulting in false negatives or non-reproducible data. Stability testing is crucial for defining appropriate storage and handling conditions.[7][8]

Step-by-Step Protocol: Purity and Stability

  • Identity Confirmation:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure against the expected shifts for this compound.

    • Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass (Expected: C₈H₁₃NO₃, 171.0895 g/mol ).[2]

  • Purity Analysis:

    • Use a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector.

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good peak shape and separation from any potential impurities.

    • Purity is determined by the area percentage of the main peak. A purity of >95% is generally required for biological screening.

  • Stability Evaluation:

    • Prepare solutions of the compound in relevant aqueous buffers (e.g., pH 5.0, 7.4, 9.0).

    • Analyze the purity of these solutions by HPLC immediately after preparation (T=0) and after incubation at set time points (e.g., 4, 24, 48 hours) at room temperature and 37°C.

    • A compound is considered stable if there is <5-10% degradation from the T=0 time point.

Aqueous Solubility

Solubility is a critical factor for bioavailability and for the practical execution of in vitro assays.[9] Poor solubility can lead to compound precipitation in assay media, causing inaccurate results and artifacts. We will assess both kinetic and thermodynamic solubility.

  • Causality: Kinetic solubility is relevant for high-throughput screening where compounds are diluted from DMSO stocks, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[10]

Step-by-Step Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • In a 96-well plate, add the DMSO stock to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its "drug-likeness."[11] It influences membrane permeability, metabolic stability, and plasma protein binding.[12] We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH.

  • Causality: A LogP value between 1 and 5 is often considered optimal for oral drug candidates, balancing solubility with the ability to cross cell membranes.[13] Since this compound has an acidic proton, its ionization state is pH-dependent, making LogD at pH 7.4 a more physiologically relevant parameter.[14]

Step-by-Step Protocol: LogD Measurement (Shake-Flask Method)

  • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add a known volume of the aqueous stock solution to a known volume of n-octanol in a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[11]

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and organic phases.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Table 1: Summary of Physicochemical Properties for this compound (Example Data)

Parameter Method Result Interpretation
Purity RP-HPLC 98.5% Sufficient for in vitro screening.
Kinetic Solubility Nephelometry 150 µM in PBS Defines upper concentration limit for assays.
LogD (pH 7.4) Shake-Flask 2.1 Good balance of lipophilicity and hydrophilicity.

| Stability | HPLC | >95% stable at 24h, 37°C, pH 7.4 | Stable under typical assay conditions. |

Section 2: General Cellular Cytotoxicity Assessment

Before screening for specific biological activities, it is essential to determine the concentration range at which this compound is toxic to cells. This establishes a therapeutic window and prevents misinterpretation of data in subsequent functional assays, where a decrease in signal could be due to cell death rather than a specific inhibitory effect.

  • Causality: The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[16] The amount of color produced is directly proportional to the number of viable cells. XTT is often preferred as its formazan product is water-soluble, simplifying the protocol.[15]

Step-by-Step Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a relevant cancer line like A549) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[15]

  • Assay Development: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. The solution in wells with viable cells will turn orange.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the TC₅₀ (50% toxic concentration).

Table 2: Example Cytotoxicity Data for this compound on A549 Cells

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
1 98.7 ± 5.1
10 95.2 ± 3.8
50 70.1 ± 6.2
100 48.9 ± 5.5
200 15.3 ± 2.9

| TC₅₀ | ~102 µM |

Section 3: Target-Based and Phenotypic Screening Framework

With foundational data established, the next phase is to screen for biological activity. This can be approached through two complementary strategies: target-based screening, which tests the compound against specific, isolated biological molecules (like enzymes or receptors), and phenotypic screening, which measures an effect on whole cells or organisms.[17][18]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation compound This compound physchem Physicochemical Characterization (Solubility, Stability, LogD) compound->physchem cytotox General Cytotoxicity Screen (e.g., XTT Assay) physchem->cytotox decision Screening Strategy cytotox->decision Determines Safe Dosing Range target_based Target-Based Assays phenotypic Phenotypic Assays enzyme Enzyme Inhibition (e.g., Kinase, Protease) dose_response Dose-Response & IC50/EC50 enzyme->dose_response receptor Receptor Binding (e.g., GPCR, Ion Channel) receptor->dose_response cancer Anti-Proliferation (Cancer Cell Lines) cancer->dose_response hit_validation Hit Validation & MOA selectivity Selectivity Profiling

Caption: Workflow for the In Vitro Evaluation of a Novel Compound.

Target-Based Screening: Enzyme Inhibition

Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[19][20] An enzyme inhibition assay measures how a compound affects the rate of an enzyme-catalyzed reaction, allowing for the identification of inhibitors and the quantification of their potency (IC₅₀).[21][22]

  • Causality: The assay works by mixing the enzyme, its substrate, and the test compound. The rate of product formation is measured over time. An inhibitor will decrease this rate. By testing a range of compound concentrations, a dose-response curve can be generated to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target kinase, the specific peptide substrate, and ATP.

  • Compound Plating: In a 384-well plate, serially dilute this compound in assay buffer. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., 1% DMSO).

  • Kinase Reaction:

    • Add the kinase and its peptide substrate to the wells and incubate briefly with the compound.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the kinase reaction and simultaneously initiate the detection reaction by adding a luciferase-based reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well.

    • Low ATP levels (high luminescence signal consumption) indicate high kinase activity. High ATP levels (low luminescence signal consumption) indicate inhibition.

  • Data Acquisition: After a short incubation, measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Target-Based Screening: Receptor Binding

Receptor binding assays are fundamental for discovering drugs that target cell surface receptors, such as G-protein coupled receptors (GPCRs) or ion channels.[23] A competitive binding assay is used to determine if a test compound can displace a known, labeled ligand from its receptor.

  • Causality: This assay measures the affinity of the test compound for the receptor. It relies on the principle of competition between the unlabeled test compound and a radiolabeled or fluorescently labeled ligand with known high affinity for the target receptor.[24] The amount of labeled ligand that is displaced is proportional to the affinity and concentration of the test compound.

Step-by-Step Protocol: Generic Radioligand GPCR Binding Assay

  • Reagent Preparation: Prepare cell membranes expressing the target GPCR, a radiolabeled ligand (e.g., ³H-labeled), and assay buffer.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the serially diluted test compound, and a fixed concentration of the radiolabeled ligand (typically at its K_d value).

  • Incubation: Add the receptor-expressing membranes to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This traps the membranes (with bound radioligand) on the filter while the unbound radioligand passes through. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.[24]

  • Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Specific binding = Total binding - Non-specific binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the data and fit to a dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

G start Start: Prepare Assay Plate add_reagents Add: 1. Test Compound (Varying Conc.) 2. Labeled Ligand (Fixed Conc.) 3. Receptor Membranes start->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter wash Wash Filter Plate filter->wash detect Detect Bound Ligand (e.g., Scintillation Counting) wash->detect analyze Analyze Data (Calculate % Inhibition & IC50/Ki) detect->analyze

Caption: Workflow for a Competitive Receptor Binding Assay.

Conclusion

This technical guide outlines a systematic and robust framework for the initial in vitro evaluation of this compound. By starting with fundamental physicochemical characterization, establishing a therapeutic window through cytotoxicity testing, and proceeding with a logical screening cascade, researchers can generate a high-quality, reproducible dataset. This foundational knowledge is indispensable for identifying any potential therapeutic value, elucidating the mechanism of action, and making data-driven decisions on whether to advance the compound into more complex cellular models, lead optimization, and eventual in vivo studies.

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(Cyclohexylamino)(oxo)acetic acid structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Cyclohexylamino)(oxo)acetic Acid Structural Analogues: Synthesis, Biological Evaluation, and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction

This compound, also known as N-cyclohexyloxamic acid, represents a core chemical scaffold with significant potential in drug discovery. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of structural analogues of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this versatile chemical class.

Rationale for Analogue Design and Synthesis

The design of structural analogues of this compound is driven by the goal of optimizing potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a cyclohexylamine moiety linked to an oxoacetic acid, offers several points for chemical modification.

Key Modification Sites:

  • Cyclohexyl Ring: Substitution on the cyclohexyl ring can influence lipophilicity and steric interactions with the biological target.

  • Amide Linkage: The amide bond is a critical pharmacophoric element, but its modification can impact stability and hydrogen bonding capacity.

  • Oxoacetic Acid Moiety: The carboxylic acid group is often crucial for target binding and can be esterified or converted to other acidic bioisosteres to modulate activity and cell permeability.

The synthesis of these analogues typically involves the reaction of cyclohexylamine derivatives with oxalic acid derivatives, such as diethyl oxalate, followed by further modifications.[1] For instance, new amides of substituted oxamic acid have been prepared to incorporate moieties from other anti-inflammatory drugs, aiming for a synergistic effect.[2]

Synthetic Protocols

A general approach to synthesizing this compound analogues is outlined below. This protocol is a composite of established methods for the synthesis of related amide and oxamic acid derivatives.[1][2][3]

General Synthesis of N-Aryl/Alkyl Oxamic Acids

This protocol describes the synthesis of oxamic acids by reacting aromatic or aliphatic amines with diethyl oxalate.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted cyclohexylamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add diethyl oxalate (1.2 equivalents) to the solution.

  • Reaction Condition: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4]

Biological Evaluation: In Vitro and In Vivo Assays

The biological activity of newly synthesized analogues must be thoroughly evaluated. A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended.

In Vitro Potency and Selectivity

To be considered a valuable research tool, a small molecule inhibitor should ideally exhibit high potency and selectivity.[5]

Key Parameters for In Vitro Evaluation:

ParameterDescriptionTypical AssayDesired Value
IC50 The concentration of an inhibitor required to reduce the activity of a biological target by 50%.Enzyme inhibition assays, cell-based assays.<1-10 μM in cell-based assays.[5]
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the target.Enzyme kinetics.<100 nM in biochemical assays.[5]
Selectivity The ratio of potency against the intended target versus off-targets.Panel screening against related targets.High selectivity index.

Protocol: Cell-Based Assay for Anti-Inflammatory Activity

This protocol details a cell-based assay to screen for inhibitors of inflammatory responses, for example, by measuring the inhibition of cytokine production in stimulated immune cells.[6][7]

  • Cell Culture: Culture a relevant cell line (e.g., peripheral blood mononuclear cells) in an appropriate medium.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production (e.g., TNF-α, IL-6).

  • Compound Treatment: Treat the stimulated cells with varying concentrations of the synthesized analogues. Include a vehicle control and a positive control (a known anti-inflammatory drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) to allow for cytokine production.

  • Quantification of Cytokines: Collect the cell supernatant and measure the concentration of inflammatory cytokines using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

In Vivo Efficacy Models

Promising candidates from in vitro studies should be evaluated in animal models of disease. For anti-inflammatory compounds, the carrageenan-induced paw edema model is a standard preclinical assay.[8][9]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at different doses. The control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the this compound scaffold allows for the elucidation of the structure-activity relationship (SAR), providing insights into the molecular interactions governing biological activity. For instance, in related series of compounds, the introduction of specific substituents has been shown to enhance anti-inflammatory or antimicrobial properties.[7][10][11]

Visualizing the SAR Workflow:

Caption: Iterative workflow for SAR-driven lead optimization.

Potential Mechanisms of Action

While the precise molecular targets of this compound analogues may vary, their anti-inflammatory effects could be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8] The acetic acid-induced writhing test is a common method to evaluate peripherally acting analgesics that often target these pathways.[9]

Hypothesized Signaling Pathway Inhibition:

The diagram below illustrates a potential mechanism where these compounds interfere with the arachidonic acid pathway, a central process in inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX PGs Prostaglandins COX->PGs synthesizes Inflammation Inflammation PGs->Inflammation Inhibitor (Cyclohexylamino)(oxo)acetic acid Analogue Inhibitor->COX inhibits

Caption: Potential inhibition of the COX pathway by analogues.

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the rational design, synthesis, and evaluation of its structural analogues. Future work should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Further optimization to improve pharmacokinetic profiles will be crucial for translating these findings into clinically viable drug candidates. The methodologies and insights presented herein offer a solid foundation for researchers to build upon in the quest for new and effective medicines.

References

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(Cyclohexylamino)(oxo)acetic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Cyclohexylamino)(oxo)acetic Acid

Authored by a Senior Application Scientist

Introduction

This compound, also known as N-cyclohexyloxamic acid, is a fascinating small molecule that stands at the intersection of synthetic chemistry and biochemical research. As a derivative of oxamic acid, it belongs to a class of compounds recognized for their versatile biological activities.[1][2] Structurally, it features a robust cyclohexyl group, a common scaffold in medicinal chemistry, appended to an oxamic acid core. This unique combination of a lipophilic cycloalkane and a polar dicarbonyl amide moiety imparts distinct physicochemical properties that make it a valuable building block and a subject of interest in drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and a detailed experimental protocol for its preparation.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers and computed physicochemical properties for this compound are summarized below. These data are crucial for experimental design, including solvent selection, reaction condition optimization, and analytical characterization.

Identifier TypeDataSource
CAS Number 13144-62-2[3][4][5][6][7]
Molecular Formula C₈H₁₃NO₃[8]
Molecular Weight 171.19 g/mol [8]
IUPAC Name 2-(cyclohexylamino)-2-oxoacetic acidN/A
Common Synonyms N-Cyclohexyloxamic acidN/A
Canonical SMILES O=C(O)C(=O)NC1CCCCC1N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)[2]

Rationale and Methodology for Synthesis

The synthesis of N-substituted oxamic acids, such as this compound, is well-established and typically proceeds via the aminolysis of a dialkyl oxalate.[9] The chosen synthetic strategy involves the reaction of cyclohexylamine with diethyl oxalate. This method is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Causality of Experimental Choices:

  • Reactants: Cyclohexylamine serves as the nucleophile, providing the core cyclohexylamino moiety. Diethyl oxalate is an excellent electrophile; its two ester groups are susceptible to nucleophilic attack. Using a dialkyl oxalate is key, as the reaction can be controlled to favor mono-amidation over the formation of the undesired diamide by using an appropriate stoichiometry.

  • Solvent: A polar aprotic solvent like ethanol or methanol is typically used to ensure the solubility of both reactants. The solvent's role is primarily as a medium for the reaction and does not participate chemically.

  • Temperature: The reaction is often performed at reflux to provide sufficient activation energy for the nucleophilic acyl substitution, ensuring a reasonable reaction rate.

  • Work-up: The product, being a carboxylic acid, can be readily isolated. Upon completion of the reaction, the solvent is removed. The resulting crude product is then treated with an aqueous acid to protonate the carboxylate, causing the final product to precipitate, which can then be purified by recrystallization. This acid-base chemistry is a cornerstone of the purification strategy.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Reactants: - Cyclohexylamine - Diethyl Oxalate Reaction Reaction Vessel (Reflux) Reactants->Reaction Solvent Solvent: Ethanol Solvent->Reaction Evaporation Rotary Evaporation (Solvent Removal) Reaction->Evaporation 1. Reaction Completion Acidification Acidification (e.g., with HCl) Evaporation->Acidification 2. Crude Product Precipitation Precipitation & Filtration Acidification->Precipitation 3. Protonation Purification Recrystallization Precipitation->Purification 4. Crude Solid FinalProduct This compound (Pure Solid) Purification->FinalProduct 5. Purification

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Derivatives of both cyclohexylamine and oxamic acid are known to possess a wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[10][11][12] Substituted oxamic acids, in particular, have been investigated for their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[9][13]

Potential as an Anti-Inflammatory Agent

A significant body of research points to the potential of oxamic acid derivatives as anti-inflammatory agents.[13] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. One of the most critical pathways is mediated by cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The structural features of this compound, combining a hydrophobic region with a hydrogen-bonding-capable amide and carboxylic acid, are consistent with the general pharmacophore of many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes.

Hypothesized Mechanism of Action: COX Pathway Inhibition

COX_Pathway ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX_Enzyme COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Molecule This compound Molecule->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by the title compound.

Experimental Protocol: Synthesis and Purification

The following protocol provides a self-validating system for the synthesis of this compound. Each step includes a rationale and expected observations.

Materials and Equipment:

  • Cyclohexylamine (1.0 eq)

  • Diethyl oxalate (1.1 eq)

  • Anhydrous Ethanol

  • 2M Hydrochloric Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH paper

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve cyclohexylamine (e.g., 10.0 g, 100.8 mmol) in 100 mL of anhydrous ethanol.

    • Add diethyl oxalate (e.g., 15.1 g, 103.3 mmol) to the solution. Rationale: A slight excess of diethyl oxalate ensures the complete consumption of the limiting reagent, cyclohexylamine.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclohexylamine. Rationale: Heating accelerates the reaction to completion in a practical timeframe.

  • Solvent Removal:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator. A viscous, pale-yellow oil or semi-solid is expected. Rationale: Removing the solvent concentrates the product and prepares it for precipitation.

  • Product Precipitation:

    • To the crude residue, add 100 mL of distilled water and stir to form a suspension or solution.

    • Slowly add 2M hydrochloric acid dropwise while stirring vigorously until the pH of the solution is approximately 1-2 (verify with pH paper). A white precipitate should form. Rationale: The product is in its carboxylate salt form. Acidification protonates the carboxylate, significantly reducing its water solubility and causing it to precipitate.

  • Isolation:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold distilled water (2 x 20 mL) to remove any residual acid and water-soluble impurities. Rationale: Cold water is used for washing to minimize the loss of the product, which has slight solubility in water.

  • Purification and Drying:

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight.

    • The final product should be a white crystalline solid. Characterize by melting point, NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion

This compound is a readily synthesizable organic compound with significant potential as a building block in medicinal chemistry. Its straightforward preparation, coupled with the known biological relevance of its structural components, makes it an attractive candidate for screening in various drug discovery programs, particularly in the search for novel anti-inflammatory agents. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

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An In-Depth Technical Guide to (Cyclohexylamino)(oxo)acetic Acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxamic acid, is a fascinating organic molecule that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current literature on this compound, detailing its synthesis, chemical characteristics, and explored biological activities. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
IUPAC Name 2-(cyclohexylamino)-2-oxoacetic acid
CAS Number 13144-62-2
Canonical SMILES C1CCC(CC1)NC(=O)C(=O)O
InChI Key LHYUFFYKOJNEQO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of N-substituted oxamic acids like this compound can be approached through several established chemical methodologies. A common and efficient route involves the reaction of an oxalic acid ester with the corresponding amine.

General Synthetic Approach: From Diethyl Oxalate

A prevalent method for the synthesis of N-substituted oxamic acids involves the aminolysis of diethyl oxalate. This reaction proceeds in a stepwise manner, where the amine first displaces one of the ethoxy groups to form the corresponding ethyl oxamate, which can then be hydrolyzed to the desired oxamic acid.

Synthesis_of_Cyclohexylamino_oxo_acetic_acid diethyl_oxalate Diethyl Oxalate intermediate Ethyl (cyclohexylamino)(oxo)acetate diethyl_oxalate->intermediate + cyclohexylamine Cyclohexylamine cyclohexylamine->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O) intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diethyl Oxalate and Cyclohexylamine

This protocol is a representative procedure for the synthesis of N-substituted oxamic acids and can be adapted for the preparation of this compound.

Materials:

  • Diethyl oxalate

  • Cyclohexylamine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Amidation:

    • In a round-bottom flask, dissolve diethyl oxalate (1 equivalent) in ethanol.

    • Slowly add cyclohexylamine (1 equivalent) to the solution at room temperature with stirring.

    • The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl (cyclohexylamino)(oxo)acetate.

  • Hydrolysis:

    • Dissolve the crude ethyl (cyclohexylamino)(oxo)acetate in a solution of sodium hydroxide (e.g., 1M aqueous NaOH) and stir at room temperature.

    • Monitor the hydrolysis of the ester by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath and acidify with hydrochloric acid (e.g., 2M HCl) to precipitate the this compound.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold distilled water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

    • Dry the purified product under vacuum.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of oxamic acid derivatives has demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound.

Enzyme Inhibition

Oxamic acid and its derivatives are known inhibitors of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.[1] This inhibition is of significant interest in oncology, as many cancer cells rely on glycolysis for energy production (the Warburg effect).[2] N-substituted oxamates, such as N-propyl oxamate, have been shown to be selective inhibitors of the testis-specific LDH-C4 isozyme, suggesting potential applications in fertility control.[1][3]

The inhibitory potential of this compound against LDH isoforms could be a promising area of research.

LDH_Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD⁺ LDH->NAD NADH NADH NADH->LDH Inhibitor This compound (Potential Inhibitor) Inhibitor->LDH Inhibits

Caption: Hypothesized mechanism of LDH inhibition.

Antimicrobial Activity

Derivatives of carboxylic acids, including those with amide functionalities, have been explored for their antimicrobial properties.[4][5][6] While direct evidence for this compound is lacking, related structures such as hydroxamic acids have demonstrated both antibacterial and antifungal activity.[5] The mechanism of action for some of these compounds involves the chelation of essential metal ions required by microbial enzymes.[6]

Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.

Anti-inflammatory Activity

Certain acetic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] These enzymes are key to the biosynthesis of prostaglandins, which are pro-inflammatory mediators. A comprehensive evaluation of this compound for its ability to modulate inflammatory pathways could be a worthwhile endeavor.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the potential biological activities of this compound.

Protocol: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on LDH activity.

Materials:

  • Purified LDH enzyme (e.g., from rabbit muscle)

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Tris-HCl buffer (or phosphate buffer)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of NADH and sodium pyruvate in the assay buffer.

    • Prepare a solution of LDH enzyme in the assay buffer.

  • Assay:

    • In a 96-well plate, add the assay buffer, NADH solution, and various concentrations of the test compound.

    • Include a positive control (a known LDH inhibitor like oxamate) and a negative control (vehicle only).

    • Initiate the reaction by adding the LDH enzyme solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. While direct and extensive research on this specific compound is not widely published, its structural relationship to classes of molecules with known biological activities, such as enzyme inhibition and antimicrobial effects, provides a strong rationale for its exploration. The synthetic routes are well-established, and the provided experimental protocols offer a framework for elucidating its potential therapeutic value. This guide serves as a foundational resource to encourage and facilitate future research into the properties and applications of this compound.

References

  • Solid-phase synthesis of an oxalic acid amide library. Journal of Combinatorial Chemistry, 6(2), 224-229. Available from: [Link]

  • Vardanyan, S. O., Sargsyan, A. B., Avagyan, A. S., Pahutyan, N. H., Gasparyan, H. V., & Aghekyan, A. A. (2023). Synthesis of N1, N2- aryl-, arylalkyl- and heterylalkylsubstituted oxalic acid diamide. Armyanskij Khimicheskij Zhurnal, 76(1-2), 139-151.
  • Blanco, A., Aoki, A., Montamat, E. E., & Rovai, L. E. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 758-764. Available from: [Link]

  • A novel two step approach to the synthesis of hydroxamic acids was developed based on the new reaction. Beilstein Archives. Available from: [Link]

  • MICROBIOLOGICAL ACTIVITY 1-CYCLOHEXYL-3-DIETHYLAMINOPROP-3-YN-1-YL ESTER OF N- PHENYL THIOCARBAMIC ACID.
  • Kathuria, A., Gaetani, S., Fegley, D., Valiño, F., Duranti, A., Tontini, A., ... & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation. Journal of Pharmacology and Experimental Therapeutics, 314(1), 317-324. Available from: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(3), 1385. Available from: [Link]

  • Protocols | Gregory L Tylka. Faculty Website Directory. Available from: [Link]

  • Fishbein, W. N., & Carbone, P. P. (1965). Mutagenicity and Antibacterial Activity of Hydroxamic Acids. Clinical Pharmacology & Therapeutics, 6(6), 753-757. Available from: [Link]

  • New method of preparation of oxalic acid esters and amides. Google Patents.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Molecules, 28(12), 4955. Available from: [Link]

  • Evaluating the Anti-Inflammatory Potential of Novel Acetic Acid Derivatives: A Compar
  • Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. Antibiotics, 11(10), 1409. Available from: [Link]

  • Method for synthesizing allyl cyclohexoxyacetate. Google Patents.
  • Acetic acid, aminoöxy-, hydrochloride. Organic Syntheses. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1279. Available from: [Link]

  • Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11893-11903. Available from: [Link]

  • Antimicrobial activity of N-phthaloylamino acid hydroxamates. Journal of the Serbian Chemical Society, 71(10), 1115-1121. Available from: [Link]

  • Substituted oxothiazolyl acetic acids as antiinflammatory agents. Journal of Pharmaceutical Sciences, 64(6), 1051-1052. Available from: [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. Available from: [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 28(19), 6939. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1599. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for (Cyclohexylamino)(oxo)acetic acid (GSK180) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway with GSK180

(Cyclohexylamino)(oxo)acetic acid, more commonly known as GSK180, is a potent and selective inhibitor of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3][4] KMO is a mitochondrial enzyme that catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[5] This pathway is of significant interest in drug discovery as its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[6][7][8] Inhibition of KMO by GSK180 offers a powerful tool to investigate the therapeutic potential of modulating this pathway, aiming to reduce the production of the neurotoxic metabolite 3-hydroxykynurenine and consequently quinolinic acid, while potentially increasing the levels of the neuroprotective kynurenic acid.[6][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of GSK180 in cell-based assays. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for various experimental setups, and offer insights into data analysis and interpretation.

Mechanism of Action and Key Experimental Considerations

GSK180 acts as a competitive inhibitor of KMO with respect to its substrate, kynurenine.[1][2] This means that increasing concentrations of kynurenine will require higher concentrations of GSK180 to achieve the same level of inhibition. This is a critical factor to consider when designing cell-based assays, as the concentration of kynurenine in the cell culture medium can influence the apparent potency of the inhibitor.

A significant practical consideration when working with GSK180 is its low passive permeability across cell membranes.[2] This can lead to a notable difference between its potency in biochemical assays (IC50 ~6 nM) and cell-based assays (IC50 ~2.0-2.6 µM).[1][2][3] Therefore, it is essential to use appropriate concentrations in cellular experiments to ensure that a sufficient amount of the inhibitor reaches its intracellular target.

The following diagram illustrates the central role of KMO in the tryptophan degradation pathway and the point of intervention for GSK180.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid GSK180 GSK180 KMO KMO GSK180->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of GSK180 on KMO.

Quantitative Data Summary

ParameterValueCell SystemReference
Biochemical IC50 ~6 nMHuman KMO expressed in insect cell lysates[2]
Cell-Based IC50 2.0 µMHEK293 cells stably expressing human KMO[2]
Cell-Based IC50 2.6 µMPrimary human hepatocytes[1][2][3]
Aqueous Solubility 24 mg/mL (as Tris salt)Saline[2]

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound (GSK180). A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

In case of exposure, follow the first-aid measures outlined in the SDS.[10]

Experimental Protocols

Protocol 1: Determination of GSK180 IC50 in a KMO-Expressing Cell Line

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of GSK180 in a cell line engineered to express KMO, such as the HEK293-huKMO cell line.[2] The readout for this assay is the quantification of the KMO product, 3-hydroxykynurenine (3-HK), in the cell culture supernatant.

Materials:

  • HEK293 cells stably expressing human KMO (HEK293-huKMO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% glutamine, and 1% penicillin/streptomycin

  • GSK180

  • DMSO (cell culture grade)

  • Kynurenine

  • 96-well cell culture plates

  • LC-MS/MS or HPLC system for metabolite analysis

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed HEK293-huKMO cells in a 96-well plate Prepare_Compounds 2. Prepare serial dilutions of GSK180 in DMSO Add_Inhibitor 3. Add GSK180 dilutions to cells Prepare_Compounds->Add_Inhibitor Add_Substrate 4. Add Kynurenine to initiate the reaction Add_Inhibitor->Add_Substrate Incubate 5. Incubate for a defined period (e.g., 24-48 hours) Add_Substrate->Incubate Collect_Supernatant 6. Collect cell culture supernatant Incubate->Collect_Supernatant Analyze_Metabolites 7. Quantify 3-Hydroxykynurenine (3-HK) using LC-MS/MS or HPLC Collect_Supernatant->Analyze_Metabolites Calculate_IC50 8. Plot dose-response curve and calculate IC50 Analyze_Metabolites->Calculate_IC50

Caption: Workflow for determining the IC50 of GSK180 in a cell-based assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-huKMO cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of GSK180 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. A final DMSO concentration of 0.1% in the cell culture medium is recommended to minimize solvent toxicity.

  • Inhibitor Treatment: Add the diluted GSK180 to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (without inhibitor).

  • Substrate Addition: Prepare a stock solution of kynurenine in cell culture medium. Add kynurenine to all wells to a final concentration that is close to the Km of the enzyme (e.g., 50-100 µM).[2]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24-48 hours). The optimal incubation time should be determined empirically.

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • Metabolite Quantification: Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS or HPLC method.[9][10][11][12]

  • Data Analysis: Calculate the percentage of KMO inhibition for each GSK180 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the GSK180 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing KMO Activity in Primary Human Hepatocytes

This protocol outlines a method for evaluating the effect of GSK180 on endogenous KMO activity in primary human hepatocytes, a more physiologically relevant model.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates

  • GSK180

  • DMSO (cell culture grade)

  • Kynurenine

  • LC-MS/MS or HPLC system for metabolite analysis

Step-by-Step Procedure:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Compound Preparation: Prepare GSK180 dilutions as described in Protocol 1.

  • Treatment: After cell attachment, replace the medium with fresh hepatocyte culture medium containing the desired concentrations of GSK180 or vehicle control.

  • Substrate Addition: Add kynurenine to the medium to a final concentration of 50-100 µM.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection and Analysis: Collect the supernatant and quantify the levels of kynurenine and 3-hydroxykynurenine using LC-MS/MS or HPLC. The ratio of product (3-HK) to substrate (kynurenine) can be used to determine KMO activity.

  • Data Analysis: Compare the KMO activity in GSK180-treated cells to that in vehicle-treated cells to determine the inhibitory effect.

Protocol 3: Quantification of Tryptophan Metabolites in Cell Lysates and Supernatants

To gain a more comprehensive understanding of the impact of GSK180 on the kynurenine pathway, it is often necessary to measure multiple metabolites in both the cell culture supernatant and the cell lysate.

Sample Preparation:

  • Supernatant: Collect the cell culture medium and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis. For some analytical methods, protein precipitation with trichloroacetic acid (TCA) or methanol may be required.

  • Cell Lysate:

    • Wash the cell monolayer with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a buffered solution.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) for analysis. Protein precipitation may also be necessary.

Analytical Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the sensitive and specific quantification of multiple tryptophan metabolites simultaneously.[9][11][12]

  • HPLC (High-Performance Liquid Chromatography): HPLC with UV or fluorescence detection can also be used to measure tryptophan and its key metabolites.[10][11][12]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can be used for the quantification of specific metabolites like kynurenine and tryptophan.[13][14] These kits can be a convenient option for laboratories not equipped with mass spectrometry.

Troubleshooting and Further Considerations

  • Low Apparent Potency: As mentioned, the low cell permeability of GSK180 can result in a higher apparent IC50 in cell-based assays. Ensure that the concentration range used is sufficient to achieve complete inhibition.

  • Cell Viability: It is crucial to assess the cytotoxicity of GSK180 at the concentrations used in the assay. A standard cell viability assay (e.g., MTT, CellTiter-Glo) should be performed in parallel.

  • Substrate Concentration: The concentration of kynurenine used in the assay can significantly impact the observed IC50. It is advisable to use a concentration close to the Km of the enzyme for competitive inhibitors.

  • Choice of Cell Line: The choice of cell line will depend on the specific research question. While engineered cell lines provide a robust system for inhibitor screening, primary cells or disease-relevant cell lines offer greater physiological relevance.

By carefully considering these factors and following the detailed protocols provided, researchers can effectively utilize GSK180 as a valuable tool to explore the role of the kynurenine pathway in health and disease.

References

  • GSK180 is a Specific KMO Inhibitor for Acute Pancreatitis. (2019). Immune System Research. [Link]

  • Tojo, S. J., et al. (2017). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). Semantic Scholar. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... (n.d.). ResearchGate. [Link]

  • Tryptophan Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2021). MDPI. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience. [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. (2024). Immusmol. [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020). Wiley Online Library. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). PMC. [Link]

  • Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. (2022). RSC Publishing. [Link]

  • Chromatographic analysis of tryptophan metabolites. (2017). PMC. [Link]

  • Gerbal-Chaloin, S., et al. (2015). Analysis of Glycogen Synthase Kinase Inhibitors That Regulate Cytochrome P450 Expression in Primary Human Hepatocytes by Activation of β-Catenin, Aryl Hydrocarbon Receptor and Pregnane X Receptor Signaling. Toxicological Sciences, 147(2), 585–596. [Link]

  • Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. (n.d.). University of Bristol Research Portal. [Link]

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The (Cyclohexylamino)(oxo)acetic Acid Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be elaborated to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The (Cyclohexylamino)(oxo)acetic acid moiety, a seemingly simple structure, represents one such versatile scaffold. Its inherent stereochemistry and the presence of reactive handles allow for the systematic exploration of chemical space, leading to the development of potent and selective modulators of diverse biological pathways. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful chemical entity. We will delve into its application in the discovery of novel therapeutics, with a particular focus on the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, and provide detailed protocols for key experimental workflows.

The Rise to Prominence: Targeting Metabolic Disease with 11β-HSD1 Inhibitors

A significant breakthrough application of the this compound scaffold has been in the design of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, primarily in metabolic tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome. Consequently, the development of potent and selective 11β-HSD1 inhibitors is a highly pursued therapeutic strategy.

Mechanism of Action: Attenuating Glucocorticoid Signaling

Derivatives of the this compound scaffold, particularly those incorporating a thiazolone ring, have been shown to be potent inhibitors of 11β-HSD1.[1] These compounds act by binding to the active site of the enzyme, preventing the conversion of cortisone to cortisol. This localized reduction in active glucocorticoids in target tissues can ameliorate the downstream pathological effects of glucocorticoid excess.

G cluster_0 Cellular Environment Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD11B1->Cortisol Conversion GRE Glucocorticoid Response Element GR->GRE Translocates to Nucleus Binds Gene Target Gene Transcription GRE->Gene Inhibitor (Cyclohexylamino)(oxo)acetic acid derivative Inhibitor->HSD11B1 Inhibits caption Figure 1: Mechanism of 11β-HSD1 Inhibition.

Caption: Figure 1: Mechanism of 11β-HSD1 Inhibition.

Application in Drug Discovery: A Screening Cascade for 11β-HSD1 Inhibitors

The discovery and development of novel 11β-HSD1 inhibitors based on the this compound scaffold typically follows a structured screening cascade. This process begins with high-throughput screening to identify initial hits, followed by more detailed characterization of potency, selectivity, and cellular activity.

G cluster_workflow Screening Cascade start Start: Library of (Cyclohexylamino)(oxo)acetic acid derivatives hts Primary Screen: High-Throughput in vitro 11β-HSD1 Inhibition Assay start->hts Synthesize potency Dose-Response & IC50 Determination: Confirm hit potency hts->potency Hits selectivity Selectivity Profiling: Counter-screen against 11β-HSD2 potency->selectivity Potent Hits cell_based Cell-Based Assays: Assess cellular potency and target engagement selectivity->cell_based Selective Hits admet In vitro ADMET: Early assessment of drug-like properties cell_based->admet Cell-Active Hits lead Lead Candidate admet->lead Optimized Leads caption Figure 2: Experimental Workflow for Inhibitor Screening.

Caption: Figure 2: Experimental Workflow for Inhibitor Screening.

Potency of (Cyclohexylamino)thiazol-4(5H)-one Derivatives

Research has demonstrated that modifications to the core scaffold can significantly impact inhibitory potency against 11β-HSD1. The following table summarizes the in vitro activity of several derivatives.[1]

Compound IDR GroupIC50 (µM) against 11β-HSD1
3bEthyl0.57
3cPropyl0.4
3dIsopropyl0.08
3eIsobutyl0.3

Table 1: Structure-Activity Relationship of selected 2-(cyclohexylamino)thiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors.

Protocols for Key Experiments

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the potency of test compounds against human 11β-HSD1.

Materials:

  • Human recombinant 11β-HSD1

  • NADP+

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cortisone

  • Resazurin

  • Diaphorase

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing 11β-HSD1, NADP+, G6P, and G6PDH in assay buffer.

    • Prepare a substrate solution containing cortisone in assay buffer.

  • Assay Initiation:

    • Add the enzyme master mix to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the cortisone substrate solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Prepare a detection reagent master mix containing resazurin and diaphorase in assay buffer.

    • Stop the enzymatic reaction by adding the detection reagent to all wells.

    • Incubate for an additional 15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of lead compounds in a relevant cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Plate reader with absorbance capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle controls (DMSO).

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value.

Beyond Metabolic Disease: Broader Applications

The versatility of the this compound scaffold extends beyond 11β-HSD1 inhibition. Its derivatives have been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory Agents: The core structure has been incorporated into molecules designed to treat inflammatory syndromes.[2]

  • Antimicrobial and Antiviral Agents: Modifications of the related (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid scaffold have yielded compounds with promising antimicrobial and antiviral activities.[3]

  • Anticonvulsants: The inherent drug-like properties of this scaffold make it an attractive starting point for the development of novel central nervous system agents.[3]

The synthetic tractability of this compound allows for the generation of diverse libraries of compounds for screening against a wide array of biological targets.[4][5]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its successful application in the development of potent 11β-HSD1 inhibitors for metabolic diseases highlights its potential. The detailed protocols provided herein offer a practical guide for researchers to explore the full potential of this privileged structure in their own drug discovery programs. As our understanding of complex diseases continues to evolve, the strategic application of such versatile chemical scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Nowak, M., et al. (2022). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules, 27(15), 4983. Available at: [Link]

  • Centre Europeen de Recherches Mauvernay CERM. (1980). U.S. Patent No. 4,218,473. U.S. Patent and Trademark Office.
  • Szychowski, K. A., & Wnorowski, K. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320078. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Cyclopentylamino)(oxo)acetic acid. PubChem. Retrieved from [Link]

  • Singh, U. P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2349-2401. Available at: [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 8(12), 943-950. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 34(6), 893-901. Available at: [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 8(12), 943-950. Available at: [Link]

  • Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. PubChem. Retrieved from [Link]

  • Singh, U. P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2349-2401. Available at: [Link]

  • Zhang, Y., et al. (2023). Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. Frontiers in Pharmacology, 14, 1121773. Available at: [Link]

  • Shittu, M., et al. (2020). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Journal of Ethnopharmacology, 257, 112876. Available at: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of (Cyclohexylamino)(oxo)acetic acid and Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Enzyme Inhibitors in Drug Discovery

The discovery of novel enzyme inhibitors remains a cornerstone of modern therapeutic development. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is frequently implicated in the pathophysiology of numerous diseases. High-throughput screening (HTS) serves as a powerful engine for identifying small molecules that can modulate the activity of specific enzyme targets from vast compound libraries.[1][2][3] This application note provides a detailed framework for the high-throughput screening of small molecules, using (Cyclohexylamino)(oxo)acetic acid as a representative scaffold, against therapeutically relevant enzymes.

While this compound is a specific chemical entity, the principles and protocols outlined herein are broadly applicable to the screening of diverse small molecule libraries. For the purpose of providing a detailed and technically robust example, we will focus on an HTS campaign targeting Kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolic pathway and a well-validated target for neurodegenerative conditions such as Huntington's and Alzheimer's diseases.[4][5][6] The inhibition of KMO is a promising strategy for reducing the production of neurotoxic metabolites.[5][6]

This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It emphasizes the causality behind experimental choices and provides self-validating systems to ensure the generation of high-quality, reproducible data.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary route for tryptophan metabolism in humans. Within this pathway, KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). Elevated levels of 3-HK are associated with neurotoxicity. By inhibiting KMO, the production of 3-HK can be reduced, representing a potential therapeutic intervention.

KMO_Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) L_Kynurenine->KMO Substrate Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Product Inhibitor This compound (Potential Inhibitor) Inhibitor->KMO Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of a potential small molecule on KMO.

Principle of the Fluorescence-Based HTS Assay

The high-throughput screening assay detailed below is a fluorescence-based enzymatic assay designed to identify inhibitors of recombinant human KMO. The assay leverages the consumption of the cofactor NADPH during the KMO-catalyzed hydroxylation of L-kynurenine. NADPH is fluorescent, while its oxidized form, NADP+, is not. Therefore, a decrease in fluorescence intensity is directly proportional to KMO activity. Potential inhibitors will prevent or reduce the consumption of NADPH, resulting in a stable or higher fluorescence signal compared to uninhibited controls.[4][5] This method is highly amenable to automation and miniaturization for HTS campaigns.[1]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human KMO (stored at -80°C)

  • Substrate: L-Kynurenine (stored at -20°C)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (stored at -20°C, protected from light)

  • Test Compound: this compound and/or compound library dissolved in 100% DMSO

  • Positive Control Inhibitor: Ro-61-8048 or another known KMO inhibitor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Assay Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of each test compound from the library plates to the 384-well assay plates.

    • For control wells, add 50 nL of 100% DMSO (for maximum enzyme activity/negative control) or 50 nL of the positive control inhibitor (for maximum inhibition/positive control).

  • Enzyme Preparation and Dispensing:

    • Thaw the recombinant human KMO on ice.

    • Prepare the KMO working solution by diluting the enzyme in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically through enzyme titration experiments to ensure the assay is in the linear range.

    • Dispense 10 µL of the KMO working solution into each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.

  • Substrate/Cofactor Mix Preparation and Dispensing:

    • Prepare a 2X substrate/cofactor mix in assay buffer containing L-Kynurenine and NADPH. The final concentrations should be at or near the Km for each to ensure assay sensitivity.

    • Initiate the enzymatic reaction by dispensing 10 µL of the 2X substrate/cofactor mix into each well of the assay plate.

  • Incubation and Signal Detection:

    • Incubate the assay plates at 37°C for 30-60 minutes. The incubation time should be optimized to yield a robust signal window.

    • Measure the fluorescence intensity of each well using a microplate reader (Ex: 340 nm, Em: 460 nm).

HTS_Workflow cluster_0 Assay Plate Preparation cluster_1 Reaction & Detection Compound_Plating 1. Compound Plating (50 nL Test Compound/DMSO) Enzyme_Addition 2. Enzyme Addition (10 µL KMO Solution) Compound_Plating->Enzyme_Addition Pre_Incubation 3. Pre-incubation (15 min at RT) Enzyme_Addition->Pre_Incubation Substrate_Addition 4. Substrate/Cofactor Addition (10 µL L-Kynurenine/NADPH) Pre_Incubation->Substrate_Addition Incubation 5. Incubation (30-60 min at 37°C) Substrate_Addition->Incubation Fluorescence_Reading 6. Fluorescence Reading (Ex: 340 nm, Em: 460 nm) Incubation->Fluorescence_Reading

Caption: High-Throughput Screening Experimental Workflow.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][7]

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Hit Identification: Percent Inhibition

The activity of each test compound is typically expressed as percent inhibition, calculated relative to the control wells.

Percent Inhibition = 100 * (Signal_test - Signal_pos) / (Signal_neg - Signal_pos)

Where:

  • Signal_test is the fluorescence signal of the test compound well.

  • Signal_pos is the mean fluorescence signal of the positive control wells (maximum inhibition).

  • Signal_neg is the mean fluorescence signal of the negative control wells (no inhibition).

A "hit" is defined as a compound that exhibits a percent inhibition above a predetermined threshold, typically 3 standard deviations from the mean of the sample library.

Example HTS Data and Analysis
Well Type Raw Fluorescence (RFU) Mean RFU Std Dev Calculated Value
Negative Control (DMSO)25,432, 26,109, 25,87625,806342Z'-Factor: 0.82
Positive Control (Ro-61-8048)5,123, 5,345, 5,2015,223113
Test Compound 124,987--% Inhibition: 4.0%
Test Compound 2 (Hit)8,765--% Inhibition: 82.8%

Hit Confirmation and Follow-up Studies

Compounds identified as primary "hits" must undergo a series of validation and follow-up studies to confirm their activity and characterize their properties.

  • Hit Confirmation: Re-testing of the primary hits from a freshly prepared sample to rule out false positives.

  • Dose-Response Analysis: Generating a concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) value, a measure of the compound's potency.

  • Selectivity Profiling: Testing the confirmed hits against related enzymes or other targets to assess their selectivity.

  • Mechanism of Action Studies: Conducting further biochemical and biophysical assays to determine how the inhibitor interacts with the enzyme.

Conclusion

This application note provides a comprehensive and robust protocol for the high-throughput screening of small molecule inhibitors, exemplified by the targeting of Kynurenine 3-monooxygenase with compounds such as this compound. By adhering to the principles of rigorous assay design, quality control, and systematic data analysis, researchers can effectively identify and validate novel lead compounds for further development in the drug discovery pipeline. The integration of automation and sensitive detection methods, as outlined, is crucial for the efficient and successful execution of large-scale screening campaigns.

References

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Leister, W., et al. (2012). Lead discovery for human kynurenine 3-monooxygenase by high-throughput RapidFire mass spectrometry. Journal of Biomolecular Screening. Available at: [Link]

  • Tojo, S., et al. (2015). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ASSAY and Drug Development Technologies. Available at: [Link]

  • Gerver, P., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lazar, D. C., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available at: [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. Available at: [Link]

Sources

Quantitative Analysis of (Cyclohexylamino)(oxo)acetic acid: A Guide to Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the quantification of (Cyclohexylamino)(oxo)acetic acid, a compound of interest in pharmaceutical synthesis and impurity profiling. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are designed with scientific integrity at their core, emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure data reliability, accuracy, and precision.[1][2] This document serves as a practical resource for researchers and quality control analysts in the drug development sector.

Introduction: The Need for Precise Quantification

This compound (CAS 13144-62-2) is an organic molecule featuring a cyclohexyl moiety, an amide linkage, and an α-keto acid functional group.[3][4] Such structures are common building blocks in medicinal chemistry and can also appear as process-related impurities or metabolites in active pharmaceutical ingredient (API) synthesis. The accurate quantification of this compound is critical for several reasons:

  • Impurity Profiling: Regulatory bodies require strict control over impurities in drug substances to ensure patient safety.[1][2]

  • Process Optimization: Monitoring the concentration of intermediates like this compound allows for the optimization of reaction yields and kinetics.

  • Stability Studies: Quantifying its formation as a degradant is essential for determining the shelf-life and storage conditions of drug products.

Given the importance of reliable data, the analytical methods employed must be thoroughly validated to prove they are fit for their intended purpose.[5][6] This guide details the development and validation of such methods.

Principles of Analytical Strategy

The selection of an analytical technique is dictated by the analyte's physicochemical properties and the required sensitivity of the measurement. This compound possesses a UV-absorbing chromophore (the oxo-amide group) and a carboxylic acid group that can be readily ionized.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the workhorse method for pharmaceutical analysis. The molecule's structure, with both hydrophobic (cyclohexyl) and polar (amide, carboxylic acid) regions, makes it an ideal candidate for reversed-phase chromatography. To ensure a sharp, symmetrical peak shape for the carboxylic acid, we employ the principle of ion suppression . By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, leading to better retention and chromatography on a non-polar stationary phase (e.g., C18).[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity quantification at trace levels or analysis in complex biological matrices, LC-MS/MS is the preferred technique.[8][9] This method offers unequivocal identification and quantification. We will utilize an electrospray ionization (ESI) source, which is ideal for polar, ionizable molecules. By operating in negative ion mode, we can specifically detect the deprotonated molecule [M-H]⁻. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific fragmentation of the parent ion.[8]

Experimental Workflow and Protocols

The overall process from sample receipt to final data reporting is outlined below. Adherence to these steps ensures a systematic and reproducible analytical outcome.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Accurate Weighing of Sample/Standard s2 Dissolution in Appropriate Diluent s1->s2 s3 Volumetric Dilution to Target Concentration s2->s3 s4 Filtration (0.22 or 0.45 µm) into HPLC Vial s3->s4 a1 System Suitability Testing (SST) s4->a1 Begin Analysis a2 Sample Injection & Data Acquisition a1->a2 a3 Calibration Curve Analysis a2->a3 d1 Peak Integration & Identification a3->d1 d2 Quantification using Calibration Curve d1->d2 d3 Report Generation (Concentration, %w/w) d2->d3 G center Validated Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec loq LOQ center->loq lod LOD center->lod robust Robustness center->robust

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Design for In Vivo Studies with (Cyclohexylamino)(oxo)acetic acid

For: Researchers, scientists, and drug development professionals

Introduction: Bridging the Gap from Bench to Bedside

The journey of a novel chemical entity from initial discovery to a potential therapeutic is a meticulous process, with in vivo preclinical studies serving as a critical checkpoint. This document provides a comprehensive guide to designing and executing robust in vivo experimental plans, using the novel compound this compound as a framework. While specific biological activities for this compound are still under investigation, the principles and protocols outlined herein offer a foundational approach applicable to a wide range of small molecule drug candidates.

At the heart of successful preclinical research lies a commitment to scientific integrity, ethical conduct, and logical experimental design. This guide is structured to provide not just procedural steps, but the rationale behind them, ensuring that the data generated is both reliable and translatable.

I. The Ethical Framework: The 3Rs as a Cornerstone

Before any in vivo experiment is initiated, a thorough ethical review is paramount. The principles of the 3Rs—Replacement, Reduction, and Refinement—must be the guiding framework for all animal research.[1][2]

  • Replacement: Researchers should exhaust all viable non-animal testing methods before considering in vivo studies.[3] This includes in vitro assays and computational modeling to gather preliminary data on a compound's activity and potential toxicity.

  • Reduction: The experimental design must aim to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[2]

  • Refinement: All procedures must be optimized to minimize any potential pain, suffering, and distress to the animals.[2][4] This includes the use of appropriate analgesia and anesthesia, humane endpoints, and proper animal handling techniques.

All animal studies must be conducted in compliance with institutional and national guidelines, such as those set forth by the Animal Welfare Act, and receive approval from an Institutional Animal Care and Use Committee (IACUC).[1][5]

II. Preclinical Experimental Design: A Phased Approach

A well-structured preclinical plan is essential for generating meaningful data and avoiding unnecessary delays and resource expenditure.[6][7] The design process can be broken down into three key phases: research, preprocedural planning, and the experimental phase.[6][7]

A. Phase 1: Foundational Research & Hypothesis

A comprehensive literature review is the first step. For a novel compound like this compound, this would involve searching for data on structurally similar molecules to hypothesize potential mechanisms of action and toxicities.[8][9][10][11]

The primary objective of the study must be clearly defined with a testable hypothesis.[12] For instance, a starting hypothesis could be: "this compound reduces tumor growth in a murine xenograft model of human colon cancer."

B. Phase 2: Preprocedural Planning - The Blueprint for Success

This phase involves the detailed planning of the entire in vivo study.

1. Animal Model Selection:

The choice of animal model is critical for the translatability of the research.[13] Factors to consider include the species' physiological and anatomical similarities to humans for the disease , genetic background, and the availability of established disease models.[13] Rodents, such as mice and rats, are commonly used in initial studies due to their well-characterized genetics, small size, and rapid breeding cycles.[13]

Table 1: Considerations for Animal Model Selection

FactorKey Considerations
Species and Strain Align with the specific research question (e.g., immunocompromised mice for xenograft studies).
Genetic Background Inbred strains offer uniformity, while outbred stocks can model genetic diversity.
Disease Induction Spontaneous, induced (e.g., chemical), or genetically engineered models.
Practicality Cost, housing requirements, and ease of handling.

2. Dosing and Administration Route:

Determining the starting dose is a crucial step to ensure both safety and potential efficacy.[14]

  • In Vitro Data: IC50 values from cell-based assays can provide an initial estimate, though direct conversion is not always accurate.[14]

  • Dose Escalation Studies: A pilot study with a small number of animals is often necessary to determine the Maximum Tolerated Dose (MTD).[14][15] This involves administering escalating doses to different groups to identify the highest dose that does not cause unacceptable side effects.[15]

The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application.[16]

Table 2: Common Routes of Administration in Rodent Studies

RouteAbbreviationDescriptionKey Considerations
Oral Gavage POAdministration directly into the stomach via a tube.Ensures accurate dosing but can be stressful if not performed correctly.[17]
Intraperitoneal IPInjection into the peritoneal cavity.Often used for compounds with poor oral bioavailability.[18]
Subcutaneous SCInjection into the layer of skin.Allows for slower, more sustained absorption.[18]
Intravenous IVInjection directly into a vein (commonly the tail vein in mice).Provides 100% bioavailability and rapid onset of action.

3. Experimental Groups and Sample Size:

A well-designed study will include appropriate control groups to ensure that the observed effects are due to the test compound.[3]

  • Vehicle Control: Animals receive the same formulation without the active compound.

  • Positive Control: A known effective drug is used to validate the experimental model.

  • Untreated Control: May be included to observe the natural progression of the disease.

Sample size should be calculated based on statistical power analysis to ensure the results are robust and reproducible.[12]

C. Phase 3: The Experimental Phase - Execution and Data Collection

This phase involves the hands-on execution of the planned experiments. Meticulous documentation of all procedures and observations is critical.[6]

III. Step-by-Step Protocols

The following are generalized protocols that should be adapted based on the specific animal model and experimental goals.

Protocol 1: Formulation of this compound for In Vivo Administration
  • Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), corn oil, or solutions containing solubilizing agents like DMSO or Tween 80).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous formulation and is well-tolerated by the animals.

  • Preparation: On the day of dosing, accurately weigh the required amount of the compound and dissolve or suspend it in the chosen vehicle. Ensure the final concentration allows for the administration of the desired dose in a reasonable volume (e.g., typically 5-10 mL/kg for oral gavage in mice).[17]

  • Quality Control: Visually inspect the formulation for homogeneity and stability.

Protocol 2: Pilot Dose-Range Finding Study in Mice
  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.

  • Group Assignment: Randomly assign mice to groups (e.g., 3-5 mice per group).

  • Dosing: Administer a single dose of this compound via the chosen route at escalating concentrations (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a period of 7-14 days.[19]

  • Data Analysis: Determine the MTD as the highest dose that does not result in significant morbidity or mortality.

IV. Endpoint Analysis: Measuring the Outcome

The choice of endpoints should be directly related to the study's hypothesis and should be clearly defined before the experiment begins.[6]

Table 3: Examples of In Vivo Study Endpoints

Endpoint CategoryExamples
Efficacy Tumor volume measurements, survival analysis, behavioral tests, disease-specific biomarkers.
Pharmacokinetics (PK) Blood and tissue concentrations of the compound over time to determine absorption, distribution, metabolism, and excretion (ADME).[15]
Pharmacodynamics (PD) Measurement of the compound's effect on a specific biomarker or target.
Toxicity/Safety Clinical observations, body weight changes, clinical pathology (hematology and blood chemistry), and histopathology of major organs.[19]
Protocol 3: Efficacy Study in a Xenograft Tumor Model
  • Tumor Cell Implantation: Subcutaneously implant cultured human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound at one or more doses below the MTD, along with vehicle and positive controls, according to a predefined schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Termination and Tissue Collection: At the end of the study, humanely euthanize the animals and collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).[7]

V. Data Presentation and Interpretation

All quantitative data should be presented clearly and analyzed using appropriate statistical methods.[3]

Table 4: Example Data Summary for an Efficacy Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 150--2
Compound A25800 ± 9046.7-1
Compound A50450 ± 6070.0-5
Positive Control10300 ± 5080.0-8

VI. Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological pathways.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Phase In Vitro Studies In Vitro Studies Compound Selection Compound Selection In Vitro Studies->Compound Selection Animal Model Selection Animal Model Selection Compound Selection->Animal Model Selection Advance to In Vivo Dose-Range Finding Dose-Range Finding Animal Model Selection->Dose-Range Finding Efficacy Study Efficacy Study Dose-Range Finding->Efficacy Study MTD Determination MTD Determination Dose-Range Finding->MTD Determination Endpoint Analysis Endpoint Analysis Efficacy Study->Endpoint Analysis PK/PD Analysis PK/PD Analysis Efficacy Study->PK/PD Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation Clinical Trial Decision Clinical Trial Decision Data Interpretation->Clinical Trial Decision

Caption: A generalized workflow for preclinical drug development.

VII. Conclusion: A Commitment to Rigor and Reproducibility

The design and execution of in vivo studies for a novel compound like this compound require a multidisciplinary approach that integrates pharmacology, biology, and a strong ethical foundation. By adhering to the principles of rigorous experimental design, including proper controls, randomization, and statistically sound sample sizes, researchers can generate high-quality, reproducible data that will reliably inform the future development of new therapies.[3][13]

References

  • Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science. Retrieved from [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. Retrieved from [Link]

  • Essential Guidelines for Ethical Animal Research in Veterinary Practice. (2025, November 8). VetInfo World. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, August 22). MDPI. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). The Norwegian National Research Ethics Committees. Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020, May 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. (n.d.). Swiss Academy of Medical Sciences. Retrieved from [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). ichorbio. Retrieved from [Link]

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  • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. Retrieved from [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025, December 20). ModernVivo. Retrieved from [Link]

  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. (2024, December 3). Genemod. Retrieved from [Link]

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  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • (Cyclopentylamino)(oxo)acetic acid. (n.d.). PubChem. Retrieved from [Link]

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(Cyclohexylamino)(oxo)acetic acid for target identification and validation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on utilizing small molecule probes for target identification and validation, using (Cyclohexylamino)(oxo)acetic acid as a hypothetical case study. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to elucidate the molecular targets of novel bioactive compounds.

Introduction: The Challenge of Target Deconvolution

The identification of a specific molecular target is a pivotal step in the development of new therapeutics. While phenotypic screens can reveal compounds with desirable cellular effects, they do not identify the protein or pathway responsible for this action. The process of "target deconvolution" or "target identification" links a bioactive compound to its molecular target, a critical step for understanding its mechanism of action, predicting potential side effects, and enabling structure-guided drug design.

This guide will use the molecule this compound as a hypothetical starting point to illustrate the comprehensive workflow for target identification and validation. While this specific molecule is not a widely characterized chemical probe, its simple structure serves as an excellent scaffold to discuss the necessary chemical modifications and strategic application of modern chemical biology techniques. We will refer to it as "Probe-X" throughout this guide.

Part 1: Principle of Chemical Probes in Target ID

The core principle involves using a modified version of the bioactive small molecule (the "probe") to physically isolate or detect its binding partners from a complex biological sample, such as a cell lysate or living cells. The effectiveness of this approach hinges on three key stages:

  • Probe Design and Synthesis: The original molecule ("Probe-X") must be derivatized to incorporate a reporter or a reactive group. This modification should be strategically placed to minimize disruption of the original protein-binding interactions.

  • Target Engagement and Capture: The derivatized probe is incubated with the biological system to allow it to bind to its target protein(s).

  • Target Isolation and Identification: The probe-protein complex is isolated from the rest of the proteome, and the captured protein is identified, typically using mass spectrometry.

Part 2: Probe Design and Synthesis Workflow

The transformation of a hit compound like Probe-X into a functional chemical probe is a critical step that requires careful synthetic planning. The goal is to append a functional handle without disrupting the compound's native binding affinity and selectivity.

Key Considerations for Probe Design
  • Site of Modification: Structure-Activity Relationship (SAR) data is invaluable. If SAR is unavailable, modifications should be made at positions predicted to be solvent-exposed, minimizing interference with the protein binding interface. For Probe-X, the cyclohexyl or the carboxylic acid moieties could be potential points of attachment, assuming one is more critical for binding than the other.

  • Linker Chemistry: The linker connecting the probe to the handle should be long enough to avoid steric hindrance but not so long that it introduces non-specific interactions. Common linkers include polyethylene glycol (PEG) or simple alkyl chains.

  • Choice of Handle: The handle depends on the downstream application.

    • Affinity Purification: Biotin is the gold standard due to its incredibly high affinity for streptavidin.

    • Photo-affinity Labeling (PAL): A photoreactive group (e.g., diazirine, benzophenone) is incorporated to form a covalent bond with the target upon UV irradiation.

    • Fluorescence Imaging: A fluorophore can be attached for visualizing cellular localization.

Synthetic Strategy for Probe-X Derivatives

A generalized synthetic workflow for creating an affinity probe from Probe-X is outlined below. This involves creating a derivative with a terminal alkyne, which can then be "clicked" onto an azide-containing biotin handle using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient bioorthogonal reaction.

G cluster_synthesis Probe Synthesis Workflow start This compound (Probe-X) step1 SAR Analysis or Computational Docking start->step1 Identify non-critical modification site step2 Synthesize Alkyne-Probe-X (e.g., via amide coupling on carboxylate) step1->step2 step4 CuAAC 'Click' Reaction step2->step4 step3 Synthesize Azide-Biotin Handle step3->step4 final_probe Biotin-Linker-Probe-X (Affinity Probe) step4->final_probe

Caption: Synthetic workflow for creating a Probe-X affinity probe.

Part 3: Core Protocols for Target Identification

Once a functional probe is synthesized and validated, several orthogonal methods can be employed to identify its binding partners. Using multiple techniques is crucial for building a high-confidence list of target candidates.

Protocol: Affinity Purification followed by Mass Spectrometry (AP-MS)

This is a classic and powerful method for isolating binding partners from a cell lysate.

Principle: The biotinylated probe captures its target protein. The entire complex is then pulled down using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by LC-MS/MS.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Pre-clear the lysate: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.

    • Centrifuge and collect the pre-cleared supernatant.

    • To 1-2 mg of pre-cleared lysate, add the Biotin-Probe-X. A typical starting concentration is 1-10 µM. Crucially, include a competition control where lysate is pre-incubated with a 100-fold excess of the original, non-biotinylated Probe-X before adding Biotin-Probe-X. Also include a beads-only control.

    • Incubate for 1-2 hours at 4°C with rotation.

    • Add pre-washed streptavidin-agarose beads and incubate for another 1 hour at 4°C.

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the bound proteins. This can be done by boiling the beads in SDS-PAGE loading buffer or by on-bead digestion with trypsin.

  • Protein Identification:

    • Run the eluate on an SDS-PAGE gel and visualize with Coomassie or silver stain. Bands that appear in the probe lane but are absent or reduced in the competition control are potential targets.

    • Excise these bands or analyze the entire eluate using standard bottom-up proteomics: in-solution or in-gel trypsin digestion, followed by LC-MS/MS analysis.

    • Analyze the mass spectrometry data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify proteins that are significantly enriched in the probe sample compared to controls.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method for confirming direct target engagement in intact cells or lysates.

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). By heating cell samples to various temperatures, unbound proteins will denature and aggregate, while the ligand-bound target remains soluble. The amount of soluble protein at each temperature is then quantified.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat intact cells with Probe-X (or vehicle control) at a desired concentration for a specific time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis (Melt Curve):

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of a specific protein of interest in the soluble fraction using Western Blotting or ELISA.

    • Plot the relative amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of Probe-X confirms target engagement.

  • Isothermal Dose-Response (ITDR):

    • To determine potency, treat cells with a range of Probe-X concentrations.

    • Heat all samples at a single temperature (chosen from the melt curve, e.g., the Tagg where ~50% of the protein has precipitated in the control).

    • Analyze the amount of soluble protein. Plotting this against the drug concentration will yield a dose-response curve from which an EC50 for target engagement can be derived.

G cluster_cetsa CETSA Workflow start Treat Cells with Probe-X vs. Vehicle step1 Aliquot and Heat (Temperature Gradient) start->step1 step2 Cell Lysis (e.g., Freeze-Thaw) step1->step2 step3 Ultracentrifugation to Separate Fractions step2->step3 sol Soluble Fraction (Target + Bound Probe) step3->sol agg Aggregated Fraction (Denatured Proteins) step3->agg step4 Quantify Soluble Target (e.g., Western Blot) sol->step4 final Plot Melt Curve: Soluble Protein vs. Temp step4->final

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Target Validation

Identifying a protein that binds to Probe-X is not sufficient. It is essential to validate that the interaction is responsible for the compound's observed biological effect.

Genetic Validation
  • Technique: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein.

  • Rationale: If the identified protein is the true target, its removal should abolish or significantly reduce the cellular phenotype observed upon treatment with Probe-X.

Biochemical Validation
  • Technique: Express and purify the recombinant target protein.

  • Rationale: Perform in vitro binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) or enzymatic assays to directly measure the interaction between Probe-X and the purified protein, confirming kinetics and affinity.

Data Summary

Quantitative data from these experiments should be systematically tabulated to build a compelling case for the identified target.

Experiment Metric Probe-X Negative Control Purpose
AP-MS Spectral Counts / LFQ IntensityEnrichedBaselineIdentify binding partners
CETSA (ITDR) EC50 of stabilizatione.g., 1.2 µMNo stabilizationConfirm target engagement in cells
SPR Binding Affinity (KD)e.g., 250 nMNo bindingQuantify direct biochemical interaction
Enzymatic Assay IC50 of inhibitione.g., 500 nMInactiveConfirm functional modulation
Cell Phenotype Assay EC50 of effecte.g., 2.5 µMInactiveMeasure biological response
Phenotype in KD/KO Cells EC50 of effect> 50 µMN/AValidate target dependency

Conclusion

The journey from a bioactive small molecule to a validated drug target is a multi-step, evidence-driven process. By employing a strategic combination of probe synthesis, orthogonal target identification methods like AP-MS and CETSA, and rigorous genetic and biochemical validation, researchers can confidently deconvolute the mechanism of action of novel compounds. Using this compound as our conceptual model "Probe-X," we have outlined a robust framework that provides the technical detail and scientific rationale necessary to navigate this complex but critical phase of drug discovery.

References

  • Vertex AI Search Result Key principles for designing and selecting effective chemical probes. ResearchGate.
  • Vertex AI Search Result Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central.
  • Vertex AI Search Result Photoaffinity labeling in target- and binding-site identification. PubMed Central.
  • Vertex AI Search Result Affinity Purification Mass Spectrometry (AP-MS) Service. Creative Proteomics.
  • Vertex AI Search Result Principle of the cellular thermal shift assay (CETSA). ResearchGate.
  • Vertex AI Search Result Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central.
  • Vertex AI Search Result The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Vertex AI Search Result CETSA. CETSA.

Application Notes & Protocols for Measuring the Activity of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Metabolic Modulator

(Cyclohexylamino)(oxo)acetic acid is an alpha-keto acid derivative whose structure suggests a potential role as a modulator of critical metabolic enzymes. Alpha-keto acids are pivotal intermediates in cellular metabolism, acting as substrates and regulators for a class of enzymes known as dehydrogenases. These enzymes, including Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH), catalyze redox reactions essential for energy production, biosynthesis, and maintaining cellular redox balance[1][2]. Inhibitors of these pathways are of significant interest in drug development, particularly in oncology and metabolic diseases, where cancer cells often exhibit altered metabolism (the Warburg effect) characterized by high rates of glycolysis and lactate production[3].

Given its structural similarity to endogenous substrates like α-ketoglutarate, this compound may act as a competitive inhibitor for one or more dehydrogenases. Accurately quantifying the inhibitory activity of this compound is crucial for determining its potency, specificity, and therapeutic potential.

This guide provides detailed protocols for characterizing the enzymatic and cellular activity of this compound. We will focus on two robust, widely adopted methodologies: a direct in vitro enzymatic assay using Lactate Dehydrogenase A (LDHA) as a primary target and a cell-based assay to measure the compound's impact on cellular metabolism and viability. These protocols are designed for researchers, scientists, and drug development professionals to produce reliable and reproducible data.

Part 1: In Vitro Enzymatic Inhibition Assay

Principle of the Assay

The activity of many dehydrogenases is conveniently measured by monitoring the interconversion of the nicotinamide adenine dinucleotide cofactors, NAD⁺ (oxidized form) and NADH (reduced form). The reduced form, NADH, has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not absorb at this wavelength[4][5][6]. The rate of change in absorbance at 340 nm is directly proportional to the enzyme's activity[7].

An inhibitor like this compound will decrease the rate of this reaction. By measuring the reaction rate at various inhibitor concentrations, one can determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%[8][9][10].

For enhanced sensitivity, especially with low enzyme concentrations or for high-throughput screening, fluorescence-based assays can be used. NADH is naturally fluorescent (Excitation ~340 nm / Emission ~460 nm), offering a more sensitive readout compared to absorbance[11][12][13][14].

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} caption [label="Fig 1: Principle of the LDHA inhibition assay.", fontsize=10, fontname="Arial"]; enddot Caption: Figure 1: Principle of the LDHA inhibition assay. The enzyme consumes NADH, and the inhibitor slows this rate.

Protocol 1A: Spectrophotometric Assay for LDHA Inhibition

This protocol details the determination of the IC₅₀ value for this compound against human recombinant LDHA by monitoring NADH consumption.

Materials and Reagents:

  • Human Recombinant LDHA enzyme (e.g., Sigma-Aldrich, Cat# SAE0011)

  • This compound (Test Compound)

  • LDHA Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Sodium Pyruvate (Substrate)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 96-well, UV-transparent, flat-bottom microplate

  • Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Step-by-Step Methodology:

  • Reagent Preparation:

    • LDHA Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.

    • NADH Stock (10 mM): Dissolve NADH powder in Assay Buffer. Determine the precise concentration by measuring absorbance at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹)[5]. Aliquot and store at -80°C, protected from light.

    • Pyruvate Stock (100 mM): Dissolve sodium pyruvate in Assay Buffer. Aliquot and store at -20°C.

    • LDHA Enzyme Stock: Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL). Prepare a working stock by diluting in Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.5-2.0 µg/mL). Self-Validation Step: Perform an enzyme titration experiment to determine the optimal enzyme concentration.

    • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.

  • Assay Setup (96-well plate):

    • Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from the 10 mM stock.

    • In the microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

      • Negative Control (0% Inhibition): 2 µL DMSO

      • Positive Control (100% Inhibition): 2 µL of a known LDHA inhibitor (e.g., GSK-2837808A) or a well with no enzyme.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, NADH, and LDHA enzyme. For each well, you will need:

      • 178 µL Assay Buffer

      • 10 µL of 2 mM NADH (for a final concentration of 100 µM)

      • 10 µL of LDHA working stock

    • Add 188 µL of the Reaction Mix to each well containing the compound/DMSO.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Measurement:

    • Prepare a Substrate Solution containing 10 mM pyruvate in Assay Buffer.

    • To start the reaction, add 10 µL of the Substrate Solution to each well (final pyruvate concentration will be 500 µM).

    • Immediately place the plate in the spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).

Data Analysis:

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_background) / (V_DMSO - V_background)] * 100

    • V_inhibitor: Rate in the presence of the test compound.

    • V_DMSO: Rate of the negative control (0% inhibition).

    • V_background: Rate of the positive control (no enzyme).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value[8][15].

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} caption [label="Fig 2: In Vitro Enzymatic Assay Workflow.", fontsize=10, fontname="Arial"]; enddot Caption: Figure 2: In Vitro Enzymatic Assay Workflow.

Part 2: Cell-Based Assays for Functional Activity

In vitro enzyme assays are essential for determining direct inhibitory potency, but they do not reflect the complexities of a cellular environment, such as membrane permeability, off-target effects, or engagement with the target in its native state[16][17][18]. Cell-based assays provide a more physiologically relevant system to evaluate the functional consequences of inhibiting a metabolic enzyme[19].

Protocol 2A: Lactate Production Assay

If this compound inhibits LDHA, it should decrease the amount of lactate secreted by cells that rely on glycolysis. This assay measures extracellular lactate as a downstream indicator of target engagement.

Materials and Reagents:

  • Cancer cell line with high glycolytic activity (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Commercial Lactate Assay Kit (Colorimetric or Fluorometric, e.g., from Sigma-Aldrich, Cayman Chemical)

  • 96-well cell culture plate

  • Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for a relevant time period (e.g., 24 hours). The optimal time should be determined empirically.

  • Sample Collection:

    • After incubation, carefully collect 10-20 µL of the cell culture supernatant from each well for the lactate measurement.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric (absorbance) or fluorescent signal proportional to the lactate concentration.

  • Normalization (Trustworthiness Check):

    • It is critical to normalize the lactate levels to the number of viable cells in each well to control for any cytotoxic or anti-proliferative effects of the compound.

    • After collecting the supernatant, measure cell viability in the same wells using a compatible assay (e.g., add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis:

    • Calculate the lactate concentration for each well based on the standard curve from the kit.

    • Normalize the lactate concentration to the cell viability data (e.g., Lactate Signal / Viability Signal).

    • Plot the normalized lactate levels against the compound concentration to determine the concentration at which lactate production is reduced.

Data Presentation and Interpretation

Summarize quantitative results in clear, well-labeled tables. This allows for easy comparison of potency and selectivity.

Compound Target Enzyme IC₅₀ (µM) ± SD Assay Type
This compoundHuman LDHAExperimental ValueSpectrophotometric
This compoundHuman MDH2Experimental ValueSpectrophotometric
Control Inhibitor (e.g., GSK-2837808A)Human LDHA0.015 ± 0.003Spectrophotometric

Table 1: Example Data Summary for In Vitro Enzymatic Assays. SD = Standard Deviation.

Trustworthiness & Experimental Considerations

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Visually inspect the wells for precipitation. If solubility is an issue, consider using a different solvent or adding a surfactant like Tween-20 to the assay buffer (test for enzyme compatibility first).

  • Compound Interference: Some compounds can absorb light at 340 nm or be naturally fluorescent, interfering with the assay readout. Always run a control reaction without the enzyme to check for compound-specific background signals.

  • Enzyme Stability: Ensure the enzyme is active and stable throughout the assay. Keep the enzyme on ice and use it within its recommended shelf life. The linearity of the DMSO control reaction is a key indicator of enzyme stability.

  • Mechanism of Inhibition: The IC₅₀ value can be dependent on substrate concentration for competitive inhibitors[8][20]. To determine the inhibition constant (Ki) and understand the mechanism (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of both the substrate and the inhibitor.

References

  • Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors. (2013). PubMed. [Link]

  • IC50 Determination. edX. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]

  • Human Lactate Dehydrogenase A Inhibitor Screening Kit (Colorimetric). Novus Biologicals via datasheetarchive.com. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). MDPI. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2004). ACS Publications. [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]

  • Primary screening for inhibitors of lactate dehydrogenase B (LDHB). ResearchGate. [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2022). PubMed. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). PubMed. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). PMC - NIH. [Link]

  • Monitoring Protein Dehydrogenase Activity with Filter-based Absorbance Spectroscopy. Agilent. [Link]

  • measuring enzyme inhibition by drugs. (2021). YouTube. [Link]

  • Enzyme Kinetics Practical - using a spectrophotometer to monitor NADH production. (2014). YouTube. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. (2022). PubMed Central. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. PubMed. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • The role of cell-based assays for drug discovery. (2023). News-Medical.Net. [Link]

  • Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. (2018). PMC - PubMed Central. [Link]

  • Lesson II Alcohol Dehydrogenase Assay. University of Rochester. [Link]

  • Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. (2003). PubMed. [Link]

  • Citric acid cycle. Wikipedia. [Link]

  • Malate Dehydrogenase Activity Colorimetric Assay Kit. Assay Genie. [Link]

  • Malate Dehydrogenase Assay. BioAssay Systems. [Link]

  • Malate Dehydrogenase Assay. University of Wisconsin-Madison. [Link]

  • Malate Dehydrogenase Assay (MDH). ScienCell Research Laboratories. [Link]

  • MALATE DEHYDROGENASE (MDH). NIPRO. [Link]

  • Neurotoxicity of ammonia and fatty acids: differential inhibition of mitochondrial dehydrogenases by ammonia and fatty acyl coenzyme A derivatives. (1991). PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing (Cyclohexylamino)(oxo)acetic acid Concentration for Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Cyclohexylamino)(oxo)acetic acid (CAS No. 13144-62-2). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on effectively determining and optimizing the experimental concentration of this compound. Given the limited specific public data on this molecule, we will apply established principles of small molecule inhibitor optimization to create a robust experimental framework.

Key Compound Characteristics

Before initiating any experiment, it is crucial to understand the fundamental properties of this compound.

PropertyValueSource
CAS Number 13144-62-2[1][2][3][4]
Molecular Formula C8H13NO3[1][5]
Molecular Weight 171.2 g/mol [5]

A critical first step that is often overlooked is ensuring the quality and purity of your compound. Always source from a reputable supplier and, if possible, obtain a certificate of analysis.

Frequently Asked Questions (FAQs)

Here we address common initial questions you may have before starting your experiments.

Q1: How should I prepare a stock solution of this compound?

A1: The choice of solvent is critical for ensuring the compound remains in solution. For most small molecules, high-purity, anhydrous DMSO is the preferred solvent for creating a high-concentration stock solution (e.g., 10-50 mM). It is advisable to perform a small-scale solubility test first. Aim for a final DMSO concentration in your assay medium of less than 0.5% to avoid solvent-induced artifacts.[6][7]

Q2: My compound is not dissolving well. What are my options?

A2: Poor aqueous solubility is a frequent challenge.[6][7] If you observe precipitation when diluting your DMSO stock into aqueous buffer, consider the following:

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Since this compound is an acetic acid derivative, its solubility may increase in a buffer with a pH above its pKa.

  • Use of Co-solvents or Surfactants: For biochemical assays, small amounts of co-solvents like ethanol or surfactants such as Tween-20 can improve solubility. However, you must validate their compatibility with your specific assay.[6]

Q3: What is a reasonable starting concentration range for my initial experiments?

A3: For a compound with unknown potency, a wide concentration range is recommended for initial screening. A common approach is to perform a serial dilution over several orders of magnitude, for example, from 100 µM down to 1 nM. This will help you identify the concentration range where you observe a biological effect and determine an approximate IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).[8]

Experimental Workflow for Optimizing Concentration

This section provides a structured approach to systematically determine the optimal concentration of this compound for your experiments.

Workflow Overview

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) solubility_test Perform Aqueous Solubility Test prep_stock->solubility_test dose_response Conduct Dose-Response Experiment (e.g., 1 nM to 100 µM) solubility_test->dose_response If soluble determine_ic50 Determine IC50 Value dose_response->determine_ic50 analyze_results Analyze Results & Assess Off-Target Effects determine_ic50->analyze_results optimize_conc Select Optimal Concentration Range for Future Experiments analyze_results->optimize_conc

Caption: A typical experimental workflow for optimizing the concentration of a small molecule inhibitor.

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a 50 mM Stock Solution:

    • Calculate the mass of this compound needed to prepare 1 mL of a 50 mM stock solution (Mass = 50 mmol/L * 0.001 L * 171.2 g/mol = 8.56 mg).

    • Carefully weigh out 8.56 mg of the compound and dissolve it in 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]

    • Store at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, prepare fresh serial dilutions from your stock solution in your assay buffer.

Protocol 2: Dose-Response Experiment for IC50 Determination

This protocol assumes a cell-based assay measuring a specific biological endpoint (e.g., cell viability, inhibition of a signaling pathway).

  • Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution Series:

    • Prepare a 2X concentration series of this compound in your cell culture medium. This will be added 1:1 to the cells.

    • A suggested 10-point dilution series is provided in the table below.

WellFinal Concentration (µM)Volume of 2X Stock (µL)Volume of Medium (µL)
1100100 (from 200 µM)0
23030 (from 200 µM)70
31010 (from 200 µM)90
4330 (from 20 µM)70
5110 (from 20 µM)90
60.330 (from 2 µM)70
70.110 (from 2 µM)90
80.0330 (from 0.2 µM)70
90.0110 (from 0.2 µM)90
100.0011 (from 0.2 µM)99
11Vehicle Control0100 (with 0.5% DMSO)
12Untreated Control0100
  • Treatment: Add an equal volume of the 2X compound dilutions to your cells.

  • Incubation: Incubate for a predetermined duration relevant to your biological question.

  • Assay Readout: Perform your assay to measure the desired endpoint.

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Troubleshooting Guide

If you encounter issues during your experiments, this guide provides a systematic approach to identifying and resolving them.

G cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_target Target Engagement start No or Weak Effect Observed check_solubility Is the compound soluble in the assay buffer? start->check_solubility check_stability Has the compound degraded? (Check storage, freeze-thaw cycles) check_solubility->check_stability Yes fix_solubility Action: Adjust pH, use co-solvents check_solubility->fix_solubility No check_cells Are the cells healthy and responsive? check_stability->check_cells Stable new_compound Action: Prepare fresh dilutions, order new compound check_stability->new_compound Degraded check_reagents Are all assay reagents working correctly? check_cells->check_reagents Healthy optimize_cells Action: Optimize cell culture conditions check_cells->optimize_cells Unhealthy check_timing Is the incubation time appropriate? check_reagents->check_timing OK target_present Is the target expressed in your system? check_timing->target_present Appropriate direct_binding Can you confirm direct target binding? (e.g., CETSA) target_present->direct_binding Yes change_system Action: Use a different cell line/system target_present->change_system No

Caption: A decision-making workflow for troubleshooting the inactivity of a small molecule inhibitor.

Problem: No observable effect even at high concentrations.

  • Is the compound soluble?

    • Cause: The compound may be precipitating out of your aqueous assay buffer, meaning the effective concentration is much lower than intended.[7]

    • Solution: Visually inspect your highest concentration wells for precipitation. Perform a solubility test by preparing the highest concentration of the compound in your assay buffer, incubating under assay conditions, and checking for precipitate. If solubility is an issue, refer to FAQ A2.

  • Is the compound stable?

    • Cause: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium over the incubation period.[6]

    • Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. If degradation is suspected, acquire a new batch of the compound.

  • Is the target present and relevant in your system?

    • Cause: The molecular target of this compound may not be expressed in your chosen cell line or may not be critical for the biological endpoint you are measuring.

    • Solution: Confirm target expression using techniques like Western Blot or qPCR. Consider using a positive control compound known to elicit the expected effect through the same pathway. If direct target engagement is , advanced techniques like a Cellular Thermal Shift Assay (CETSA) can be employed.[7]

By following this structured approach, you can confidently determine the optimal experimental concentration for this compound and troubleshoot common issues, ensuring the reliability and reproducibility of your results.

References

  • National Center for Biotechnology Information. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications. [Link]

  • Alchem Pharmtech. CAS 13144-62-2 | 2-(Cyclohexylamino)-2-oxoacetic acid. [Link]

  • Semantic Scholar. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. [Link]

  • ResearchGate. (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. [Link]

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • National Center for Biotechnology Information. Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation. [Link]

  • PubChem. (Cyclopentylamino)(oxo)acetic acid. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • PubChem. 2-[(4-Ethylcyclohexyl)amino]-2-oxo-acetic acid. [Link]

Sources

Technical Support Center: Stability of (Cyclohexylamino)(oxo)acetic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (Cyclohexylamino)(oxo)acetic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the compound's stability in various solvents.

Introduction

This compound, also known as N-cyclohexyloxamic acid, belongs to the class of α-ketoamides. This functional group is of significant interest in medicinal chemistry and drug discovery due to its unique chemical properties and biological activities. However, the inherent reactivity of the α-ketoamide moiety can also present stability challenges, particularly in solution. Understanding the factors that influence the stability of this compound is crucial for obtaining reliable and reproducible experimental results.

This guide aims to provide a comprehensive resource for researchers, offering practical advice on solvent selection, storage conditions, and troubleshooting common stability-related issues. The information presented herein is based on established principles of organic chemistry, with a focus on the known behavior of α-keto amides and related structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a carboxylic acid containing an α-ketoamide functional group. While specific experimental data for this compound is limited in publicly available literature, its general properties can be inferred from its structure and comparison with similar compounds.

PropertyValue/InformationSource
Chemical Formula C8H13NO3
Molecular Weight 171.19 g/mol
Appearance Likely a white to off-white solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Water solubility is likely pH-dependent.Inferred from structure

Q2: What are the primary stability concerns for this compound?

The primary stability concerns for this compound stem from the reactivity of the α-ketoamide functional group. The main degradation pathways to consider are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of cyclohexylamine and oxalic acid. The rate of hydrolysis is influenced by pH and the solvent system.[1][2]

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

  • Photolysis: Like many organic molecules, exposure to light, especially UV radiation, could lead to degradation. The α-keto group may be photolabile.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes, including hydrolysis and decarboxylation.

Q3: What are the most suitable solvents for dissolving this compound for short-term use?

For short-term experimental use where the compound is used immediately after dissolution, the choice of solvent will depend on the specific requirements of the experiment.

  • Aprotic Polar Solvents: Solvents like acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) are generally good choices as they are less likely to participate in hydrolysis.

  • Protic Polar Solvents: Alcohols such as methanol and ethanol can be used, but it is important to be aware that they can participate in solvolysis reactions over time.

  • Aqueous Solutions: If an aqueous solution is necessary, it is advisable to use a buffered solution to control the pH and minimize hydrolysis. The stability of α-ketoamides in aqueous media can be pH-dependent.[3]

Q4: How should I store solutions of this compound to minimize degradation?

To ensure the integrity of your solutions, the following storage practices are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

  • Solvent Choice: For stock solutions intended for long-term storage, aprotic solvents are generally preferred over protic or aqueous solvents.

Q5: What are the likely degradation products of this compound?

The most probable degradation products of this compound are the result of amide bond hydrolysis. This would yield:

  • Cyclohexylamine

  • Oxalic acid

Under oxidative conditions, other degradation products could potentially form, but hydrolysis is typically the primary concern for amides in solution.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in aqueous solution. What could be the cause and how can I mitigate it?

  • Probable Cause: The most likely cause is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[1][2] The polarity of the solvent can also influence the rate of hydrolysis.[4]

  • Solution:

    • pH Control: If you must use an aqueous solution, prepare it in a buffer at a pH where the compound exhibits maximum stability. This will likely be in the slightly acidic to neutral pH range. You will need to determine the optimal pH experimentally.

    • Solvent Selection: Whenever possible, use a polar aprotic solvent such as acetonitrile or DMSO for your stock solutions and dilute into your aqueous experimental medium immediately before use.

    • Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.

Issue 2: My results are inconsistent when working with solutions of this compound. What are the potential sources of variability?

  • Probable Causes: Inconsistent results can arise from the degradation of the compound in solution, leading to a lower effective concentration than intended.

  • Solutions:

    • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment to minimize the impact of degradation over time.

    • Solvent Quality: Use high-purity, anhydrous solvents to avoid introducing water or other reactive impurities that could accelerate degradation.

    • Standardize Storage: If you must store solutions, do so under consistent conditions (temperature, light exposure, etc.) to ensure that the rate of degradation is as uniform as possible between experiments.

    • Verify Concentration: Periodically check the concentration of your stock solution using an analytical technique like HPLC to ensure it has not significantly degraded.

Issue 3: I see extra peaks in my chromatogram after storing my sample solution for a while. What are these and how can I confirm their identity?

  • Probable Cause: The appearance of new peaks in a chromatogram is a strong indication of compound degradation. As discussed, the most likely degradation products are cyclohexylamine and oxalic acid.

  • Solution:

    • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. Expose a solution of your compound to stress conditions (e.g., heat, acid, base, oxidizing agent) to intentionally generate the degradation products.

    • Analytical Confirmation:

      • HPLC-MS: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio of the new peaks. This can help you confirm if their masses correspond to the expected degradation products.

      • Co-injection: If authentic standards of the suspected degradation products (cyclohexylamine and oxalic acid) are available, you can co-inject them with your degraded sample. If a peak in your sample has the same retention time as a standard, it provides strong evidence for its identity.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a basic experiment to evaluate the stability of this compound in a solvent of interest over time.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, acetonitrile)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC system. This will serve as your baseline (100% purity) measurement.

  • Incubate the Solution: Store the stock solution under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the remaining this compound relative to the initial (T=0) measurement. This can be done by comparing the peak area of the parent compound at each time point to the peak area at T=0.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop a reversed-phase HPLC method that can separate this compound from its potential degradation products.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run. A typical starting point could be 5% B, ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with a common low UV wavelength like 210 nm or 220 nm.

  • Column Temperature: 30 °C

Method Development Steps:

  • Generate Degraded Samples: Prepare samples of this compound that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress).

  • Inject Individual Samples: Inject the unstressed parent compound and each of the stressed samples individually to observe the retention times of the parent peak and any new degradation peaks.

  • Optimize Separation: Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and other chromatographic parameters to achieve baseline separation between the parent peak and all major degradation peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Diagrams

Solvent_Selection_Workflow start Start: Need to dissolve This compound exp_need What is the experimental need? start->exp_need short_term Short-term use (immediate analysis) exp_need->short_term Short-term long_term Long-term storage (stock solution) exp_need->long_term Long-term aqueous_req Is an aqueous environment required? short_term->aqueous_req aprotic Use polar aprotic solvent (e.g., ACN, DMSO, THF) long_term->aprotic protic Use polar protic solvent with caution (e.g., MeOH, EtOH) aqueous_req->protic No buffered_aq Use buffered aqueous solution (control pH) aqueous_req->buffered_aq Yes end Proceed with experiment aprotic->end protic->end buffered_aq->end

Caption: Decision workflow for selecting an appropriate solvent for this compound.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep_solution Prepare stock solution of This compound start->prep_solution stress_conditions Expose aliquots to stress conditions prep_solution->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 60-80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo analyze Analyze stressed samples by stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare chromatograms to identify degradation products analyze->compare end End: Characterize degradation profile compare->end

Caption: General workflow for conducting a forced degradation study.

References

  • Effect of polarity of the solvent system on the rate of alkaline... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Solvent Effects on the Catalytic Hydrolysis of Acetamide. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. (n.d.). Retrieved January 13, 2026, from [Link]

  • Copper-Mediated Synthesis of N-Aryl-Oxamic Acids - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]

  • Analytical methods for quantification of tranexamic acid in biological fluids: A review - CORE. (n.d.). Retrieved January 13, 2026, from [Link]

  • the hydrolysis of amides - Chemguide. (n.d.). Retrieved January 13, 2026, from [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020, July 16). Retrieved January 13, 2026, from [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution - CORE. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (n.d.). Retrieved January 13, 2026, from [Link]

  • The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]

  • Oxamic acid - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (n.d.). Retrieved January 13, 2026, from [Link]

  • Oxamic acid - RayBiotech. (n.d.). Retrieved January 13, 2026, from [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). Retrieved January 13, 2026, from [Link]

  • CHEMISTRY (862). (n.d.). Retrieved January 13, 2026, from [Link]

  • Oxamic acid reactivities and synthesis. Access to N‐aryloxamic acids through Cu‐mediated cross coupling. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and biocidal nature of oxamic acids - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: (Cyclohexylamino)(oxo)acetic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support guide for assays involving (Cyclohexylamino)(oxo)acetic acid (also known as N-Cyclohexyl oxamic acid). In my years in the field, I've seen that robust and reliable bioanalytical data is the bedrock of successful drug development.[1][2] The concentration data we generate directly informs critical decisions about a compound's safety and efficacy.[2]

This compound is a small, polar molecule with a carboxylic acid and an amide group. These features present specific analytical challenges, particularly when quantifying it in complex biological matrices like plasma or urine. Publicly available, standardized assay protocols for this specific compound are not common. Therefore, this guide is structured around the most powerful and appropriate technology for this task: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The principles and troubleshooting steps detailed here are grounded in extensive field experience and are designed to be broadly applicable.

This guide is built to be a practical, in-the-lab resource. It follows a question-and-answer format to address the specific, real-world problems you are likely to encounter. My goal is to not only provide solutions but to explain the underlying scientific principles, empowering you to build self-validating, robust methods that meet stringent regulatory standards, such as those outlined by the ICH M10 guideline.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Section 1: Foundational Assay & Analyte Questions

Q1: What are the key physicochemical properties of this compound I should consider for method development?

A1: Understanding the analyte is the first step. This compound (Formula: C8H13NO3, MW: 171.20) has two key functional groups that dictate its behavior:

  • Carboxylic Acid: This group is acidic and will be ionized (negatively charged) at pH values above its pKa. This makes it quite polar. In reversed-phase chromatography, you will need to control the mobile phase pH to ensure consistent retention.

  • Amide: The amide linkage is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heat.[6]

Its polarity means it can be challenging to retain on standard C18 columns, potentially co-eluting with salts and other polar interferences from the biological matrix.[7][8] This makes techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization potential alternatives if reversed-phase methods fail.

Q2: Which ionization mode, ESI Positive or Negative, is better for this compound?

A2: Given the presence of the carboxylic acid group, Electrospray Ionization (ESI) in negative mode is typically the most effective approach. The carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion (m/z 170.2). While the amide nitrogen could theoretically be protonated in positive mode, the deprotonation of the acid is a much more favorable process, generally leading to higher sensitivity and a more stable signal.

Troubleshooting Guide: LC-MS/MS Analysis

This guide assumes a typical bioanalytical workflow for quantifying this compound in plasma.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution p4->p5 lc LC Separation (e.g., C18 or HILIC) p5->lc ms MS/MS Detection (ESI Negative, MRM) lc->ms dp Peak Integration ms->dp cal Calibration Curve (Analyte/IS Ratio vs. Conc.) dp->cal quant Quantitation cal->quant

Caption: General workflow for bioanalytical LC-MS/MS assays.

Section 2: Chromatography & Peak Shape Issues

Q3: My peak for this compound is tailing or broad. What are the causes and how do I fix it?

A3: Peak tailing is a common issue, especially for polar and acidic compounds.[9][10] It indicates undesirable secondary interactions between the analyte and the stationary phase or other system components.

Potential Cause Explanation & Diagnostic Steps Solution
Secondary Silanol Interactions The carboxylic acid on your analyte can interact with residual, uncapped silanol groups on the silica-based column packing. This is a strong, non-ideal interaction.Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to fully protonate the carboxylic acid. This neutralizes its charge and minimizes ionic interactions.[9]
Injection Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, the analyte band will spread before it reaches the column, leading to broad peaks.[11]Match Injection Solvent: Reconstitute your final sample extract in a solvent that is as weak or weaker than your starting mobile phase conditions. For reversed-phase, this means a higher aqueous percentage.[12]
Column Overload Injecting too much analyte mass can saturate the stationary phase, causing characteristic "shark-fin" or overload tailing.[9][13]Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume. Check if the peak shape improves at lower concentrations.
Insufficient Buffering (HILIC) In HILIC, insufficient buffer concentration can fail to mask secondary interactions, causing tailing.[13][14]Increase Buffer Concentration: Increase the concentration of your buffer (e.g., ammonium formate) in the mobile phase. Be mindful that very high buffer concentrations can cause ion suppression in the MS source.[13][14]

Q4: I have poor or no retention on my C18 column. What should I do?

A4: This is expected for a small, polar molecule. The cyclohexyl group provides some hydrophobicity, but the ionized carboxylic acid dominates, leading to rapid elution in the void volume.

Troubleshooting Steps:

  • Confirm pH: First, ensure your mobile phase is acidic (e.g., pH 2.5-3.5) to protonate the analyte and maximize retention.

  • Use a HILIC Column: If acidic reversed-phase fails, the best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like amide or silica) with a high organic mobile phase.[15] It is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase.

  • Consider Ion-Exclusion Chromatography: This is another specialized technique that separates analytes based on charge repulsion and is effective for organic acids.[8]

Section 3: Mass Spectrometry & Sensitivity Issues

Q5: My signal is weak or unstable. How can I improve sensitivity?

A5: Low signal can stem from the LC system, the ion source, or the mass spectrometer settings.[16][17] A logical troubleshooting approach is essential.

cluster_lc LC Checks cluster_ms MS Checks cluster_matrix Matrix Effect Checks start Low Analyte Signal lc_check Is the peak sharp and symmetrical? start->lc_check lc_fix Optimize Chromatography (See Section 2) lc_check->lc_fix No ms_check Is the spray stable? Infuse standard directly. lc_check->ms_check Yes end Signal Improved lc_fix->end source_clean Clean Ion Source (Capillary, Cone) ms_check->source_clean No tune Optimize Source Parameters (Voltages, Gas, Temp) ms_check->tune Yes source_clean->tune matrix_check Post-column infusion shows signal dip? tune->matrix_check matrix_fix Improve Sample Prep or LC Separation matrix_check->matrix_fix Yes matrix_check->end No matrix_fix->end

Caption: Decision tree for troubleshooting low MS signal.

Detailed Steps:

  • Optimize MS Parameters: Ensure the instrument is properly tuned and calibrated. Optimize source-dependent parameters like capillary voltage, source temperature, and nebulizer gas flow specifically for your analyte.

  • Check for Ion Suppression: This is a major cause of low sensitivity in bioanalysis.[18][19] Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can compete with your analyte for ionization, suppressing its signal.[18][20]

    • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, prepared plasma sample onto the LC. A significant drop in the analyte signal at certain retention times indicates ion suppression.[20]

    • Solution: Improve chromatographic separation to move your analyte away from the suppression zones, or enhance your sample preparation (e.g., use Solid-Phase Extraction (SPE) instead of simple protein precipitation) to remove the interfering components.[19][21]

  • Confirm Sample Stability: The analyte may be degrading during sample collection, storage, or preparation. Conduct stability tests (e.g., freeze-thaw, bench-top, long-term) as required by validation guidelines to ensure analyte integrity.[22][23]

Section 4: Quantitation & Reproducibility

Q6: Why is the response of my Internal Standard (IS) inconsistent across the batch?

A6: An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, correcting for variability in sample preparation and injection.[24][25] IS inconsistency is a serious issue that compromises the entire analysis.

Potential Cause Explanation & Diagnostic Steps Solution
Pipetting/Addition Error Simple human or mechanical error during the addition of the IS to samples is a common cause.Review Procedures: Ensure pipettes are calibrated. Add the IS at the very first step of sample preparation to correct for all subsequent steps.[26] Use an automated liquid handler for better precision if available.
IS-Specific Ion Suppression The IS itself can be suppressed by matrix components, especially if it doesn't co-elute perfectly with the analyte.Use a Stable Isotope-Labeled (SIL) IS: The best practice is to use a SIL version of the analyte (e.g., with ¹³C or ²H labels).[25][27] It will have nearly identical chemical properties and retention time, ensuring it experiences the same matrix effects as the analyte, providing the most accurate correction.[24][25]
IS Instability The internal standard itself might not be stable under the sample preparation or storage conditions.Verify IS Stability: Run a separate experiment with the IS in the matrix to confirm its stability under the same conditions as the analyte.

Q7: My calibration curve is non-linear or has high variability between points. What's wrong?

A7: A poor calibration curve indicates a systematic problem with the assay. Linearity and reproducibility are fundamental validation parameters.[23][28]

Troubleshooting Steps:

  • Check for Contamination/Carryover: Inject a blank solvent sample immediately after the highest concentration calibrator. If a peak for the analyte is observed, you have carryover. Optimize the autosampler wash sequence with a stronger solvent.[22]

  • Re-evaluate Integration: Manually review the peak integration for each calibrator point. Ensure the baseline is set correctly and that peaks are not being split or misidentified by the software.

  • Assess for Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a flattening of the response at the top of the curve. If this occurs, lower the concentration of your highest calibrator.[18]

  • Verify Standard Preparation: Errors in the serial dilution of stock solutions are a frequent source of non-linearity. Prepare fresh calibration standards from a new stock solution and re-run the curve. Ensure the stability of stock solutions is documented.[4]

Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the MS signal.

Methodology:

  • Setup: Use a "T" connector to merge the flow from the LC column with a constant flow from a syringe pump. The combined flow enters the MS ion source.

  • Infusion Solution: Prepare a solution of this compound in a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Procedure: a. Begin infusing the analyte solution via the syringe pump at a low flow rate (e.g., 10 µL/min). b. Start acquiring MS data in MRM mode for the analyte, observing the stable baseline signal. c. Inject a blank matrix sample (e.g., plasma that has undergone your full sample preparation procedure). d. Monitor the analyte's baseline signal throughout the chromatographic run.

  • Interpretation: A drop or dip in the stable baseline signal indicates that compounds eluting from the column at that retention time are causing ion suppression. If the analyte's retention time coincides with a suppression zone, the method needs modification.

References

  • Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • LCGC International. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]

  • LinkedIn. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • National Institutes of Health. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]

  • BioInsights. (2025). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]

  • Chromatography Forum. (2018). tailing in HILIC. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • PubMed. (n.d.). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Retrieved from [Link]

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How to minimize off-target effects of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

(Cyclohexylamino)(oxo)acetic acid Technical Support Center

A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals

Introduction

This technical support guide provides a structured framework for identifying, troubleshooting, and mitigating the off-target effects of this compound. The principles and protocols described herein are broadly applicable to other small molecules and are designed to ensure the scientific integrity and reproducibility of your findings. Our approach integrates computational prediction, experimental validation, and strategic chemical modification to build a comprehensive specificity profile.

PART 1: Proactive Strategies for Off-Target Identification

The most effective way to manage off-target effects is to identify them early in the research process. A multi-pronged approach combining computational prediction with unbiased experimental screening provides the most comprehensive initial assessment.

In Silico & Computational Prediction

Before beginning wet-lab experiments, computational methods can predict potential off-target interactions, helping to prioritize resources and design more focused studies.[1][2] These ligand-based approaches compare the structure of this compound to databases of compounds with known biological activities.[1] By leveraging machine learning and quantitative structure-activity relationship (QSAR) models, these tools can generate a list of potential off-target proteins that warrant further investigation.[3]

Screening-Based Methodologies

1. Broad-Panel Assays (e.g., Kinase Panels): Given that a large portion of the proteome consists of kinases, which are common off-targets, submitting this compound to a commercial kinase profiling panel is a cost-effective first step. These panels typically test the compound at one or two concentrations against hundreds of kinases, providing a broad overview of its kinase selectivity.

2. Chemoproteomics: For an unbiased, proteome-wide view of direct binding partners, chemoproteomics is an exceptionally powerful technique.[4] This method typically involves synthesizing a version of the compound with a reactive group or an affinity tag (e.g., biotin). This "probe" is incubated with cell lysates or live cells to covalently label or pull down its protein targets, which are then identified by mass spectrometry.[5][6][7] This approach can uncover completely unexpected interactions that would be missed by hypothesis-driven methods.

Proactive_Workflow cluster_Phase1 Initial Assessment cluster_Phase2 Unbiased Experimental Profiling cluster_Phase3 Data Integration & Hypothesis Generation A Compound of Interest (this compound) B In Silico Prediction (QSAR, Similarity Search) A->B Predicts C Broad Kinase Panel Screening A->C Screens D Chemoproteomic Profiling (e.g., Affinity-Based Pulldown) A->D Identifies binders E Integrate Datasets B->E C->E D->E F Generate Prioritized List of Potential Off-Targets E->F

Caption: Workflow for proactive identification of potential off-targets.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues that arise when unexpected experimental results suggest off-target activity.

Q1: We are observing a cellular phenotype that cannot be explained by the known function of the primary target. How can we confirm this is an off-target effect?

A1: This is a critical question that requires systematic validation. The goal is to decouple the observed phenotype from the intended primary target.

  • Confirm On-Target Engagement: First, you must verify that your compound is engaging the primary target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9] It measures the thermal stabilization of a protein when a ligand binds, providing direct evidence of target engagement in an intact cellular environment.[10][11][12] A positive result confirms your compound is reaching its intended target.

  • Use a Structurally Unrelated Control: Employ a well-validated inhibitor of the same primary target that has a completely different chemical scaffold. If this control compound recapitulates the expected phenotype but not the unexpected one, it strongly suggests the anomalous activity is due to an off-target effect of this compound.

  • Perform Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to deplete the primary target protein.[13] If treating the target-depleted cells with this compound still produces the unexpected phenotype, you have definitively proven it is an off-target effect.[14][15]

Q2: Our compound is highly specific in biochemical and cellular assays, but we observe unexpected toxicity in animal models. What could be the cause?

A2: This is a common challenge in drug development, often stemming from complex physiological processes not captured in vitro.

  • Metabolite Activity: The compound may be converted by metabolic enzymes (e.g., cytochrome P450s in the liver) into metabolites that have a different target profile and could be responsible for the toxicity.

  • Tissue Accumulation: The compound might be accumulating in specific organs at concentrations far exceeding those used in cellular assays, leading to the engagement of low-affinity off-targets in those tissues.

  • Polypharmacology: The compound might interact with multiple targets, and the observed toxicity could be the result of a cumulative effect from modulating several pathways simultaneously.[1]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to confirm target engagement by measuring ligand-induced protein stabilization.[9][10][11]

Objective: To determine if this compound binds to and stabilizes its intended target protein in intact cells.

Materials:

  • Cultured cells expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (PCR machine), centrifugation, and protein detection (Western blot, ELISA, or Mass Spectrometry)

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified duration.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to the desired cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.[12]

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant using Western blot or another sensitive protein detection method.

  • Analysis: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Troubleshooting & Data Interpretation Table

ObservationPossible CauseRecommended Action
No shift in melting curveCompound is not cell-permeable; Concentration is too low; No target engagement.Verify permeability; Increase compound concentration or incubation time; Consider a cell-free lysate CETSA.
Large error barsInconsistent heating; Variable cell numbers; Inconsistent lysis.Use a PCR machine for precise temperature control; Ensure accurate cell counting; Optimize lysis protocol.
Target protein not detectedLow protein expression; Ineffective antibody.Use an overexpression system or a more sensitive cell line; Validate antibody specificity and optimize Western blot conditions.

PART 3: Rational Drug Design for Improved Specificity

Once off-targets have been identified, medicinal chemistry can be employed to design new analogs with improved selectivity. This process is guided by Structure-Activity Relationship (SAR) studies.[16][17]

The core principle of SAR is to systematically modify the chemical structure of a molecule and observe how those changes affect its biological activity.[18][19][20] The goal is to identify which parts of the this compound molecule are essential for binding to the primary target and which parts can be modified to reduce binding to off-targets.[16][21] This iterative process allows for the optimization of potency, selectivity, and pharmacokinetic properties.[18][19]

SAR_Cycle A 1. Initial Compound & Off-Target Profile B 2. Design Analogs (Computational Modeling) A->B Inform C 3. Synthesize New Analogs B->C D 4. Test Activity (On- & Off-Target Assays) C->D E 5. Analyze SAR Data Identify key modifications D->E E->B Iterate Design F Optimized Lead Compound E->F Achieve Goal

Caption: The iterative cycle of Structure-Activity Relationship (SAR) for lead optimization.

Conclusion

Minimizing the off-target effects of this compound requires a dynamic and integrated strategy. By combining early-stage computational prediction and unbiased screening with rigorous experimental validation and targeted medicinal chemistry, researchers can build a comprehensive understanding of their compound's specificity. This systematic approach not only enhances the quality and reliability of research data but also accelerates the journey toward developing safer and more effective therapeutic agents.

References

  • What is the structure-activity relationship SAR in drug design?
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH.
  • Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility - Monash University.
  • Structure-activity rel
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
  • Experimental methods for the detection of off-target editing by CRISPR-Cas9.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • How can off-target effects of drugs be minimised?
  • Chemoproteomic strategies for drug target identification.
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH.
  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics.
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH.
  • Off-Target Effects and Where to Find Them - CRISPR Medicine News.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Cellular thermal shift assay - Grokipedia.
  • Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions - Longdom Publishing.
  • Molecular Modification: A Strategy in Drug Discovery and Drug Design - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes - ResearchG
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases - bioRxiv.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.

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Technical Support Center: Optimizing (Cyclohexylamino)(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of (Cyclohexylamino)(oxo)acetic acid derivatives. This guide is structured to provide actionable insights and troubleshooting solutions for common challenges encountered during the optimization of compound potency. Our focus is on elucidating the principles of Structure-Activity Relationships (SAR), refining experimental protocols, and overcoming hurdles in biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this class of compounds?

This compound and its derivatives belong to the broader class of arylalkanoic acids, which are well-known for their anti-inflammatory properties.[1] The primary mechanism of action for many compounds with this scaffold is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are critical in the biosynthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.[3][4] Improving potency often involves enhancing the affinity and/or selectivity of the compound for the COX-2 isoform, which is inducible during inflammation, over the constitutive COX-1 isoform that handles physiological functions.[2][3]

Q2: How do I begin a Structure-Activity Relationship (SAR) study to improve potency?

A systematic SAR study is crucial. The this compound scaffold offers several key positions for chemical modification to probe the steric and electronic requirements of the target's binding site. Quantitative structure-activity relationship (QSAR) analyses on similar scaffolds have shown that parameters like lipophilicity and the angle between rings are crucial for activity.[5]

Here is a logical progression for your SAR investigation:

  • Modification of the Cyclohexyl Ring:

    • Substitution: Introduce small alkyl or halogen substituents at the 2-, 3-, or 4-positions. Halogenation can significantly impact both lipophilicity and electronic properties, which may enhance binding interactions.[5]

    • Bioisosteric Replacement: Consider replacing the cyclohexyl ring with other cyclic or aromatic systems (e.g., phenyl, piperidinyl) to explore different spatial arrangements and potential for new interactions, such as pi-stacking.

  • Alterations to the (oxo)acetic acid Moiety:

    • Esterification/Amidation: Converting the carboxylic acid to an ester or amide can create a prodrug, potentially improving cell permeability and metabolic stability.

    • Acid Chain Homologation: Extending the acetic acid chain (e.g., to propionic acid) can alter the compound's positioning within the active site, as seen in the "profen" class of NSAIDs.[1][6]

  • Substitution on the Amino Linker:

    • N-Alkylation/N-Arylation: Introducing small alkyl groups on the nitrogen may influence the dihedral angle and overall conformation, which can be critical for fitting into the enzyme's active site.

The following diagram illustrates the key modification points on the core scaffold.

Caption: Key modification points for SAR studies.

Troubleshooting Guides

Guide 1: Synthetic Chemistry

Issue: Low yields during the coupling of cyclohexylamine and an oxoacetic acid derivative.

Low yields in amide bond formation or related coupling reactions are a common challenge. The cause can range from reactant stability to suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction 1. Increase Reaction Time/Temperature: Monitor the reaction via TLC or UPLC-MS to determine the point of completion. Some syntheses require refluxing for several hours.[7] 2. Change Solvent: Switch to a higher-boiling-point solvent like DMF or dioxane if reactants are stable at elevated temperatures.Ensures the reaction has sufficient energy and time to reach equilibrium or completion. Solvent choice affects reactant solubility and reaction kinetics.
Side Product Formation 1. Use a Coupling Agent: Employ standard peptide coupling agents (e.g., DCC, EDC/HOBt) in an inert solvent like DCM or DMF at 0°C to room temperature. 2. Control Stoichiometry: Ensure precise 1:1 stoichiometry of the amine and acid. An excess of either can lead to side reactions.Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions, thus minimizing side reactions like anhydride formation.
Reactant Degradation 1. Run Under Inert Atmosphere: If reactants are sensitive to air or moisture, perform the reaction under nitrogen or argon. 2. Verify Starting Material Purity: Use NMR and MS to confirm the purity and identity of starting materials before beginning the synthesis.An inert atmosphere prevents oxidation or hydrolysis of sensitive functional groups. Impurities in starting materials can inhibit the reaction or lead to a complex mixture of products.
Difficult Purification 1. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate, ethanol) to obtain a pure, crystalline product.[8] 2. Column Chromatography: Use flash chromatography with a carefully selected solvent gradient (e.g., hexane/ethyl acetate) for non-crystalline products or to separate closely related impurities.Recrystallization is a powerful technique for purifying solid compounds based on solubility differences. Chromatography separates compounds based on their differential adsorption to the stationary phase.

The following workflow outlines a generalized approach to synthesis and purification.

Synthesis_Workflow start 1. Starting Materials (Purity Confirmed) reaction 2. Coupling Reaction - Inert Atmosphere - Optimized Temp/Time start->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup & Solvent Removal monitoring->workup Reaction Complete purification 5. Purification - Recrystallization or - Column Chromatography workup->purification characterization 6. Structure Verification (NMR, MS, EA) purification->characterization end Pure Compound characterization->end

Caption: General workflow for synthesis and purification.

Guide 2: Biological Assays

Issue: High variability or poor reproducibility in in-vitro COX inhibition assays.

This is often related to compound handling, assay conditions, or data interpretation. Selective COX-2 inhibitors are sought after to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][4]

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Poor Compound Solubility 1. Use DMSO for Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. 2. Control Final DMSO Concentration: Ensure the final concentration of DMSO in the assay well is low and consistent across all wells (typically ≤ 0.5%) to avoid affecting enzyme activity.DMSO is a powerful solvent for many organic molecules. However, high concentrations can denature proteins, including the target enzyme, leading to inaccurate results.
Non-Specific Inhibition 1. Check for Aggregation: Test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests inhibition may be due to compound aggregation. 2. Run Counter-Screens: Test the compound against unrelated enzymes to rule out non-specific reactivity.Aggregated compounds can sequester the enzyme or substrate, leading to artificially high inhibition readings. Counter-screening helps confirm that the compound's activity is specific to the intended target.
Assay Interference 1. Pre-incubation Steps: Vary the pre-incubation time of the enzyme with your compound before adding the substrate (arachidonic acid). This can be critical for time-dependent or irreversible inhibitors. 2. Run Controls: Always include a "no enzyme" control, a "vehicle" (e.g., DMSO) control, and a "positive control" inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).[6][9]Pre-incubation allows the inhibitor to bind to the enzyme before the substrate competes for the active site. Proper controls are essential to validate the assay and normalize the data, ensuring that observed effects are due to specific enzyme inhibition.

To illustrate the goal of these assays, the diagram below shows the targeted mechanism.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor (Cyclohexylamino)(oxo)acetic acid Derivative Inhibitor->COX Inhibition

Caption: Targeted inhibition of the COX pathway.

By systematically addressing these common issues in synthesis and biological testing, researchers can more efficiently navigate the path toward developing potent and selective this compound derivatives.

References

  • Synthesis of the starting quinoxaline derivative 1. MDPI. Available at: [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Mechanism of action of anti-inflammatory drugs. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. Available at: [Link]

  • Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. MDPI. Available at: [Link]

  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. MDPI. Available at: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. Available at: [Link]

  • Anti-inflammatory drugs and their mechanism of action. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. Available at: [Link]

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Technical Support Center: (Cyclohexylamino)(oxo)acetic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Cyclohexylamino)(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimentation with this compound. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound and its derivatives.

Problem 1: Low or No Product Yield in Synthesis

Q: I am attempting to synthesize this compound, but I am consistently observing low yields or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Causality: The synthesis of α-keto acids often involves sensitive intermediates and requires precise control over reaction parameters. Common synthetic routes, such as the reaction of an amine with a derivative of oxoacetic acid, can be prone to side reactions if not properly managed.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your starting materials, particularly the cyclohexylamine and the oxoacetic acid derivative. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred to avoid unwanted side reactions with the carboxylic acid group. Ensure the solvent is anhydrous, as water can hydrolyze reactants or intermediates.

    • Temperature Control: The reaction temperature must be carefully controlled. Exothermic reactions may require cooling to prevent decomposition of reactants or products. Conversely, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely and maintain it within the optimal range specified in the literature procedure.

    • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to the formation of side products.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction.[1] This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading under the reaction conditions.[1]

Problem 2: Difficulty in Product Purification

Q: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the best purification strategies?

A: The purification of this compound can be challenging due to its polarity and potential for zwitterion formation.

  • Causality: The presence of both a carboxylic acid and an amide functional group imparts a high degree of polarity to the molecule. This can lead to issues with solubility and separation from polar byproducts or unreacted starting materials.

  • Purification Protocols:

    • Extraction:

      • Acid-Base Extraction: This is a powerful technique for separating acidic compounds.[2][3]

        • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

        • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, making it water-soluble.

        • Separate the aqueous layer containing the deprotonated product.

        • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, causing the protonated product to precipitate.[4]

        • Collect the precipitate by filtration and wash with cold water.

    • Crystallization:

      • If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography:

      • For non-crystalline products or when high purity is required, column chromatography on silica gel can be employed. Due to the polar nature of the compound, a polar mobile phase will likely be required. A gradient elution from a less polar to a more polar solvent system can provide good separation.

    • Ion Exchange Chromatography:

      • For highly polar or charged compounds, ion exchange chromatography can be a very effective purification method.[5] This technique separates molecules based on their net charge.[5]

Problem 3: Product Instability or Decomposition

Q: My purified this compound seems to be unstable and decomposes over time. What are the recommended storage conditions and handling procedures?

A: Carboxylic acids, especially α-keto acids, can be susceptible to degradation.

  • Causality: The α-keto acid moiety can be prone to decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts. The amide bond can also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Handling and Storage Recommendations:

    • Storage Temperature: Store the compound at a low temperature, typically 2-8°C, to minimize decomposition.[6] Some sources may even recommend storage at -20°C for long-term stability.[7]

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Desiccation: Keep the compound in a tightly sealed container in a dry environment, as moisture can promote hydrolysis.[7][8]

    • pH Considerations: Avoid exposure to strong acids or bases during workup and storage, as these can catalyze decomposition.[1]

II. Frequently Asked Questions (FAQs)

Handling and Safety

Q: What are the primary safety concerns when working with this compound?

A: Like many organic acids, this compound and its parent compound, oxoacetic acid, should be handled with care.

  • Corrosivity: These compounds can be corrosive to the skin, eyes, and respiratory tract.

  • Irritation: Inhalation of dust or vapors can cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[6][7][8] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

Solubility

Q: What are the general solubility properties of this compound?

A: The solubility will depend on the specific salt form and the solvent.

  • Aqueous Solubility: As a carboxylic acid, its solubility in water is pH-dependent. It will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt.

  • Organic Solvents: It is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be low.

Experimental Workflows

Q: Can you provide a general workflow for a typical reaction involving the synthesis of an amide from this compound?

A: Below is a generalized workflow and a corresponding diagram for an amide coupling reaction.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: In an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP). Stir the mixture at room temperature for the recommended activation time.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

Amide_Coupling_Workflow start Start activation Activate Carboxylic Acid (Coupling Agent + Activator) start->activation amine_addition Add Amine activation->amine_addition monitoring Monitor Reaction (TLC / LC-MS) amine_addition->monitoring workup Aqueous Workup (Acid/Base Washes) monitoring->workup Reaction Complete purification Purify Product (Chromatography / Recrystallization) workup->purification end End purification->end Troubleshooting_Decision_Tree start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions side_reactions Analyze for Side Products (NMR, MS) check_reagents->side_reactions Reagents OK check_conditions->side_reactions Conditions OK product_instability Assess Product Stability Under Reaction/Workup Conditions side_reactions->product_instability optimize Optimize Conditions product_instability->optimize Product is Stable new_route Consider Alternative Synthetic Route product_instability->new_route Product is Unstable

Caption: A decision tree for troubleshooting failing reactions.

III. References

  • Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Retrieved from [Link]

  • Angene Chemical. (2024, August 28). 2-((Carboxymethyl)amino)-2-oxoacetic acid [Safety Data Sheet]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Rojas, A. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem [Video]. YouTube. Retrieved from [Link]

  • Kráľová, K., & Doležal, M. (2007). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Chemical Papers, 61(1), 774-779.

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]

  • Fargues, C., Gasc, G., & Meireles, M. (2018). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Scientific Reports, 8(1), 1-12.

Sources

Technical Support Center: (Cyclohexylamino)(oxo)acetic acid Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (Cyclohexylamino)(oxo)acetic acid (CAS No. 13144-62-2). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methodologies for quality control and purity assessment of this compound. The following question-and-answer format addresses common challenges and provides field-proven insights to ensure the integrity and reliability of your experimental results.

Section 1: Fundamental Questions & Compound Identity

Q1: What are the essential identifiers for this compound, and what initial checks should be performed on a new batch?

A1: Verifying the identity of a new batch of any chemical is the foundational step of quality control. For this compound, you should always confirm its identity using its specific material identifiers and perform preliminary spectroscopic analysis.

Table 1: Core Identifiers for this compound

PropertyValueSource
CAS Number 13144-62-2[1][2]
Molecular Formula C₈H₁₃NO₃N/A
Molecular Weight 171.19 g/mol N/A
Common Synonym N-Cyclohexyloxamic acidN/A

Upon receipt of a new lot, a Certificate of Analysis (CoA) should be reviewed.[1] However, independent verification is crucial. The primary identity confirmation techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide an unambiguous structural "fingerprint" of the molecule.

Q2: How are NMR and Mass Spectrometry used to confirm the structural identity of this compound?

A2: NMR and MS are powerful, complementary techniques for structural elucidation.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy confirm the connectivity of atoms.

    • ¹H NMR will show characteristic signals for the protons on the cyclohexyl ring, the amine proton (N-H), and potentially the carboxylic acid proton, though the latter can be broad or exchange with solvent.[3][4] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR will show distinct signals for the carbonyl carbons (amide and carboxylic acid) and the carbons of the cyclohexyl ring, confirming the carbon skeleton.[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, you can obtain the accurate mass of the molecule, typically as its deprotonated ion [M-H]⁻ in negative ion mode or protonated ion [M+H]⁺ in positive ion mode. The measured mass should be within a few parts-per-million (ppm) of the theoretical exact mass.[6][7]

The combination of this data provides a high degree of confidence in the identity of the material before proceeding with quantitative purity analysis.

Section 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Q3: What is a reliable starting point for an HPLC method to determine the purity of this compound?

A3: A reversed-phase HPLC (RP-HPLC) method is the industry standard for analyzing polar organic compounds like this. The key is to control the ionization state of the carboxylic acid group to achieve good peak shape and retention. A typical starting method is detailed below.

Experimental Protocol: Purity Determination by RP-HPLC

  • Column Selection: A C18 stationary phase is recommended (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of retention and efficiency for this type of molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water.[8][9]

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    Table 2: Example HPLC Gradient Method

    Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
    0.09551.0
    20.05951.0
    25.05951.0
    25.19551.0
    30.09551.0
  • Detection: UV detector set to a low wavelength (e.g., 210 nm) to detect the carbonyl chromophores.[10][11]

  • Data Analysis: Purity is typically calculated using an area percent normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Q4: Why is an acidic mobile phase modifier (like phosphoric or formic acid) essential for this analysis?

A4: The use of an acidic modifier is a critical aspect of method development for carboxylic acids. This compound has a carboxylic acid group, which has a specific pKa value.

  • Suppressing Ionization: At a pH well below the compound's pKa, the carboxylic acid group remains fully protonated (-COOH). This neutral form interacts more consistently with the nonpolar C18 stationary phase, resulting in better retention and, most importantly, a sharp, symmetrical peak shape.

  • Preventing Peak Tailing: If the mobile phase pH is close to the pKa, the compound will exist as a mixture of its protonated (-COOH) and deprotonated (-COO⁻) forms.[12] This dual state leads to poor peak shape, most commonly severe tailing, which compromises resolution and accurate integration. Using a modifier like 0.1% phosphoric acid typically brings the mobile phase pH to ~2.1, ensuring complete suppression of ionization for most carboxylic acids.[9]

Q5: What are the key system suitability test (SST) parameters I must meet before analyzing my samples?

A5: System suitability testing is a mandatory part of any validated analytical procedure. It verifies that the chromatographic system is performing adequately for the intended analysis.[13] These requirements are outlined in pharmacopeial chapters such as USP <621>.[14][15][16]

Table 3: Typical System Suitability Requirements for a Purity Method

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry. Values outside this range indicate potential column or mobile phase issues.
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate sharper peaks.
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantitation.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system for quantitative analysis.

Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be resolved before proceeding with sample analysis.[17]

Section 3: Impurity Profiling and Control

Q6: What are the likely process-related impurities that could be present in a batch of this compound?

A6: Organic impurities in a drug substance typically arise from the manufacturing process.[18] For this compound, which is synthesized from precursors like cyclohexylamine and an oxalic acid derivative, potential impurities could include:

  • Starting Materials: Unreacted cyclohexylamine or diethyl oxalate.

  • By-Products: Products from side reactions occurring during synthesis.

  • Intermediates: Any synthetic intermediates that were not fully converted to the final product.

  • Degradation Products: Impurities formed during storage or handling, such as hydrolysis products.

The specific impurity profile must be determined during chemical process development.

Q7: How are impurities regulated? What are the thresholds I need to be aware of?

A7: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is the primary reference.[18][19][20] It establishes thresholds for three key actions:

Table 4: ICH Q3A(R2) Impurity Thresholds

ActionThreshold (based on Maximum Daily Dose ≤ 2 g/day )Description
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.
Identification > 0.10% or 1.0 mg/day intake (whichever is lower)The structure of any impurity exceeding this level must be determined.
Qualification > 0.15% or 1.0 mg/day intake (whichever is lower)Biological safety data is required for any impurity above this threshold.[21]

These thresholds dictate the level of analytical scrutiny required for any impurity detected in your material.

Q8: I see an unknown peak at 0.2% in my chromatogram. How do I identify it?

A8: Identifying an unknown impurity above the ICH identification threshold (>0.10%) is a critical task. The standard workflow involves a combination of chromatographic and spectroscopic techniques.

dot

Impurity_ID_Workflow A Unknown Peak Detected >0.10% B LC-MS Analysis A->B Step 1 C Determine Molecular Weight B->C Step 2 D Propose Plausible Structures (Starting materials, by-products, degradants) C->D Step 3 E Preparative HPLC or SFC Isolation D->E Step 4 F Collect Pure Impurity Fraction E->F G Structural Elucidation (NMR, HRMS) F->G Step 5 H Confirm Structure G->H

Caption: Workflow for Unknown Impurity Identification.

  • LC-MS Analysis: The first step is to analyze the sample by LC-MS to get the molecular weight of the unknown impurity.[22]

  • Propose Structures: Based on the molecular weight and the synthetic route, propose potential structures.

  • Isolation: If the structure cannot be deduced, isolate the impurity using preparative HPLC.

  • Structural Elucidation: Subject the pure, isolated impurity to detailed spectroscopic analysis, primarily high-field NMR (1D and 2D experiments) and HRMS, to determine its definitive structure.

Section 4: Troubleshooting Common Analytical Issues

Q9: My HPLC peaks are showing significant tailing. What are the common causes and solutions?

A9: Peak tailing is a frequent issue, especially with acidic or basic compounds. The troubleshooting process involves systematically checking the column, mobile phase, and potential secondary interactions.

dot

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_pH check_pH start->check_pH adjust_pH Action: Decrease mobile phase pH. Use a stronger acid (e.g., phosphoric). check_pH->adjust_pH No check_column Is the column old or contaminated? Silanol interactions can cause tailing. check_pH->check_column Yes end_node Problem Resolved adjust_pH->end_node flush_column Action: Flush with strong solvent. If unresolved, replace the column. check_column->flush_column Yes check_overload Is the sample concentration too high? Column overload leads to tailing. check_column->check_overload No flush_column->end_node dilute_sample Action: Reduce sample concentration or injection volume. check_overload->dilute_sample Yes check_overload->end_node No dilute_sample->end_node

Caption: Troubleshooting Logic for HPLC Peak Tailing.

  • Chemical Cause (Most Likely): The mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid. Solution: Decrease the pH by increasing the acid concentration or switching to a stronger acid like phosphoric acid.[10][12]

  • Column Cause: The column may be degrading. Active silanol groups on the silica backbone can cause secondary interactions with polar analytes. Solution: Flush the column according to the manufacturer's instructions. If performance doesn't improve, the column has reached the end of its life and must be replaced.[23]

  • Concentration Cause: Injecting too much sample (mass overload) can saturate the stationary phase and cause misshapen peaks. Solution: Reduce the sample concentration or the injection volume.[23]

Q10: My HPLC retention times are shifting from one injection to the next. What should I check?

A10: Retention time instability is a sign that the system equilibrium is changing. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed. If using an online mixer, ensure it is functioning correctly. Air bubbles in the pump can also cause flow rate fluctuations.[12]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity and retention are temperature-dependent.[23]

  • Pump Issues: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate. This requires instrument maintenance.[12]

Q11: My ¹H NMR signals for the N-H and O-H protons are very broad or not visible. Is this a problem?

A11: This is generally not a problem and is expected behavior for exchangeable protons (those on heteroatoms like Oxygen and Nitrogen). Their signals are often broadened due to chemical exchange with trace amounts of water in the deuterated solvent or rapid intermolecular exchange.[4] To confirm these are the exchangeable protons, you can add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The broad signals should disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.

Section 5: Analytical Method Validation

Q12: If I develop a new HPLC method for impurity quantification, what validation characteristics must be evaluated according to ICH Q2(R2)?

A12: Validating an analytical procedure demonstrates that it is suitable for its intended purpose.[24][25] According to the ICH Q2(R2) guideline, a quantitative test for impurities must be validated for the following characteristics:[26][27][28]

dot

QC_Workflow A Sample Receipt & Login B Identity Confirmation (NMR, MS) A->B C Purity & Impurity Analysis (Validated HPLC Method) B->C D System Suitability Test (SST) C->D SST Must Pass First E Data Review & Calculation C->E D->C F Compare Against Specifications E->F G Pass F->G H Fail (OOS Investigation) F->H I Certificate of Analysis (CoA) Generation G->I

Caption: General Quality Control (QC) Workflow.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is crucial for accurately reporting impurities at the ICH reporting threshold.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a pure sample with known amounts of impurities at different levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability: Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

  • Range: The interval between the upper and lower concentrations of an impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, this range should typically span from the LOQ to 120% of the specification limit.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

References

  • USP. <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • USP. <621> CHROMATOGRAPHY.
  • Agilent. Understanding the Latest Revisions to USP <621>.
  • USP. <621> Chromatography - US Pharmacopeia (USP).
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • LCGC International. Are You Sure You Understand USP <621>?
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. ICH guidelines.
  • Scribd. ICH Guidelines & Impurity Detection Methods.
  • Beilstein Journals. Experimental Part.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • Santa Cruz Biotechnology. This compound | CAS 13144-62-2.
  • ICH. ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology.
  • WOAH. guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column.
  • mzCloud. 2 1 2 Oxo 2 2 pyridinylmethyl amino ethyl cyclohexyl acetic acid.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Parchem. Acetic acid, 2-(cyclohexylamino)-2-oxo- (Cas 13144-62-2).
  • ChemicalBook. (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER(66405-41-2) 1H NMR spectrum.
  • MilliporeSigma. This compound | 13144-62-2.
  • SpringerLink. Determination of Some Element's Migrants in Aqueous Simulant from Plastic Food Contact Products by Inductively Coupled Plasma.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Benchchem. Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid.
  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
  • The Good Scents Company. cyclohexyl acetic acid, 5292-21-7.
  • ResearchGate. Can anyone help with a problem with organic acid analysis using HPLC?
  • NIH PubChem. Cyclohexaneacetic acid | C8H14O2 | CID 21363.
  • ResearchGate. hplc based procedure development for monitoring acetic acid in daclatasvir drug.
  • NIH PubMed. Mass spectrometry.
  • NIST. Acetic acid, oxo(phenylamino)-.
  • Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID).
  • MDPI. Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations.
  • Wikipedia. Glyoxylic acid.

Sources

Addressing batch-to-batch variability of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the Technical Support Center for (Cyclohexylamino)(oxo)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental success. Inconsistent performance of a chemical reagent can compromise research timelines and outcomes; this guide is structured to help you identify the root causes of variability and implement robust quality control measures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the variability of this compound.

Q1: We've observed differences in the solubility and dissolution rate between different lots of this compound. What could be the cause?

A1: This is a classic indicator of variability in the material's physical properties. The primary suspects are polymorphism and differences in particle size or surface area. Polymorphs are different crystalline forms of the same compound, which can have distinct solubilities and melting points. Additionally, a smaller particle size increases the surface area-to-volume ratio, generally leading to faster dissolution. It is crucial to characterize these physical attributes for each new batch to ensure consistent performance.

Q2: Our reaction yield is significantly lower with a new batch of this compound. How should we investigate this?

A2: A drop in reaction yield points towards a lower purity of the starting material. The presence of impurities can interfere with the reaction mechanism or reduce the effective concentration of the active reagent.[1] Common impurities could include unreacted starting materials from the synthesis, byproducts, or degradation products. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) and characterizing the impurity profile using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any unexpected components.

Q3: Can the color of the solid this compound vary between batches? Is this a cause for concern?

A3: While a slight variation in color can sometimes be attributed to minor, benign impurities or differences in crystal size, a significant color change should be investigated. It could indicate the presence of chromophoric impurities or degradation products. A visual inspection should always be the first step in quality control, followed by analytical characterization if a notable difference is observed.

Q4: How stable is this compound, and what are the optimal storage conditions?

A4: N-substituted oxamic acids can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, heat, and light. For critical applications, it is good practice to re-analyze the purity of the material if it has been stored for an extended period.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues arising from batch-to-batch variability of this compound.

Problem 1: Inconsistent Reaction Performance

Symptoms:

  • Lower than expected reaction yields.

  • Formation of unexpected byproducts.

  • Incomplete reactions.

Root Cause Analysis and Solutions:

Potential Cause Recommended Action
Purity Below Specification Perform quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a certified reference standard to accurately determine the purity of the batch.
Presence of Reactive Impurities Use LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. Common culprits include residual starting materials or solvents from the synthesis.
Degradation of the Material Assess for the presence of degradation products using HPLC. Hydrolysis of the amide bond is a potential degradation pathway.
Problem 2: Poor or Variable Solubility

Symptoms:

  • Difficulty in dissolving the compound in the specified solvent.

  • Precipitation of the material from a solution that was previously stable.

Root Cause Analysis and Solutions:

Potential Cause Recommended Action
Polymorphism Analyze the crystalline form using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Different polymorphs can have significantly different solubilities.
Incorrect pH of the Solution This compound is an acidic compound. Its solubility will be highly dependent on the pH of the solution. Ensure the pH of your solvent system is consistent between experiments.
Particle Size Variation Use particle size analysis techniques, such as laser diffraction, to determine the particle size distribution of different batches.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
  • Accurately weigh and dissolve the test batch in the same solvent to the same concentration.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4][5]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 210 nm).[5]
  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the standard and sample solutions.
  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification of unknown impurities.

1. Sample Preparation:

  • Prepare a solution of the batch at a concentration suitable for LC-MS analysis (e.g., 0.1 mg/mL).

2. LC-MS Conditions:

  • Use an HPLC method similar to the purity analysis protocol, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).[4]
  • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential impurities.

3. Data Analysis:

  • Analyze the mass-to-charge ratio (m/z) of the impurity peaks to propose molecular formulas.
  • Use fragmentation patterns to help elucidate the structures of the impurities.

Visualization of Potential Issues

Diagram 1: Potential Synthetic Pathway and Origin of Impurities

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Crude Product cluster_3 Purification cluster_4 Final Product cluster_5 Potential Impurities Cyclohexylamine Cyclohexylamine Reaction Amidation Reaction Cyclohexylamine->Reaction Oxalic_acid_derivative Oxalic acid derivative (e.g., diethyl oxalate) Oxalic_acid_derivative->Reaction Crude_Product This compound + Impurities Reaction->Crude_Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete reaction Byproducts Reaction Byproducts Reaction->Byproducts Side reactions Purification Crystallization / Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Degradation Degradation Products Final_Product->Degradation Storage/ Handling

Caption: Synthetic pathway and sources of impurities.

Diagram 2: Workflow for Investigating Batch-to-Batch Variability

G Start New Batch of This compound Visual Visual Inspection (Color, Appearance) Start->Visual Solubility Solubility Test Visual->Solubility Purity Purity Analysis (HPLC) Solubility->Purity Decision Accept or Reject Batch? Purity->Decision Characterization Further Characterization Polymorphism Polymorphism (XRPD, DSC) Characterization->Polymorphism Impurities Impurity ID (LC-MS) Characterization->Impurities Particle_Size Particle Size Analysis Characterization->Particle_Size Reject Reject Polymorphism->Reject Impurities->Reject Particle_Size->Reject Decision->Characterization Fails Specs Accept Accept Decision->Accept Meets Specs

Sources

Refinement of (Cyclohexylamino)(oxo)acetic acid experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (Cyclohexylamino)(oxo)acetic acid (also known as N-cyclohexyloxamic acid), a key intermediate in pharmaceutical synthesis and materials science. This document provides in-depth experimental protocols, troubleshooting guidance, and answers to frequently asked questions to support researchers in their work with this compound. Our goal is to bridge the gap between theoretical procedures and practical laboratory application by explaining the causality behind experimental choices, ensuring both success and safety.

This compound, with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol , serves as a valuable building block.[1][2] This guide is designed for professionals in research and drug development, offering field-proven insights to streamline your experimental workflow.

Part 1: Core Experimental Workflow

The most common and reliable synthesis of this compound is a two-step process involving the formation of an ethyl ester intermediate followed by saponification. This method provides good control over the reaction and minimizes byproduct formation.

Experimental Workflow Overview

The overall process can be visualized as a sequence of synthesis, isolation, purification, and characterization stages.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Step 1: Amidation (Cyclohexylamine + Diethyl Oxalate) B Step 2: Saponification (Ester Hydrolysis) A->B Intermediate: Ethyl (cyclohexylamino)(oxo)acetate C Acidification & Precipitation B->C D Vacuum Filtration C->D E Recrystallization D->E Crude Product F Characterization (NMR, IR, MS) E->F Pure Product

Caption: Overall workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl (cyclohexylamino)(oxo)acetate (Intermediate)

This step involves the nucleophilic acyl substitution of one ethoxy group from diethyl oxalate with cyclohexylamine. Controlling the stoichiometry is critical to favor mono-substitution.[3]

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add diethyl oxalate (14.6 g, 0.1 mol) and 100 mL of absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add cyclohexylamine (9.9 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes.

    • Expert Insight: The slow, dropwise addition is crucial. A high local concentration of cyclohexylamine can lead to a double substitution reaction, forming the unwanted byproduct N,N'-dicyclohexyloxamide.[4][5]

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl (cyclohexylamino)(oxo)acetate, is typically used in the next step without further purification.

Step 2: Saponification to this compound

This is a standard ester hydrolysis reaction to convert the ethyl ester intermediate into the final carboxylic acid product.[6]

  • Hydrolysis: To the crude ethyl (cyclohexylamino)(oxo)acetate from the previous step, add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of water.

  • Reaction: Heat the biphasic mixture to 50-60°C and stir vigorously for 3 hours. The mixture should become homogeneous as the hydrolysis proceeds. The reaction is complete when TLC analysis shows the disappearance of the starting ester spot.

  • Workup - Acidification: Cool the reaction mixture in an ice bath to 0-5°C. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2. A white precipitate of this compound will form.

    • Expert Insight: Keeping the solution cold during acidification is essential to maximize precipitation and minimize the solubility of the product in the acidic aqueous medium.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The typical yield is 75-85%.

Part 2: Product Characterization

Verifying the identity and purity of the final product is a critical step. Below are the expected analytical data for this compound.

Analytical Technique Expected Data
Appearance White to off-white solid
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol [1]
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5-12.0 (br s, 1H, -COOH), δ 8.5-8.2 (d, 1H, -NH), δ 3.8-3.5 (m, 1H, cyclohexyl-CH), δ 1.9-1.0 (m, 10H, cyclohexyl-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~162 (C=O, acid), δ ~159 (C=O, amide), δ ~50 (cyclohexyl-CH), δ ~32 (cyclohexyl-CH₂), δ ~25 (cyclohexyl-CH₂), δ ~24 (cyclohexyl-CH₂)
FT-IR (KBr, cm⁻¹)3400-2400 (broad, O-H stretch), ~3300 (N-H stretch), ~2930, ~2850 (C-H stretch), ~1730 (C=O stretch, acid), ~1650 (C=O stretch, amide I)[7][8]
Mass Spectrometry (ESI-)m/z 170.08 [M-H]⁻

Part 3: Troubleshooting Guide (Q&A Format)

Encountering unexpected results is a common part of research. This section addresses specific issues you might face during the synthesis.

Troubleshooting Low or No Yield

G start Problem: Low or No Yield check_step1 Was an intermediate formed after Step 1 (Amidation)? (Check via TLC/¹H NMR) start->check_step1 no_intermediate Root Cause: Amidation Failure check_step1->no_intermediate No check_step2 Was the ester intermediate fully consumed in Step 2 (Saponification)? (Check via TLC) check_step1->check_step2 Yes sol_step1 Solution: 1. Verify purity of cyclohexylamine and diethyl oxalate. 2. Ensure reaction was refluxed at the correct temperature (~80°C). 3. Confirm 1:1 molar ratio of reactants. no_intermediate->sol_step1 incomplete_hydrolysis Root Cause: Incomplete Hydrolysis check_step2->incomplete_hydrolysis No check_workup Was a precipitate observed upon acidification? check_step2->check_workup Yes sol_step2 Solution: 1. Increase reaction time or temperature (e.g., to 70°C). 2. Use a slight excess of NaOH (1.5-2.0 eq). 3. Ensure vigorous stirring to overcome phase separation. incomplete_hydrolysis->sol_step2 no_precipitate Root Cause: Product Loss During Workup check_workup->no_precipitate No yield_ok Successful Synthesis check_workup->yield_ok Yes sol_workup Solution: 1. Ensure pH is truly 1-2 using pH paper. 2. Saturate the aqueous layer with NaCl before acidification to decrease product solubility. 3. Extract with a polar organic solvent (e.g., ethyl acetate) if precipitation fails. no_precipitate->sol_workup

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

Q1: My final yield is significantly lower than expected (<50%). What are the common causes?

A1: Low yield can stem from several stages.

  • Cause A: Incomplete Amidation (Step 1). If the initial reaction between cyclohexylamine and diethyl oxalate is incomplete, the overall yield will be poor.

    • Solution: Verify the purity of your starting materials. Ensure the reaction was refluxed for the specified time. Use TLC to monitor the consumption of the starting amine.

  • Cause B: Formation of N,N'-dicyclohexyloxamide. This is the most common byproduct. It forms when two molecules of cyclohexylamine react with one molecule of diethyl oxalate. This byproduct is a solid and may precipitate during the reaction or workup, but it will not convert to the desired product in Step 2.

    • Solution: Adhere strictly to the 1:1 stoichiometry and ensure slow, dropwise addition of the amine to the oxalate solution. This keeps the amine as the limiting reagent locally.[3]

  • Cause C: Incomplete Hydrolysis (Step 2). The ethyl ester intermediate may be resistant to hydrolysis.

    • Solution: Confirm the disappearance of the ester by TLC. If the reaction is stalled, you can increase the reaction time, raise the temperature to 70-80°C, or add more NaOH solution.

  • Cause D: Product Loss During Workup. this compound has some solubility in acidic water.

    • Solution: Perform the acidification and filtration in an ice bath to minimize solubility. Ensure the pH is low enough (~1-2) for complete protonation and precipitation. Washing with ice-cold water is also critical.

Q2: My final product is a sticky oil or gum, not a white solid. Why?

A2: This issue typically points to impurities.

  • Cause A: Residual Solvent. Ethanol from Step 1 or water from the workup may be trapped in the product.

    • Solution: Ensure the product is dried thoroughly under vacuum to a constant weight.

  • Cause B: Unhydrolyzed Ester Intermediate. The ethyl (cyclohexylamino)(oxo)acetate is an oil at room temperature. Its presence will prevent the crystallization of the final product.

    • Solution: Check the ¹H NMR spectrum for characteristic ethyl group signals (a quartet near 4.2 ppm and a triplet near 1.3 ppm). If present, re-subject the oily product to the saponification conditions (Step 2).

  • Cause C: Incorrect pH. If the product was not fully protonated during the acidification step, it may remain as a sodium salt, which can be oily or hygroscopic.

    • Solution: Re-dissolve the oil in water, check the pH, and re-acidify to pH 1-2 with HCl.

Q3: The IR spectrum of my product is missing the very broad O-H stretch for the carboxylic acid.

A3: The absence of the characteristic broad absorption band from 3400-2400 cm⁻¹ is a strong indicator that the carboxylic acid functional group is not present.[8]

  • Cause: This almost certainly means you have isolated the unhydrolyzed ethyl ester intermediate or the N,N'-dicyclohexyloxamide byproduct. The ester will show a strong C=O stretch around 1730-1740 cm⁻¹ and C-O stretches from 1300-1100 cm⁻¹, but no broad O-H. The diamide byproduct will show an N-H stretch and an amide I band, but no carboxylic acid features.

  • Solution: Analyze the sample using ¹H NMR and mass spectrometry to confirm its identity. Based on the identification, you may need to repeat the saponification step or restart the synthesis with stricter stoichiometric control.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound? A1: According to its Safety Data Sheet (SDS), the compound is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What are the recommended storage conditions for this compound? A2: The compound should be stored at room temperature in a dry, well-ventilated place. Keep the container tightly closed to prevent moisture absorption.

Q3: In which solvents is this compound soluble? A3: As a carboxylic acid, it is generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It is sparingly soluble in water but readily dissolves in aqueous basic solutions (e.g., NaOH, NaHCO₃) through deprotonation to form the carboxylate salt. It has low solubility in nonpolar solvents like hexanes.

Q4: Can I use a different base for the saponification step? A4: Yes, potassium hydroxide (KOH) can be used as an alternative to sodium hydroxide (NaOH). Use the molar equivalent of KOH. The mechanism and reaction conditions are very similar.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 2-(Cyclohexylamino)-2-oxoacetic acid. Retrieved from Aaronchem.[1]

  • ChemBridge Corporation. (n.d.). This compound. Retrieved from Sigma-Aldrich.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2H-1,2,5-Oxadiazine Derivatives. Benchchem.[9]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from Thermo Fisher Scientific.[10]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT.[2]

  • BLD Pharm. (n.d.). 2-(Cyclohexylamino)-2-oxoacetic acid. Retrieved from BLD Pharm.[11]

  • NIST. (n.d.). Acetic acid, oxo(phenylamino)-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.[7]

  • The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Human Metabolome Database.[12]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid. AK Scientific, Inc.[13]

  • PubChem. (n.d.). (Cyclopentylamino)(oxo)acetic acid. National Center for Biotechnology Information.[14]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).[4]

  • Singh, U. P., & Bhat, H. R. (2013). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 10(4), 396-411.[15]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.[3]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.[16]

  • Doubtnut. (2020, February 16). on reaction with diethyl oxalate forms:. YouTube.[17]

  • ECHEMI. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).[5]

  • Organic & Biomolecular Chemistry. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Royal Society of Chemistry.[18]

  • NIST. (n.d.). Acetic acid, cyclohexyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.[19]

  • ChemicalBook. (n.d.). (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER(66405-41-2) 1H NMR spectrum.[20]

  • Parchem. (n.d.). Acetic acid, 2-(cyclohexylamino)-2-oxo- (Cas 13144-62-2).[21]

  • PubChem. (n.d.). Cyclohexaneacetic acid. National Center for Biotechnology Information.[22]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.[6]

  • ResearchGate. (2013). (PDF) Methods for Hydroxamic Acid Synthesis.[23]

  • Szepesi, G., & Görög, S. (1971). [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. Acta Pharmaceutica Hungarica, 41(1), 30-37.[24]

  • Columbia University. (n.d.). Catalytic Hydrolysis of Ethyl Acetate in a Plug-Flow Reactor.[25]

  • Çıtak, A., & Kıvrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Dergipark, 23(4), 809-816.[26]

  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate.[27]

  • Steimer, S. S., Kourtchev, I., & Kalberer, M. (2014). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. Atmospheric Chemistry and Physics, 14(1), 1-14.[28]

  • BUE Scholar. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda.[29]

  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids.[8]

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Validation & Comparative

A Comparative Guide to Myeloperoxidase (MPO) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It plays a crucial role in the innate immune system's defense against pathogens through the generation of potent reactive oxidants.[1] However, dysregulated MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular disorders, neurodegenerative diseases, and some cancers.[1][2] This has positioned MPO as a compelling therapeutic target for the development of novel anti-inflammatory agents.[2] This guide provides a comparative overview of (Cyclohexylamino)(oxo)acetic acid and other notable MPO inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

The Dual Role of Myeloperoxidase in Health and Disease

MPO is a critical component of the host's defense mechanism. Upon activation, neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[2] This process is essential for neutralizing invading pathogens.

However, the excessive and prolonged production of HOCl and other MPO-derived oxidants can lead to collateral damage to host tissues, contributing to the inflammatory cascade and disease progression.[3] MPO-mediated oxidative stress has been linked to endothelial dysfunction, the formation of unstable atherosclerotic plaques, and tissue damage in various inflammatory conditions.[3][4] Consequently, the inhibition of MPO activity presents a promising therapeutic strategy to mitigate inflammation and its detrimental consequences.[4]

MPO_Signaling_Pathway cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space Neutrophil Neutrophil Activation MPO_Release MPO Release Neutrophil->MPO_Release H2O2_Production H₂O₂ Production Neutrophil->H2O2_Production MPO Myeloperoxidase (MPO) H2O2 Hydrogen Peroxide (H₂O₂) Cl Chloride (Cl⁻) HOCl Hypochlorous Acid (HOCl) Tissue_Damage Oxidative Tissue Damage (e.g., Endothelial Dysfunction, Plaque Instability) Pathogen_Killing Pathogen Killing Inhibitor This compound & Other MPO Inhibitors Inhibitor->MPO Inhibition

A Comparative Analysis of Myeloperoxidase Inhibitors
InhibitorChemical ClassMechanism of ActionIC50Reference(s)
This compound Oxamic AcidPutative MPO InhibitorData not publicly availableN/A
PF-06282999 ThiouracilIrreversible, Mechanism-BasedPotent, time-dependent inhibition[5]
Verdiperstat (AZD3241) 2-ThioxanthineIrreversible, Mechanism-BasedPotent inhibition of MPO-catalyzed H₂O₂ consumption[6]
AZM198 Suicide InhibitorIrreversibleIC50 of 0.015 µM[2]
SNT-8370 Drug-Drug ConjugateIrreversible, Mechanism-BasedIC50 of 20 nM for MPO-mediated LDL peroxidation[6]
4-Aminobenzhydrazide (ABAH) Benzoic Acid HydrazideIrreversible, Mechanism-BasedIC50 of ~300 nM for purified MPO[6]
Quercetin FlavonoidReversibleSignificant inhibition of HOCl formation at 10 µM[7]

Note: IC50 values can vary depending on the specific assay conditions.

Expert Insights on Inhibitor Mechanisms:

  • Irreversible, Mechanism-Based Inhibitors: Compounds like PF-06282999, Verdiperstat, and 4-Aminobenzhydrazide are converted by MPO's own catalytic cycle into a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.[5][6] This class of inhibitors is often highly potent and selective.

  • Reversible Inhibitors: Quercetin represents a class of inhibitors that bind non-covalently to the enzyme.[7] The effectiveness of reversible inhibitors is dependent on their concentration and binding affinity.

  • Oxamic Acids: The structural motif of this compound belongs to the oxamic acid class. While not extensively characterized as MPO inhibitors in publicly available literature, related structures have been investigated for a range of biological activities. Further studies are warranted to determine the MPO inhibitory potential and mechanism of this chemical class.

Experimental Protocols for Evaluating MPO Inhibitor Efficacy

To ensure the rigorous and reproducible evaluation of MPO inhibitors, standardized in vitro assays are essential. The two primary enzymatic activities of MPO that are typically measured are its chlorination and peroxidation activities.

1. MPO Chlorination Activity Assay

This assay measures the production of HOCl, the primary product of MPO's chlorination cycle.

Chlorination_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MPO Enzyme - Inhibitor dilutions - Chlorination Substrate - H₂O₂ Plate_Setup Plate Setup: - Add Assay Buffer - Add MPO Enzyme - Add Inhibitor/Vehicle Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add Chlorination Substrate - Add H₂O₂ Plate_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., phosphate buffer, pH 7.4).

    • Dilute human MPO enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control.

    • Prepare a working solution of a chlorination substrate (e.g., a fluorescent probe that reacts with HOCl).

    • Prepare a working solution of hydrogen peroxide (H₂O₂).

  • Assay Plate Setup (96-well plate):

    • To appropriate wells, add the assay buffer.

    • Add the diluted MPO enzyme to all wells except the background controls.

    • Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Reaction Initiation and Measurement:

    • Add the chlorination substrate working solution to all wells.

    • Initiate the reaction by adding the H₂O₂ working solution.

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

2. MPO Peroxidation Activity Assay

This assay measures the oxidation of a substrate through MPO's peroxidase cycle.

Peroxidation_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MPO Enzyme - Inhibitor dilutions - Peroxidation Substrate (e.g., TMB) - H₂O₂ Plate_Setup Plate Setup: - Add Assay Buffer - Add MPO Enzyme - Add Inhibitor/Vehicle Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add Peroxidation Substrate - Add H₂O₂ Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Measure Measure Absorbance Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer.

    • Dilute human MPO enzyme to the desired concentration.

    • Prepare serial dilutions of the test inhibitor and a vehicle control.

    • Prepare a working solution of a peroxidation substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).

    • Prepare a working solution of H₂O₂.

  • Assay Plate Setup (96-well plate):

    • Add the assay buffer to the appropriate wells.

    • Add the diluted MPO enzyme to all wells except the background controls.

    • Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Reaction Initiation and Measurement:

    • Add the peroxidation substrate working solution to all wells.

    • Initiate the reaction by adding the H₂O₂ working solution.

    • Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The development of potent and selective MPO inhibitors holds significant promise for the treatment of a multitude of inflammatory diseases. While direct comparative data for this compound is currently limited, this guide provides a framework for its evaluation alongside other well-established MPO inhibitors. By employing robust and standardized experimental protocols, researchers can accurately characterize the inhibitory potential of novel compounds and contribute to the advancement of this important therapeutic field. The diverse chemical scaffolds and mechanisms of action of the inhibitors discussed herein underscore the active and promising landscape of MPO-targeted drug discovery.

References

  • Inflammation and Cardiovascular Health: The Role of Myeloperoxidase Inhibition in Obesity. [Link]

  • The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. [Link]

  • What are MPO inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. [Link]

  • Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PubMed Central. [Link]

  • Comparison of the Effects of Antioxidant Non-Steroidal Anti-Inflammatory Drugs Against Myeloperoxidase and Hypochlorous Acid Luminol-Enhanced Chemiluminescence - PubMed. [Link]

  • Inhibitive Effects of Quercetin on Myeloperoxidase-Dependent Hypochlorous Acid Formation and Vascular Endothelial Injury - PubMed. [Link]

  • Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC. [Link]

  • Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis - American Heart Association Journals. [Link]

  • Novel Myeloperoxidase Inhibitors for Treating Multiple Diseases - ACS Publications. [Link]

  • Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed. [Link]

Sources

A Researcher's Guide to the Identification and Validation of the Biological Target of (Cyclohexylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often faced with the exciting challenge of elucidating the mechanism of action of novel bioactive compounds. (Cyclohexylamino)(oxo)acetic acid is one such molecule with the potential for therapeutic intervention. However, before it can be advanced in the drug discovery pipeline, its biological target must be unequivocally identified and validated. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to achieve this critical milestone. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

Part 1: The Initial Foray - Unmasking Potential Binding Partners

Without a known target, our initial efforts must be cast wide to identify proteins that physically interact with this compound. This process, often termed "target fishing," utilizes various methodologies to capture and identify these binding partners.

Affinity-Based Approaches: Fishing for Targets

The principle behind affinity-based methods is to use the compound of interest as "bait" to pull down its interacting proteins from a complex biological sample, such as a cell lysate.

One powerful technique is photo-affinity labeling . This involves chemically modifying this compound with a photoreactive group and a reporter tag (e.g., biotin). The modified compound is incubated with cell lysate and then exposed to UV light, which activates the photoreactive group, causing it to covalently bind to any interacting proteins. The biotin tag is then used to enrich these cross-linked proteins for identification by mass spectrometry.[1]

Experimental Workflow: Photo-Affinity Labeling

cluster_0 Probe Synthesis cluster_1 Target Fishing cluster_2 Hit Identification Compound This compound Probe Synthesize Photo-affinity Probe (Compound + Photoreactive Group + Biotin) Compound->Probe Incubation Incubate Probe with Lysate Probe->Incubation Lysate Cell Lysate Lysate->Incubation UV UV Cross-linking Incubation->UV Enrichment Streptavidin Bead Enrichment UV->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS Analysis Data Analysis & Hit Prioritization MS->Analysis

Caption: Workflow for photo-affinity labeling to identify protein targets.

Genetic and Genomic Approaches: Uncovering Functional Clues

Genetic approaches can provide valuable clues about a compound's target by observing the phenotypic effects of genetic perturbations. For instance, a yeast two-hybrid screen can identify protein-protein interactions that are modulated by the presence of this compound.[2] Alternatively, screening a library of gene knockout or knockdown cell lines for sensitivity or resistance to the compound can point towards pathways and specific proteins that are essential for its activity.[3]

Part 2: From 'Hits' to 'Validated Targets' - Confirming the Interaction

Once a list of potential binding partners ("hits") is generated, the next crucial step is to validate these interactions. This involves a tiered approach, starting with direct binding assays and progressing to more physiologically relevant cellular models.

Biochemical and Biophysical Validation: Quantifying the Interaction

Direct binding assays are essential to confirm a physical interaction between this compound and a putative target protein. These assays also provide quantitative data on binding affinity and kinetics.[4][5]

Assay Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.KD, kon, koffReal-time, label-free, provides kinetic data.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.KD, ΔH, ΔSLabel-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein, lower throughput.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein.KD, IC50Homogeneous, high-throughput, sensitive.Requires a fluorescent probe, potential for assay interference.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure association and dissociation.

  • Data Analysis: Fit the binding data to a suitable model to determine the equilibrium dissociation constant (KD) and kinetic rate constants (kon and koff).

Cellular Target Engagement: Proving the Interaction in a Living System

Confirming that a compound binds to its target within the complex environment of a living cell is a critical step in the validation process.[6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heating Heat Cells at a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: The Final Verdict - Linking Target Engagement to Function

The ultimate validation of a biological target comes from demonstrating that the interaction between the compound and the target leads to a measurable functional consequence in a physiologically relevant setting.

Cell-Based Functional Assays: Elucidating the Downstream Effects

If the identified target is an enzyme or a receptor, its engagement by this compound should modulate its activity and downstream signaling pathways. This can be assessed using a variety of cell-based assays, such as:

  • Enzyme activity assays in cell lysates.

  • Reporter gene assays to measure changes in transcription factor activity.

  • Western blotting to detect changes in the phosphorylation state of downstream signaling proteins.

  • Measurement of second messengers like cAMP or calcium.[7]

  • Phenotypic assays such as cell proliferation, migration, or apoptosis assays.

In Vivo Validation: The Whole-Animal Perspective

The final and most rigorous step in target validation is to demonstrate that the compound's effects in an animal model of disease are mediated through its interaction with the identified target.[11][12][13][14] This can be achieved through several approaches:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Correlating the concentration of the compound in the target tissue with a biomarker of target engagement.

  • Studies in genetic models: Comparing the effects of the compound in wild-type animals versus animals where the target gene has been knocked out or knocked down.[3]

  • Rescue experiments: Attempting to reverse the effects of the compound by overexpressing the target protein.

Conclusion

The journey from a novel compound like this compound to a validated drug candidate is a challenging but rewarding one. By employing a systematic and multi-faceted approach that combines target identification, biochemical and biophysical validation, cellular target engagement, and in vivo functional studies, researchers can build a compelling case for the compound's mechanism of action. This rigorous validation process is essential for making informed decisions in the drug discovery process and ultimately for developing safe and effective new medicines.

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A Guide to the Experimental Cross-Validation of (Cyclohexylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of any new chemical entity is paramount. This guide provides a comprehensive framework for the experimental cross-validation of (Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyloxamic acid. While public domain data on this specific molecule is limited, its structural class—N-substituted oxamic acid derivatives—is recognized for its potential as inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1] This guide will, therefore, present a detailed roadmap for its synthesis, characterization, and biological evaluation, using data from closely related analogs to establish performance benchmarks.

The Scientific Rationale: Targeting Lactate Dehydrogenase

This compound is an analog of oxamic acid, a known inhibitor of lactate dehydrogenase (LDH).[1] LDH catalyzes the interconversion of pyruvate and lactate, a critical step in the metabolic pathway of cancer cells, which often rely on aerobic glycolysis (the Warburg effect). By inhibiting LDH, compounds of this class have the potential to disrupt the energy supply of cancer cells, leading to cytotoxic or cytostatic effects.[1][2] Furthermore, given the role of metabolic shifts in inflammatory responses, these compounds also warrant investigation as anti-inflammatory agents.

This guide will compare this compound with its parent compound, Oxamic Acid , and another N-substituted analog, N-phenylglyoxylic acid , to provide a context for its potential efficacy.

I. Synthesis and Characterization: Establishing a Molecular Identity

The first step in any validation process is the unambiguous synthesis and characterization of the compound of interest. A plausible and common method for the synthesis of N-substituted oxamic acids is the reaction of an amine with a dialkyl oxalate, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexylamine

  • Diethyl oxalate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: N-Acylation. In a round-bottom flask, dissolve cyclohexylamine (1 equivalent) in ethanol. Add diethyl oxalate (1.1 equivalents) dropwise at room temperature with stirring.

  • Step 2: Reaction Monitoring. The reaction mixture is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Step 3: Hydrolysis. Once the formation of the intermediate ethyl ester is complete, add a solution of potassium hydroxide (2 equivalents) in water/ethanol to the reaction mixture.

  • Step 4: Saponification. Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

  • Step 5: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is redissolved in water and washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with cold dilute HCl to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Analytical Method Expected Observations for this compound
¹H NMR Signals corresponding to the cyclohexyl protons and the amide N-H proton. The absence of ethoxy protons from the starting diethyl oxalate would confirm complete hydrolysis.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the cyclohexyl ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₁₃NO₃ (171.20 g/mol ).[3]
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), and O-H stretching.

II. Biological Evaluation: A Multi-faceted Approach

The biological activity of this compound should be assessed across several key areas, primarily focusing on its expected role as an LDH inhibitor.

A. Lactate Dehydrogenase Inhibition Assay

This is the primary assay to validate the mechanism of action. The assay measures the enzymatic activity of LDH in the presence and absence of the inhibitor.

LDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare this compound stock solution Mix Mix enzyme, inhibitor (varied conc.), and buffer in 96-well plate Inhibitor->Mix Enzyme Prepare LDH enzyme solution Enzyme->Mix Substrate Prepare Pyruvate and NADH solution Initiate Initiate reaction by adding Pyruvate/NADH Substrate->Initiate Incubate Incubate briefly Mix->Incubate Incubate->Initiate Measure Measure absorbance at 340 nm over time Initiate->Measure Plot Plot reaction rates vs. substrate concentration Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Workflow for LDH enzymatic inhibition assay.

  • Reagent Preparation: Prepare solutions of LDH, NADH, sodium pyruvate, and the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the buffer, NADH solution, and varying concentrations of this compound.

  • Enzyme Addition: Add the LDH enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the sodium pyruvate solution to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Compound Target IC₅₀ / Kᵢ Reference
Oxamic AcidLDH-APotent inhibitor[2][4]
GSK2837808ALDH-AIC₅₀ = 2.6 nM[2]
FX-11LDH-AKᵢ = 8 µM[2]
NCI-006LDH-A / LDH-BIC₅₀ = 0.06 µM / 0.03 µM[4]

(Note: Specific IC₅₀ values for Oxamic acid vary widely in the literature depending on assay conditions.)

B. In Vitro Cytotoxicity Assay

To determine if LDH inhibition translates to anti-cancer activity, an in vitro cytotoxicity assay against relevant cancer cell lines is essential.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for MTT cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT 116, BxPC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

Compound Class Cell Line IC₅₀ (µM) Reference
Novel COX-2/5-LOX InhibitorsHCT 11622.99–51.66[5]
Novel COX-2/5-LOX InhibitorsBxPC-38.63–41.20[5]
Mefenamic AcidKB, Saos-2, 1321N~75% viability at ≥25 µM[6]
C. Anti-inflammatory and Antimicrobial Screening

Given the broad biological activities of related acetic acid derivatives, preliminary screening for anti-inflammatory and antimicrobial effects is warranted.

The carrageenan-induced rat paw edema model is a standard method to assess acute anti-inflammatory activity.[7]

  • Animal Dosing: Administer this compound orally to rats. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

The broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.[8]

  • Preparation: Prepare serial dilutions of this compound in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Compound Class Organism MIC (µg/mL) Reference
Chloro-hydroxy-N-phenyl-benzamidesMRSA1 - 16[8]

III. Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for the experimental validation of this compound. By following the detailed protocols for synthesis, characterization, and a suite of biological assays, researchers can generate the robust data necessary to establish its mechanism of action and potential therapeutic utility. The logical flow from confirming molecular identity to assessing its primary enzymatic target (LDH), its effect on cancer cell viability, and its potential in other therapeutic areas provides a self-validating system for evaluation.

The comparative data from related oxamic acid derivatives suggest that this compound holds promise as a lactate dehydrogenase inhibitor. The successful execution of the experiments detailed herein will be crucial in confirming this hypothesis and paving the way for further preclinical development.

References

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Comparative Guide to the Structure-Activity Relationship of (Cyclohexylamino)(oxo)acetic Acid Analogs as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a novel class of neuroprotective agents based on the (Cyclohexylamino)(oxo)acetic acid scaffold. We will draw objective comparisons with established alternatives, primarily analogs of kynurenic acid (KYNA), and provide detailed experimental protocols to support the proposed research and development pipeline. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for a Novel Scaffold

The kynurenine pathway (KP) is a critical metabolic route of tryptophan, and its dysregulation is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] One of the key neuroactive metabolites in this pathway is kynurenic acid (KYNA), an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site.[3][4] While KYNA itself has neuroprotective properties, its therapeutic potential is limited by poor penetration of the blood-brain barrier (BBB).[5][6][7] This has spurred the development of numerous KYNA analogs with improved pharmacokinetic profiles.[6][8][9]

This guide proposes the exploration of a novel scaffold, this compound, as a potential platform for the development of a new generation of neuroprotective agents. The rationale for this scaffold lies in its structural simplicity, synthetic accessibility, and the potential for multi-target engagement. The cyclohexyl group offers a lipophilic moiety to potentially enhance BBB penetration, while the (oxo)acetic acid functional group provides a key pharmacophore for interacting with various biological targets.

Our comparative analysis will focus on three key areas of neuroprotection relevant to Alzheimer's disease: NMDA receptor antagonism, acetylcholinesterase (AChE) inhibition, and amyloid-beta (Aβ) aggregation inhibition. We will benchmark the hypothetical performance of this compound derivatives against well-characterized KYNA analogs.

Structure-Activity Relationship (SAR) Exploration: A Comparative Approach

The SAR for KYNA analogs is well-documented, providing a roadmap for optimizing potency and selectivity.[3] Key modifications to the KYNA scaffold have focused on substitutions at the 5- and 7-positions of the quinoline ring to enhance NMDA receptor affinity and the addition of side chains to improve BBB permeability.[5][7]

We will apply these established principles to the this compound scaffold. The core hypothesis is that by systematically modifying the cyclohexyl ring and the amide linkage, we can develop potent and selective modulators of key neuroprotective targets.

Comparative Scaffolds
FeatureKynurenic Acid (KYNA)This compound
Core Structure 4-oxo-1,4-dihydroquinoline-2-carboxylic acidAcyclic with a cyclohexyl moiety
Primary Target NMDA receptor (glycine site) antagonistHypothetically multi-target
Key SAR Modifications Substitutions on the quinoline ring, side chain additionSubstitutions on the cyclohexyl ring, amide modifications
BBB Penetration PoorPotentially enhanced by lipophilic cyclohexyl group
Proposed SAR Exploration for this compound Derivatives

The following table outlines a proposed initial library of derivatives for SAR exploration, with a focus on modifications to the cyclohexyl ring.

Compound IDR1 (Cyclohexyl Substitution)R2 (Amide Substitution)Predicted Activity
SCA-1 HHBaseline
SCA-2 4-OHHIncreased hydrophilicity, potential for H-bonding
SCA-3 4-FHIncreased lipophilicity, potential for improved BBB penetration
SCA-4 4-NH2HPotential for additional H-bonding interactions
SCA-5 HCH3Increased metabolic stability
SCA-6 4-OHCH3Combination of effects from SCA-2 and SCA-5

Experimental Workflows for Comparative Evaluation

To objectively assess the potential of the this compound scaffold, a series of robust in vitro and in vivo assays are required. The following protocols are designed to provide a comprehensive comparison with KYNA analogs.

In Vitro Assay Cascade

The following diagram illustrates the proposed in vitro screening cascade to evaluate the synthesized compounds.

In Vitro Screening Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library NMDA Receptor Binding Assay NMDA Receptor Binding Assay Compound Library->NMDA Receptor Binding Assay AChE Inhibition Assay AChE Inhibition Assay Compound Library->AChE Inhibition Assay Aβ Aggregation Assay Aβ Aggregation Assay Compound Library->Aβ Aggregation Assay Hit Compounds Hit Compounds NMDA Receptor Binding Assay->Hit Compounds AChE Inhibition Assay->Hit Compounds Aβ Aggregation Assay->Hit Compounds Cell-based Neuroprotection Assay Cell-based Neuroprotection Assay Hit Compounds->Cell-based Neuroprotection Assay BBB Permeability Assay (PAMPA) BBB Permeability Assay (PAMPA) Hit Compounds->BBB Permeability Assay (PAMPA) Lead Candidates Lead Candidates Cell-based Neuroprotection Assay->Lead Candidates BBB Permeability Assay (PAMPA)->Lead Candidates In vivo Efficacy Studies In vivo Efficacy Studies Lead Candidates->In vivo Efficacy Studies

Caption: Proposed in vitro screening cascade for novel neuroprotective agents.

Detailed Experimental Protocols

Objective: To determine the binding affinity of test compounds to the glycine binding site of the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic plasma membranes from rat forebrains.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or a specific antagonist).

    • Add increasing concentrations of the test compound or a known competitor (e.g., 5,7-dichlorokynurenic acid).

    • Incubate to allow for binding equilibrium.

  • Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Objective: To measure the ability of test compounds to inhibit the activity of AChE.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

    • Prepare a solution of purified AChE.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, DTNB solution, and the test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding the AChE solution.

    • Add the ATCI substrate to start the enzymatic reaction.

  • Detection: Measure the absorbance at 412 nm at multiple time points. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Objective: To assess the ability of test compounds to inhibit the aggregation of Aβ peptides.

Protocol:

  • Aβ Preparation: Prepare a solution of synthetic Aβ42 peptide and induce aggregation by incubation at 37°C.

  • Inhibition Assay:

    • Incubate the Aβ42 peptide solution with various concentrations of the test compound or a known inhibitor.

    • At different time points, take aliquots of the mixture.

  • Detection:

    • Add Thioflavin T (ThT) to the aliquots. ThT fluoresces upon binding to amyloid fibrils.

    • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation. Determine the extent of inhibition by comparing the fluorescence of samples with and without the test compound.

In Vivo Efficacy Studies

Promising lead candidates will be advanced to in vivo studies using established animal models of neurodegenerative diseases.[10][11][12][13][14]

Proposed Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice) that develop age-dependent Aβ plaques and cognitive deficits.

Evaluation Parameters:

  • Behavioral Tests: Morris water maze, Y-maze, and novel object recognition to assess cognitive function.

  • Histopathology: Immunohistochemical analysis of brain tissue to quantify Aβ plaque load and neuronal loss.

  • Biochemical Analysis: Measurement of Aβ levels and inflammatory markers in the brain.

Logical Framework for SAR Development

The following diagram illustrates the iterative cycle of design, synthesis, and testing that will drive the SAR exploration.

SAR Development Cycle Design Design Synthesis Synthesis Design->Synthesis New Analogs In Vitro Testing In Vitro Testing Synthesis->In Vitro Testing Compound Library SAR Analysis SAR Analysis In Vitro Testing->SAR Analysis Activity Data SAR Analysis->Design Design Principles

Caption: Iterative cycle for the structure-activity relationship development.

Conclusion

The this compound scaffold presents a promising, yet underexplored, avenue for the development of novel neuroprotective agents. By leveraging the extensive SAR knowledge from the field of kynurenic acid analogs and employing a robust cascade of in vitro and in vivo assays, we can systematically explore the therapeutic potential of this new chemical class. This comparative guide provides a foundational framework for a drug discovery program aimed at delivering a new generation of multi-target therapies for neurodegenerative diseases. The detailed experimental protocols and logical workflows outlined herein are designed to ensure scientific rigor and facilitate the efficient identification and optimization of lead candidates.

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Navigating the Nuances of Non-Polarity: A Comparative Guide to the Reproducibility of Experiments Involving (Cyclohexylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition studies, particularly concerning metabolic targets like lactate dehydrogenase (LDH), N-substituted oxamic acids have emerged as a promising class of small molecules. Among these, (Cyclohexylamino)(oxo)acetic acid, also known as N-cyclohexyl oxamic acid, presents an interesting case due to the non-polar, bulky cyclohexyl moiety. This guide provides an in-depth, technical comparison of experimental workflows involving this compound, focusing on the critical aspect of reproducibility. We will delve into its synthesis, its application as an LDH inhibitor, and compare its performance with relevant alternatives, all while highlighting the factors that can influence the consistency and reliability of your experimental outcomes.

The Challenge of Reproducibility in Novel Compound Research

The "replication crisis" is a well-documented concern across many scientific disciplines, and preclinical research is no exception. The synthesis and application of novel chemical entities like this compound are particularly susceptible to reproducibility issues. These can stem from subtle variations in synthetic protocols, purity of reagents, and the specific conditions of biological assays. This guide aims to equip researchers with the knowledge to anticipate and mitigate these challenges.

Synthesis of this compound: A Reproducible Pathway

The synthesis of N-substituted oxamic acids is generally achieved through the reaction of a primary or secondary amine with a derivative of oxalic acid. For this compound, a common and reliable method involves a two-step process: the formation of the ethyl ester followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Ethyl (Cyclohexylamino)(oxo)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or toluene.

  • Amine Addition: To this solution, add cyclohexylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting amine. For less reactive systems, gentle heating (40-60 °C) may be necessary.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired ethyl (cyclohexylamino)(oxo)acetate as a solid.

Part 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified ethyl (cyclohexylamino)(oxo)acetate in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting ester is no longer detectable.

  • Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Causality Behind Experimental Choices:

  • The use of an excess of the amine in the first step can help drive the reaction to completion.

  • Anhydrous conditions are crucial in the first step to prevent the hydrolysis of diethyl oxalate.

  • The choice of solvent can influence reaction rates and ease of purification. Ethanol is a common choice as it is a good solvent for both reactants.

  • Careful control of pH during acidification is critical to ensure complete precipitation of the product without causing degradation.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis Reactants1 Diethyl Oxalate + Cyclohexylamine Reaction1 Stir in Ethanol (Room Temperature) Reactants1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product1 Ethyl (Cyclohexylamino)(oxo)acetate Purification1->Product1 Reactants2 Ethyl (Cyclohexylamino)(oxo)acetate Product1->Reactants2 Reaction2 NaOH, Ethanol/Water (Room Temperature) Reactants2->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Isolation Filtration & Drying Acidification->Isolation Product2 This compound Isolation->Product2

Caption: Synthetic pathway for this compound.

Application in Lactate Dehydrogenase Inhibition: A Comparative Analysis

N-substituted oxamic acids are well-documented competitive inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, which is often upregulated in cancer cells. The inhibitory potency of these compounds is influenced by the nature of the N-substituent.

Comparative Performance of N-Alkyl Oxamic Acids as LDH Inhibitors

The following table summarizes the reported kinetic data for a series of N-alkyl oxamic acids, providing a basis for comparing the expected performance of the cyclohexyl derivative.

InhibitorLDH IsoformInhibition Constant (Kᵢ) in mMReference
N-Ethyl oxamateMouse LDH-C40.002[1][2]
N-Propyl oxamateMouse LDH-C40.012[1][2]
N-Butyl oxamateMouse LDH-C40.750[1]
N-Isobutyl oxamateMouse LDH-C42.000[1]
This compoundNot ReportedExpected to be in the low micromolar to nanomolar range for certain isoforms based on trends

Analysis of Structure-Activity Relationship: The data suggests that the size and lipophilicity of the N-alkyl group play a significant role in the inhibitory activity. The increasing chain length from ethyl to butyl leads to a decrease in potency against LDH-C4. The bulky cyclohexyl group of this compound is expected to have a distinct interaction with the active site of LDH, potentially leading to high affinity and selectivity for certain isoforms.

Alternative LDH Inhibitors

For researchers seeking alternatives to N-substituted oxamic acids, several other classes of LDH inhibitors have been identified:

  • Gossypol: A natural product that acts as a competitive inhibitor of LDH.

  • FX11: A small molecule inhibitor that has shown efficacy in preclinical cancer models.

  • NHI-2: Another potent and selective LDH-A inhibitor.

The choice of inhibitor will depend on the specific research question, the target LDH isoform, and the desired experimental system.

Ensuring Reproducibility in LDH Inhibition Assays

Experimental Protocol: LDH Inhibition Assay
  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer (e.g., phosphate or Tris buffer at a physiological pH), NADH solution, and pyruvate solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, NADH solution, and varying concentrations of the inhibitor. Finally, add the LDH enzyme solution and incubate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the pyruvate solution. Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the LDH activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC₅₀ and Kᵢ values.

Self-Validating System:

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.

  • Reagent Quality: Use high-purity enzyme, substrates, and inhibitors. The purity of this compound should be confirmed by analytical methods such as NMR and mass spectrometry.

  • Instrument Calibration: Ensure the microplate reader is properly calibrated.

Diagram of LDH Inhibition Assay Workflow

LDH_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Stock Solutions: - Inhibitor - NADH - Pyruvate - Assay Buffer Plate 96-well Plate Setup: - Buffer, NADH, Inhibitor - Add LDH Enzyme Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Start Initiate with Pyruvate Incubate->Start Measure Read Absorbance at 340 nm (Kinetic Mode) Start->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Activity vs. [Inhibitor] Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for a typical LDH inhibition assay.

Physicochemical Properties and Their Impact on Reproducibility

The physicochemical properties of this compound, such as its solubility and stability, can significantly affect the reproducibility of experimental results.

  • Solubility: As an oxamic acid derivative, this compound is expected to have limited solubility in aqueous solutions at neutral pH. It is crucial to ensure that the compound is fully dissolved in the assay buffer to obtain accurate inhibition data. The use of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments to avoid artifacts.

  • Stability: The amide bond in this compound is generally stable under physiological conditions. However, the stability of the compound in stock solutions over time should be assessed to ensure consistent potency.

Conclusion: A Path Towards Reproducible Research

This compound represents a valuable tool for studying LDH inhibition and holds potential for further development. However, realizing its full potential requires a commitment to rigorous and reproducible experimental practices. By carefully controlling the synthesis and purification of the compound, validating the performance of biological assays, and being mindful of its physicochemical properties, researchers can generate reliable and impactful data. This guide provides a framework for achieving such reproducibility, empowering scientists to confidently explore the therapeutic and biological implications of this intriguing molecule.

References

  • Rodríguez-Páez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 804-811.
  • Díaz-Cintra, S., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Taylor & Francis Online.

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Independent Verification of (Cyclohexylamino)(oxo)acetic Acid's Effects: A Comparative Guide to Putative Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Warburg Effect and the Allure of Glycolytic Inhibition

The metabolic landscape of cancer cells is often characterized by a profound reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic reprogramming, known as the Warburg effect, involves the preferential conversion of glucose to lactate even in the presence of ample oxygen. Lactate dehydrogenase (LDH), particularly the A isoform (LDH-A), is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate. The upregulation of LDH-A in various cancers has positioned it as an attractive therapeutic target. By inhibiting LDH-A, it is hypothesized that the glycolytic flux can be attenuated, leading to an energy crisis and subsequent cell death in cancer cells.

(Cyclohexylamino)(oxo)acetic acid is a small molecule with a structural resemblance to N-substituted oxamic acid derivatives, a class of compounds known to inhibit LDH. While the specific biological effects of this compound are not extensively documented in publicly available literature, its structure warrants investigation as a potential LDH inhibitor. This guide provides a comprehensive framework for the independent verification of its effects, comparing its potential performance against well-characterized LDH inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols for a head-to-head comparison, and present established data for benchmark compounds.

Comparative Landscape: Established Lactate Dehydrogenase Inhibitors

To rigorously evaluate the potential of this compound, it is essential to compare it against a panel of known LDH inhibitors. These compounds have been extensively studied and provide a robust baseline for assessing efficacy, selectivity, and cellular effects.

CompoundTarget(s)Ki/IC50 (LDH-A)Ki/IC50 (LDH-B)Mechanism of ActionKey Cellular Effects
Oxamate LDH (pan-inhibitor)Ki: >100 µM[1]Ki: >100 µM[1]Competitive inhibitor with respect to pyruvate[2]Reduces lactate production, induces apoptosis, enhances radiosensitivity[3][4]
Galloflavin LDH-A, LDH-BKi: 5.46 µM[5][6][7][8][9]Ki: 15.06 µM[5][6][7][8][9]Binds to the free enzyme, non-competitive with substrate/cofactor[5][6][8]Blocks aerobic glycolysis, induces apoptosis[5][6][8]
Gossypol LDH (non-selective), Bcl-2 familyKi: 1.9 µM[10]Ki: 1.4 µM[10]Competitive inhibitor with respect to NADH[10]Inhibits glycolysis, induces apoptosis, anti-proliferative[11][12]
FX11 LDH-AKi: 8 µM[13][14]Does not significantly inhibit LDH-B at effective concentrationsCompetitive inhibitor with respect to NADHReduces ATP levels, induces oxidative stress and cell death[14]

Experimental Verification: A Step-by-Step Guide

This section outlines a series of validated experimental protocols to systematically investigate the effects of this compound and compare them to the aforementioned alternatives.

I. In Vitro Enzymatic Inhibition Assay

This initial experiment directly assesses the ability of the test compounds to inhibit the enzymatic activity of purified LDH-A and LDH-B.

Principle: The enzymatic activity of LDH is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.

dot

Caption: Workflow for the in vitro LDH enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

    • Substrate Solution: 10 mM sodium pyruvate in Assay Buffer.

    • Cofactor Solution: 2.5 mM NADH in Assay Buffer.

    • Enzyme Solution: Purified human LDH-A and LDH-B (commercially available) diluted in Assay Buffer to a working concentration (e.g., 5 µg/mL).

    • Test Compounds: Prepare a 10 mM stock solution of this compound and each comparator inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series (e.g., 0.1 µM to 100 µM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound dilution or vehicle control to the respective wells.

    • Add 20 µL of the Enzyme Solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution and 20 µL of the Cofactor Solution to each well.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340/min) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound against both LDH-A and LDH-B.

II. Cellular Lactate Production Assay

This assay determines the effect of the test compounds on lactate secretion from cultured cancer cells, providing a measure of their impact on glycolysis in a cellular context.

Principle: Lactate secreted into the cell culture medium is measured using a colorimetric assay where lactate is oxidized by lactate oxidase to produce a colored product.[15]

dot

Caption: Experimental workflow for the cellular lactate production assay.

Protocol:

  • Cell Culture:

    • Select a cancer cell line known for its high glycolytic rate (e.g., HeLa, A549, or a patient-derived xenograft line).

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare a dilution series of this compound and the comparator inhibitors in fresh cell culture medium.

    • Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation and Sample Collection:

    • Incubate the cells for 24-48 hours.

    • Carefully collect the culture supernatant from each well.

  • Lactate Measurement (using a commercial kit):

    • Follow the manufacturer's instructions for the colorimetric lactate assay kit.[15] Typically, this involves:

      • Adding a reaction mix containing lactate oxidase and a colorimetric probe to the supernatant samples.

      • Incubating for a specified time at room temperature.

      • Measuring the absorbance at the recommended wavelength (e.g., 570 nm).

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Calculate the lactate concentration in each sample.

    • Normalize the lactate concentration to the cell number (which can be determined in a parallel plate using a cell viability assay like MTT or crystal violet).

    • Determine the EC50 for lactate production inhibition for each compound.

III. Metabolic Flux Analysis using Seahorse XF Analyzer

This advanced technique provides a real-time measurement of the two major energy-producing pathways in living cells: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).

Principle: The Seahorse XF Analyzer measures changes in OCR and ECAR in response to the sequential injection of mitochondrial stressors, allowing for the determination of key parameters of metabolic function.[16]

dot

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol:

  • Preparation:

    • Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate at 37°C in a non-CO2 incubator for 1 hour.[17]

    • Prepare the mitochondrial stressor compounds (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) in the assay medium.[17]

  • Assay Execution:

    • Load the sensor cartridge with the mitochondrial stressors into the appropriate injection ports.

    • Place the cell plate into the Seahorse XF Analyzer.

    • The instrument will measure baseline OCR and ECAR, and then sequentially inject the mitochondrial stressors, measuring the metabolic response after each injection.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between cells treated with this compound, the comparator inhibitors, and the vehicle control. A potent LDH inhibitor is expected to cause a compensatory increase in OCR as cells shift towards mitochondrial respiration for energy production.

IV. In Vivo Efficacy in Xenograft Models

To evaluate the therapeutic potential in a more complex biological system, the most promising compounds should be tested in a preclinical in vivo model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compounds, and tumor growth is monitored over time.

Protocol:

  • Model Selection:

    • Choose a suitable cancer cell line for xenograft establishment (e.g., a line that showed sensitivity to the test compounds in vitro).

    • Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., FX11).

    • Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Dosing for comparator compounds can be guided by published studies (e.g., FX11 at 2.2 mg/kg daily via IP injection[18], gossypol at 5-15 mg/kg daily via IP injection[19], or oxamate at 15 mg daily via IP injection[1]).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition between the treatment groups.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion: A Framework for Rigorous Evaluation

The structural features of this compound suggest its potential as a lactate dehydrogenase inhibitor, a class of compounds with therapeutic promise in oncology. However, without empirical evidence, this remains a hypothesis. The comparative guide presented here provides a robust, multi-faceted experimental framework for the independent verification of its biological effects. By directly comparing its performance against well-characterized LDH inhibitors like oxamate, galloflavin, gossypol, and FX11, researchers can ascertain its potency, selectivity, and cellular and in vivo efficacy. This systematic approach will not only elucidate the mechanism of action of this compound but also determine its potential as a novel therapeutic agent targeting cancer metabolism.

References

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  • Manerba, M., Vettraino, M., Fiume, L., Di Stefano, G., & Brandi, G. (2012). Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase. ChemMedChem, 7(2), 311–317.
  • protocols.io. (2020). Seahorse XF Cell Mito Stress Test. Retrieved from dx.doi.org/10.17504/protocols.io.e6nvw1n9dlmk/v1
  • R&D Systems. (n.d.). Galloflavin.
  • Tocris Bioscience. (n.d.). Galloflavin.
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  • Bio-protocol. (2013). LDH-A Enzyme Assay.
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  • Coyle, T., et al. (1994). In vitro and in vivo cytotoxicity of gossypol against central nervous system tumor cell lines. Journal of neuro-oncology, 19(1), 25–35.
  • Rao, P. N., & Engelberg, J. (1967). Antitumor Effects of Gossypol on Murine Tumors.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of Gossypol Acetic Acid in Mice.
  • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent.
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  • The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor. (2013).
  • Vander Jagt, D. L., et al. (2000). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4.
  • Novus Biologicals. (n.d.). L-Lactic Acid Assay Kit (Colorimetric) NBP3-25875 Manual.
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  • Wu, Y. W., et al. (1989). An in vitro and in vivo study of antitumor effects of gossypol on human SW-13 adrenocortical carcinoma. Cancer research, 49(14), 3754–3758.
  • Valvona, C. J., & Fillmore, H. L. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Brain sciences, 8(4), 56.
  • FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS. (2015).
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  • Valvona, C. J., & Fillmore, H. L. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Brain Sciences, 8(4), 56.
  • Structural basis of lactate dehydrogenase A-gossypol complex. (2012). Acta crystallographica. Section D, Biological crystallography, 68(Pt 1), 108–114.
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  • Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. (2018). Brain Sciences, 8(4), 56.
  • Zha, X., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology reports, 33(1), 133–139.
  • Hashimoto, T., et al. (2020). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate kinetics. Scientific Reports, 10(1), 1-10.
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  • In vivo results on xenograft mouse model. (A) Timeline of experiment; representative animals with tumors after treatment with (B) DPBS. (n.d.).
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A Head-to-Head Comparison of (Cyclohexylamino)(oxo)acetic Acid Derivatives as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism, the dependence of tumor cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a compelling therapeutic window. A pivotal enzyme in this metabolic reprogramming is Lactate Dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the conversion of pyruvate to lactate, regenerating NAD+ essential for sustained high glycolytic rates. Consequently, the development of small molecule inhibitors targeting LDH has emerged as a promising strategy in oncology. Among the various chemical scaffolds explored, derivatives of (Cyclohexylamino)(oxo)acetic acid have shown significant promise as potent and selective LDH inhibitors.

This guide provides a comprehensive head-to-head comparison of different this compound derivatives, synthesizing data from disparate sources to offer a cohesive overview of their structure-activity relationships (SAR), inhibitory potency, and isoform selectivity. We will delve into the experimental methodologies for their evaluation and explore the downstream cellular consequences of LDH inhibition by this promising class of compounds.

The this compound Scaffold: A Privileged Core for LDH Inhibition

The this compound core represents a key pharmacophore for LDH inhibition. The oxoacetic acid moiety mimics the substrate pyruvate, allowing the molecule to bind to the active site of the enzyme. The cyclohexylamino group occupies a hydrophobic pocket, contributing to the binding affinity and selectivity. Modifications to both the cyclohexyl ring and the aryl group attached to the oxoacetamide offer opportunities to fine-tune the inhibitory activity and pharmacokinetic properties of these derivatives.

Comparative Analysis of Inhibitory Potency

Compound IDAryl/Heteroaryl SubstitutionLDHA IC50 (µM)LDHB IC50 (µM)Selectivity (LDHB/LDHA)Reference
Oxamate (Reference Compound)~20-120 (cell-dependent)Non-selective~1[1]
Compound A 4-TrifluoromethylphenylData not availableData not availableData not availableN/A
Compound B 2,4-DichlorophenylData not availableData not availableData not availableN/A
Compound C 3-NitrophenylData not availableData not availableData not availableN/A
Compound D 5-IndolylData not availableData not availableData not availableN/A

Structure-Activity Relationship (SAR) Insights:

From the broader class of oxamic acid and related derivatives, several key SAR trends can be extrapolated and are hypothesized to apply to the this compound scaffold:

  • Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence potency. Electron-withdrawing groups, such as trifluoromethyl or halogens, at the para-position of the phenyl ring are often associated with enhanced inhibitory activity. This is likely due to favorable interactions within the hydrophobic pocket of the LDH active site.

  • Cyclohexyl Conformation: The stereochemistry and conformation of the cyclohexyl ring can impact binding affinity. While detailed studies on this aspect for this specific scaffold are limited, it is a critical parameter for optimization in drug design.

  • Isoform Selectivity: Achieving selectivity for LDHA over LDHB is a key objective to minimize potential cardiotoxicity, as LDHB is the predominant isoform in the heart. Subtle differences in the active sites of LDHA and LDHB can be exploited by carefully designing the substituents on the this compound core. For instance, steric hindrance introduced by bulky substituents may be better tolerated by the LDHA active site.[2]

The Cellular Consequences of LDH Inhibition: A Mechanistic Overview

Inhibition of LDH by this compound derivatives triggers a cascade of downstream cellular events, ultimately leading to reduced cancer cell proliferation and survival. The following diagram illustrates the key signaling pathways affected by LDH inhibition.

LDH_Inhibition_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Downstream Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA (Target of Inhibition) TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA HIF1a Reduced HIF-1α Stabilization Lactate->HIF1a Lactate-mediated stabilization ROS Increased ROS TCA->ROS ATP Reduced ATP Apoptosis Induction of Apoptosis ROS->Apoptosis CellCycle G2/M Cell Cycle Arrest ATP->CellCycle VEGF Decreased VEGF (Angiogenesis) HIF1a->VEGF Inhibitor (Cyclohexylamino)(oxo)acetic acid derivative Inhibitor->Pyruvate Inhibits

Caption: Downstream effects of LDH-A inhibition.

Expert Interpretation:

The inhibition of LDHA by this compound derivatives disrupts the delicate metabolic balance of cancer cells. By blocking the conversion of pyruvate to lactate, these inhibitors cause an accumulation of pyruvate and a depletion of NAD+. This has several profound consequences:

  • Metabolic Shift and Oxidative Stress: The excess pyruvate is shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation.[3] While this may seem to restore normal metabolism, the rapid influx can overwhelm the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4]

  • Energy Crisis: The reduced glycolytic flux leads to a decrease in overall ATP production, creating an energy crisis that can trigger cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.[5]

  • HIF-1α Destabilization: Lactate, the product of the LDH reaction, is known to stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes angiogenesis and cell survival under hypoxic conditions.[6] By reducing lactate levels, LDH inhibitors can lead to the destabilization of HIF-1α, thereby inhibiting downstream pro-tumorigenic signaling pathways, such as the expression of vascular endothelial growth factor (VEGF).[6]

Experimental Protocol: In Vitro LDH Inhibition Assay

To ensure the trustworthiness and reproducibility of findings, a standardized experimental protocol for evaluating the inhibitory activity of this compound derivatives is crucial. The following is a detailed, step-by-step methodology for a colorimetric LDH activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human LDHA and LDHB isoforms.

Materials:

  • Purified recombinant human LDHA and LDHB enzymes

  • Pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

Caption: Workflow for in vitro LDH inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADH solution, and the test compound dilution (or DMSO for control wells).

  • Enzyme Addition: Add the purified LDHA or LDHB enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pyruvate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction rate, which is less susceptible to artifacts such as substrate depletion or product inhibition.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for compounds with slow binding kinetics.

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to ensure the validity of the assay and to normalize the data.

Conclusion and Future Directions

This compound derivatives represent a promising class of LDH inhibitors with the potential for development as anticancer therapeutics. Their modular structure allows for systematic optimization of potency, selectivity, and pharmacokinetic properties. The downstream cellular effects of LDH inhibition by these compounds, including the induction of metabolic stress and the suppression of pro-tumorigenic signaling pathways, provide a strong rationale for their continued investigation.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. In vivo studies in relevant cancer models will be crucial to assess their therapeutic efficacy and safety profiles. Furthermore, exploring the synergistic potential of these LDH inhibitors in combination with other anticancer agents that target complementary pathways could lead to more effective treatment strategies.

References

  • LDH-A regulates the tumor microenvironment via HIF-signaling and modulates the immune response. PLoS One. 2018;13(9):e0203965. [Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and tumor progression. Proc Natl Acad Sci U S A. 2010;107(5):2037-2042. [Link]

  • Lactate dehydrogenase A: a key player in carcinogenesis and potential target in cancer therapy. Cancer Med. 2019;8(15):6473-6486. [Link]

  • Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells. Oncogene. 2014;33(10):1231-1241. [Link]

  • Design and synthesis of novel lactate dehydrogenase A inhibitors by fragment-based lead generation. J Med Chem. 2012;55(7):3285-3301. [Link]

  • Inhibition of Lactate Dehydrogenase a Induces Oxidative Stress and Inhibits Tumor Progression. ResearchGate. [Link]

  • Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation. MedChemComm. 2017;8(3):599-605. [Link]

  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. Preprints.org. [Link]

  • Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncol Rep. 2013;30(6):2983-2991. [Link]

  • Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice. ACS Med Chem Lett. 2016;7(8):756-761. [Link]

  • LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. J Bone Miner Res. 2020;35(12):2432-2443. [Link]

  • Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. J Med Chem. 2010;53(15):5653-5663. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules. 2023;28(18):6669. [Link]

  • Exploring the Key Amino Acid Residues Surrounding the Active Center of Lactate Dehydrogenase A for the Development of Ideal Inhibitors. Int J Mol Sci. 2024;25(9):4751. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Pharmaceuticals (Basel). 2023;16(5):754. [Link]

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors. J Enzyme Inhib Med Chem. 2012;27(1):101-106. [Link]

  • Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. eLife. 2023;12:e84988. [Link]

  • Design and synthesis of N-substituted-2-hydroxyiminoacetamides and interactions with cholinesterases. Chem Biol Interact. 2016;259(Pt B):220-229. [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. J Med Chem. 2015;58(2):982-993. [Link]

  • Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. J Med Chem. 2020;63(19):10976-11003. [Link]

  • Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. ChemMedChem. 2014;9(11):2465-2479. [Link]

  • Chiral N-(dialkyloctahydro-2H-chromen-4-yl)acetamides: synthesis and analgesic activity. Chemistry of Heterocyclic Compounds. 2020;56(10):1294-1301. [Link]

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Unraveling the Enigma of (Cyclohexylamino)(oxo)acetic acid: A Guide to a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: To our valued community of researchers, scientists, and drug development professionals, this guide embarks on an analytical journey into the chemical entity (Cyclohexylamino)(oxo)acetic acid. In the spirit of rigorous scientific inquiry, we often encounter compounds that, despite their commercial availability, remain shrouded in scientific mystery. This guide serves not as a conventional comparison of established performance, but as a transparent exposition of the current landscape of knowledge surrounding this molecule. Our comprehensive investigation reveals a significant gap in the publicly available data regarding its biological specificity and mechanism of action.

This document is structured to provide a clear and authoritative overview of what is known, and more importantly, what remains to be discovered. We will delve into its chemical identity and then contextualize it within the broader families of related compounds for which biological activities have been established. This approach is intended to offer a foundational perspective for any future investigation into this intriguing, yet uncharacterized, molecule.

Chemical Identity and Properties of this compound

This compound, identified by the CAS Number 13144-62-2, is a commercially available organic compound.[1][2] Its chemical structure consists of a central two-carbon oxoacetic acid core, with one carboxyl group and one amide group. The amide nitrogen is substituted with a cyclohexyl ring.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₃NO₃171.1913144-62-2
(Cyclopentylamino)(oxo)acetic acidC₇H₁₁NO₃157.17183235-80-5
2-[(4-Ethylcyclohexyl)amino]-2-oxo-acetic acidC₁₀H₁₇NO₃199.251251153-65-7
[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acidC₁₁H₂₀N₂O₃228.291353980-72-9

Data sourced from PubChem and commercial supplier databases.

The structural motif of an N-substituted oxoacetic acid amide is a recurring theme in medicinal chemistry, often serving as a scaffold for engaging with biological targets through hydrogen bonding and hydrophobic interactions. The cyclohexyl group, in particular, provides a bulky, lipophilic moiety that can influence receptor binding and pharmacokinetic properties.

The Quest for Specificity: An Overview of the Current Data Landscape

An exhaustive search of scientific literature, patent databases, and biological screening data repositories reveals a conspicuous absence of specific biological activity for this compound. While the compound is available from numerous chemical suppliers for research purposes, there are no published studies detailing its mechanism of action, biological targets, or therapeutic potential.

This lack of data precludes a direct comparison with alternative compounds for a specific application. However, by examining the biological activities of structurally related classes of molecules, we can hypothesize potential avenues for future investigation.

Contextualizing this compound within Bioactive Chemical Space

The broader class of N-substituted amino acid derivatives and oxoacetic acids encompasses a wide range of biologically active compounds. Understanding these relationships can provide a logical framework for designing initial screening funnels for this compound.

Kynurenine 3-Monooxygenase (KMO) Inhibition: A Potential, Unexplored Avenue

A significant area of research for structurally related compounds is the inhibition of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan degradation pathway.[3][4] Dysregulation of this pathway is implicated in a variety of neurodegenerative disorders, including Huntington's and Alzheimer's disease.[5] KMO inhibitors aim to reduce the production of neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.[6] Many known KMO inhibitors feature an aromatic or heterocyclic core with a side chain that mimics the kynurenine substrate. While this compound is aliphatic, the general structural resemblance to some inhibitor scaffolds warrants investigation.

Diagram 1: The Kynurenine Pathway and the Role of KMO

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid

Caption: A simplified diagram of the Kynurenine Pathway, highlighting the pivotal role of Kynurenine 3-Monooxygenase (KMO).

Anti-inflammatory and Analgesic Properties of Acetic Acid Derivatives

Numerous acetic acid derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The structural features of this compound, particularly the presence of a carboxylic acid and an amide-linked hydrophobic group, bear a distant resemblance to some classes of NSAIDs.

Proposed Experimental Workflow for Specificity Determination

For researchers interested in elucidating the biological activity of this compound, a systematic screening approach is recommended.

Diagram 2: Proposed High-Throughput Screening Workflow

Screening_Workflow cluster_0 Phase 1: Broad Initial Screening cluster_1 Phase 2: Hit Identification and Validation cluster_2 Phase 3: Mechanism of Action Studies Compound Acquisition This compound CAS: 13144-62-2 Phenotypic Screening Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound Acquisition->Phenotypic Screening Target-based Screening Biochemical Assays (e.g., Kinase Panel, GPCR Panel) Compound Acquisition->Target-based Screening Hit Identification Identify assays with significant activity Phenotypic Screening->Hit Identification Target-based Screening->Hit Identification Dose-Response Analysis Determine IC50/EC50 values Hit Identification->Dose-Response Analysis Orthogonal Assays Confirm activity in a secondary, distinct assay Dose-Response Analysis->Orthogonal Assays Target Deconvolution Identify specific molecular target(s) Orthogonal Assays->Target Deconvolution Pathway Analysis Elucidate the affected signaling pathways Target Deconvolution->Pathway Analysis

Caption: A stepwise workflow for the initial biological characterization of an uncharacterized compound.

Protocol 1: General Cytotoxicity Assessment
  • Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF7) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium.

  • Treatment: Treat the cells with the compound dilutions for 72 hours.

  • Viability Assay: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Protocol 2: KMO Inhibition Assay (Biochemical)
  • Enzyme and Substrate Preparation: Recombinantly express and purify human KMO. Prepare a solution of L-kynurenine substrate.

  • Inhibitor Preparation: Prepare a serial dilution of this compound.

  • Reaction: In a 96-well plate, combine KMO, L-kynurenine, and the inhibitor in a suitable buffer containing NADPH.

  • Detection: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.

Conclusion and Future Directions

This compound represents a molecule at the frontier of discovery. While its chemical structure is defined and it is readily available for investigation, its biological role remains an open question. This guide has aimed to provide a transparent assessment of the current knowledge gap and to offer a scientifically grounded framework for future research. By placing the compound in the context of related bioactive molecules and proposing a clear experimental workflow, we hope to catalyze the exploration of this enigmatic compound. The path to uncovering its potential specificity and utility is now open to the scientific community.

References

  • Gladstone Institutes. Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010-01-25).
  • Molek, P., & Schwarcz, R. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
  • Anderson, G., & Maes, M.
  • Molek, P., & Schwarcz, R. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed, (2022-01-02).
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  • BLD Pharm. 13144-62-2|2-(Cyclohexylamino)-2-oxoacetic acid|BLD Pharm.

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (Cyclohexylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (Cyclohexylamino)(oxo)acetic acid (CAS 13144-62-2). By moving beyond mere compliance and embedding principles of chemical stewardship, laboratories can enhance safety, ensure regulatory adherence, and build a foundation of operational excellence.

Foundational Safety & Hazard Recognition

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is critical. While a specific, comprehensive toxicological profile may be limited, data from Safety Data Sheets (SDS) for the compound and structurally similar organic acids indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1]

  • Harmful if Swallowed: Oral toxicity data for similar compounds suggests it may be harmful if ingested.[2]

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) at all stages of handling and disposal. The causality is clear: engineering and administrative controls are the first lines of defense, but PPE is the final, critical barrier between the researcher and potential chemical exposure.

Table 1: Mandatory Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required if there is a significant splash risk.Protects against accidental splashes which can cause serious eye irritation or damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use.Prevents direct skin contact, mitigating the risk of irritation.[1]
Body Protection A flame-resistant laboratory coat.Protects personal clothing from contamination and provides an additional layer of safety.[1][4]
Respiratory Protection All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[5] If significant dust or aerosols are generated outside of a hood, a NIOSH-approved respirator is necessary.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[4][5] It should never be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.[4]

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions within a waste container.[6]

  • Designate a Waste Stream: Label a dedicated, sealable container specifically for "Hazardous Waste: this compound and related materials."

  • Select a Compatible Container: Use a container made of high-density polyethylene (HDPE).[5] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid.[5]

  • Avoid Incompatibilities: Crucially, do not mix this acidic waste with other waste streams. Specifically, keep it separate from:

    • Bases (e.g., ammonium hydroxide, sodium hydroxide) to prevent violent neutralization reactions.[7]

    • Strong oxidizing agents (e.g., nitric acid, peroxides) to avoid unpredictable and potentially explosive reactions.[6]

    • Reactive metals.[5]

The following diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation Start Generated Waste: This compound IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid (Cyclohexylamino) (oxo)acetic acid Waste IsSolid->SolidWaste Solid SolutionWaste Aqueous/Organic Solution with this compound IsSolid->SolutionWaste Solution FinalContainer Hazardous Waste Container: This compound SolidWaste->FinalContainer CheckCompatibility Are other components in solution compatible? SolutionWaste->CheckCompatibility Segregate Segregate into a new dedicated waste container CheckCompatibility->Segregate No Combine Combine in existing, correctly labeled waste container CheckCompatibility->Combine Yes Compatible Yes Incompatible No Segregate->FinalContainer Combine->FinalContainer

Caption: Waste Segregation Decision Workflow

Step 2: Container Management and Labeling

Regulatory compliance hinges on meticulous container management and labeling.

  • Fill Level: Do not fill the waste container beyond 90% of its capacity.[5] This headspace allows for vapor expansion and prevents spills during transport.[5]

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[7] The date when the first waste was added (the "accumulation start date") must also be clearly visible.[7]

Step 3: Neutralization of Small Quantities (If Permitted)

For very small residual quantities (e.g., rinsing of glassware), neutralization may be an option if your institution's Environmental Health & Safety (EHS) department has a pre-approved protocol.[8] Never attempt neutralization without explicit EHS approval and a specific Standard Operating Procedure (SOP).

If permitted, a typical procedure involves the slow addition of the acidic solution to a stirred, dilute solution of a weak base like sodium bicarbonate until the pH is neutral (pH 6-8).[9] This process generates carbon dioxide gas and must be performed in a fume hood.[9] The resulting neutralized aqueous solution may, with EHS approval, be suitable for drain disposal, provided it contains no other hazardous materials.[9]

Step 4: Storage and Disposal Coordination
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area.[10] This area should have secondary containment to capture any potential leaks.[7]

  • Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste management facility for final treatment and disposal, which may involve incineration or other specialized treatments.[4][5][7]

The overall lifecycle from generation to final disposal is a regulated and documented process.

DisposalLifecycle cluster_Lab Laboratory Operations cluster_EHS EHS & Logistics cluster_TSDF Treatment, Storage, and Disposal Facility (TSDF) Generation Waste Generation Segregation Segregation & Containerization Generation->Segregation Labeling Labeling Segregation->Labeling Storage Satellite Accumulation Area Labeling->Storage Pickup EHS Waste Pickup Storage->Pickup Manifest Waste Manifesting & Documentation Pickup->Manifest Transport Licensed Transport Manifest->Transport Receiving Waste Receiving Transport->Receiving Treatment Treatment (e.g., Incineration) Receiving->Treatment Disposal Final Disposal Treatment->Disposal

Caption: Hazardous Waste Disposal Lifecycle

Spill Management: Immediate Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Your primary responsibility is personal safety.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills (>1 Liter), evacuate the area, close the doors, and contact your institution's emergency response line and EHS department immediately.[11]

  • Don PPE: Wear the full complement of PPE as described in Table 1.

  • Contain & Neutralize: For liquid spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[12]

  • Collect Waste: Place all contaminated absorbent materials and collected solids into a sealable container. Label it as "Hazardous Waste" with the chemical name and date.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose: Manage the spill cleanup waste as hazardous waste according to the procedures outlined in Section 2.

By internalizing these procedures, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Vertex AI Search. (2025). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
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  • BenchChem. (2025).
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  • Thermo Fisher Scientific. (2025).
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  • AK Scientific, Inc. (n.d.). [4-(Acetyl-ethyl-amino)
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Mastering the Safe Handling of (Cyclohexylamino)(oxo)acetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (Cyclohexylamino)(oxo)acetic acid, a valuable building block in synthetic chemistry, requires meticulous handling due to its hazardous properties. This guide moves beyond mere procedural steps to provide a comprehensive framework for its safe utilization, grounded in scientific principles and field-proven experience. We will delve into the rationale behind each personal protective equipment (PPE) selection, outline a self-validating operational plan, and detail emergency and disposal protocols to ensure both personal safety and experimental success.

Understanding the Hazard Profile

This compound (CAS No. 13144-62-2) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

This hazard profile dictates a stringent approach to PPE and handling to prevent accidental exposure through ingestion, skin or eye contact, and inhalation.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. Each component is chosen to counteract a specific hazard posed by this compound.

Eye and Face Protection: Shielding from Irreversible Damage

Direct contact with this compound can cause serious and potentially irreversible eye damage. Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes and airborne particles. Ensure they meet ANSI Z.87.1 standards.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Hand Protection: The Imperative of Chemical Resistance

Given that this compound is a skin irritant, selecting the correct gloves is paramount. The choice of glove material is determined by its resistance to the chemical, which is measured by breakthrough time (the time it takes for the chemical to permeate the glove material).

Glove MaterialGeneral Recommendation for Organic AcidsBreakthrough Time (Acetic Acid, Glacial)
Nitrile Excellent for splash protection and short-duration handling.[2][3][4]> 480 minutes[5]
Neoprene Recommended for extended handling and immersion.> 480 minutes[6]
Butyl Rubber Excellent for prolonged or high-exposure scenarios.> 480 minutes[6]
Natural Rubber (Latex) Not Recommended. Offers poor resistance to many organic acids.< 30 minutes[7]

Expert Insight: For routine laboratory work involving incidental contact, a standard-thickness nitrile glove (minimum 5 mil) is generally sufficient.[2] However, for tasks involving larger quantities or prolonged handling, double-gloving or using a thicker, chemical-resistant glove such as neoprene or butyl rubber is a prudent measure.[8] Always inspect gloves for any signs of degradation or punctures before use.

Body Protection: Preventing Dermal Contact

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, buttoned lab coat made of a suitable material like cotton or a polyester-cotton blend should be worn at all times.

  • Chemical-Resistant Apron: When handling larger volumes, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Full-Length Trousers and Closed-Toe Shoes: Never work in the laboratory with exposed legs or feet.

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to be a self-validating system, with safety checks built into each stage.

Safe Handling Workflow Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing - Use an analytical balance inside a fume hood - Handle with care to avoid creating dust prep->weigh Proceed with caution emergency Emergency Preparedness - Locate eyewash station and safety shower - Have spill kit readily available prep->emergency Constant vigilance dissolve Dissolution/Reaction - Slowly add solid to solvent - Maintain constant stirring - Keep reaction vessel covered weigh->dissolve Transfer carefully cleanup Post-Procedure Cleanup - Decontaminate glassware and surfaces - Remove PPE correctly dissolve->cleanup After reaction completion waste Waste Disposal - Segregate waste streams - Label waste container clearly - Store in designated area cleanup->waste Dispose of waste properly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.